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cis-5-Dodecenoic acid

Cat. No.: B1201490
M. Wt: 198.3 g/mol
InChI Key: IJBFSOLHRKELLR-UHFFFAOYSA-N
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Description

Cis-5-Dodecenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H22O2 and its molecular weight is 198.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1201490 cis-5-Dodecenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

dodec-5-enoic acid

InChI

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)

InChI Key

IJBFSOLHRKELLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCC(=O)O

Synonyms

5-dodecenoic acid
5-dodecenoic acid, (E)-isome

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to cis-5-Dodecenoic Acid: Core Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, is emerging as a molecule of interest in various research fields, particularly for its role as an anti-inflammatory agent. This technical guide provides a comprehensive overview of its fundamental properties, biological activities, and detailed experimental protocols relevant to its study. The information is intended to support researchers, scientists, and drug development professionals in their exploration of this compound.

Core Properties of this compound

This compound is an organic compound with a 12-carbon chain and a single cis-configured double bond at the fifth carbon position.[1][2] It is also known by other names, including (5Z)-dodec-5-enoic acid and Lauroleinic acid.[1] This fatty acid is an endogenous metabolite found in biological systems and has been identified in the essential oils of certain plants, such as Paeonia lactiflora Pall.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

PropertyValueCitations
IUPAC Name (5Z)-dodec-5-enoic acid[1]
Synonyms This compound, 5Z-Dodecenoic acid, Lauroleinic acid[1]
CAS Number 2430-94-6[1]
Molecular Formula C₁₂H₂₂O₂[1][2][3]
Molecular Weight 198.30 g/mol [1][2][4]
Physical State Colorless to light yellow liquid/oil[1][5]
Density 0.906 g/mL at 25 °C[1][5][6]
Melting Point 9.63 °C (estimate)[1][6]
Boiling Point 135 °C at 0.4 mm Hg[1][6]
Flash Point >230 °F (>110 °C)[1][6]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727).[1][6] Soluble in DMSO (100 mg/mL) and ethanol (B145695) (10 mg/mL).[3][7][1][3][6][7]
pKa 4.77 ± 0.10 (Predicted)[6]
LogP (octanol/water) 3.768[1]

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[5] These enzymes are critical in the biosynthesis of prostaglandins (B1171923), which are key mediators of inflammation.[1][5] By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins from arachidonic acid.[5] At a concentration of 100 μg/mL, it demonstrates inhibitory activities of 35% on COX-1 and 32% on COX-2.[5] However, at 60 μg/mL, it does not show significant antioxidant activity.[5]

This fatty acid is also involved in the β-oxidative metabolic pathway.[5] Its metabolic rate is significantly lower than that of saturated fatty acids.[5] The dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of this compound, is only 10-44% of that of saturated acyl-CoAs in β-oxidation experiments.[5]

Prostaglandin (B15479496) Synthesis Inhibition Pathway

The following diagram illustrates the inhibition of the prostaglandin synthesis pathway by this compound.

Prostaglandin_Synthesis_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A₂ COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H₂ (PGH₂) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation cis_5_Dodecenoic_Acid This compound cis_5_Dodecenoic_Acid->COX1_COX2 Inhibits

Inhibition of Prostaglandin Synthesis by this compound.
Fatty Acid β-Oxidation Pathway

The diagram below outlines the general pathway for the β-oxidation of fatty acids, where this compound is metabolized.

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA cis-5-Dodecenoyl-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA ATP -> AMP + PPi CoA-SH Beta_Oxidation_Spiral β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation_Spiral Carnitine Shuttle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Spiral->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolism of this compound via β-Oxidation.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for assessing its COX inhibitory activity.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of fatty acids from plant tissues, which can be adapted for sources known to contain this compound.

Materials:

  • Plant material (e.g., seeds, leaves)

  • Mortar and pestle or blender

  • Hexane (B92381)

  • Methanol

  • Chloroform

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge and centrifuge tubes

Methodology:

  • Homogenization: Grind the fresh or dried plant material into a fine powder using a mortar and pestle or a blender.

  • Lipid Extraction (Bligh-Dyer Method):

    • To the homogenized tissue, add a mixture of chloroform and methanol (1:2, v/v).

    • Vortex or shake vigorously for 15 minutes.

    • Add chloroform and 0.9% NaCl solution to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.

    • Vortex again for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower chloroform layer, which contains the lipids, using a Pasteur pipette.

  • Drying and Concentration:

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Filter the dried extract to remove the sodium sulfate.

    • Evaporate the solvent using a rotary evaporator under reduced pressure to obtain the crude lipid extract.

  • Storage: Store the crude extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Purification by Column Chromatography

This protocol describes the purification of this compound from the crude lipid extract using silica (B1680970) gel column chromatography.

Materials:

  • Crude lipid extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate (B1210297)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp or iodine chamber for visualization

Methodology:

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, draining the excess solvent.

  • Sample Loading:

    • Dissolve the crude lipid extract in a minimal amount of hexane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the eluting solvent by adding increasing proportions of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, etc.).

  • Fraction Collection:

    • Collect the eluate in small fractions.

  • TLC Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp or in an iodine chamber.

  • Pooling and Concentration:

    • Combine the fractions containing the purified this compound (identified by comparison with a standard, if available).

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of purified this compound using GC-MS after derivatization to its fatty acid methyl ester (FAME).

Materials:

  • Purified this compound

  • Methanolic HCl (1.25 M) or BF₃-methanol

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-FFAP)

Methodology:

  • Derivatization to FAME:

    • To the purified sample, add methanolic HCl or BF₃-methanol.

    • Heat the mixture at 60-70°C for 30 minutes in a sealed vial.

    • After cooling, add water and extract the FAME with hexane.

    • Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane solution containing the FAME into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Scan Range: m/z 40-500

  • Identification: Identify the methyl cis-5-dodecenoate peak based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

Protocol 4: COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of this compound on COX-1 and COX-2 enzymes using a commercially available screening kit.

Materials:

  • Purified this compound

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • COX assay buffer

  • Fluorometric probe (e.g., Amplex Red)

  • Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control

  • DMSO (for dissolving the test compound)

  • 96-well black microplate

  • Fluorescence plate reader

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Enzyme Reaction:

    • In a 96-well plate, add the COX assay buffer, the fluorometric probe, and the COX enzyme (COX-1 or COX-2).

    • Add the diluted this compound or control inhibitor to the respective wells.

    • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Initiation of Reaction:

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a fluorescence plate reader (e.g., excitation at 535 nm and emission at 590 nm for Amplex Red).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percent inhibition relative to the no-inhibitor control.

    • Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.

Experimental Workflow Diagram

The following diagram provides a logical workflow for the extraction, purification, analysis, and biological activity testing of this compound.

Experimental_Workflow Start Plant Material / Natural Source Extraction Lipid Extraction (Protocol 1) Start->Extraction Crude_Extract Crude Lipid Extract Extraction->Crude_Extract Purification Column Chromatography (Protocol 2) Crude_Extract->Purification Purified_Compound Purified this compound Purification->Purified_Compound Analysis GC-MS Analysis (Protocol 3) Purified_Compound->Analysis Bioassay COX Inhibition Assay (Protocol 4) Purified_Compound->Bioassay Structure_Confirmation Structure & Purity Confirmation Analysis->Structure_Confirmation Biological_Activity Determination of IC₅₀ Bioassay->Biological_Activity

Workflow for the study of this compound.

Conclusion

This technical guide provides a foundational resource for the study of this compound. The compiled data on its physicochemical properties, along with detailed experimental protocols and visual representations of its biological pathways and experimental workflows, are intended to facilitate further research into its therapeutic potential. As interest in non-steroidal anti-inflammatory agents from natural sources continues to grow, a thorough understanding of compounds like this compound is crucial for advancing drug discovery and development efforts.

References

An In-depth Technical Guide to cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid is a monounsaturated fatty acid with the chemical formula C₁₂H₂₂O₂.[1][2][3] Structurally, it is characterized by a 12-carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms and a carboxylic acid group at one end.[1] This medium-chain fatty acid is of interest to researchers for its biological activities, including its role as an inhibitor of cyclooxygenase (COX) enzymes and its involvement in fatty acid metabolism.[4][5][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental protocols for this compound.

Chemical Structure and Properties

This compound, also known as (5Z)-dodec-5-enoic acid, is an organic compound with a molecular weight of approximately 198.30 g/mol .[2][3][] The presence of the cis double bond introduces a kink in the aliphatic tail, influencing its physical and chemical properties.

Chemical Identifiers
IdentifierValue
CAS Number 2430-94-6
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
InChI InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h7-8H,2-6,9-11H2,1H3,(H,13,14)/b8-7-
SMILES CCCCCCC=CCCCC(=O)O
Physicochemical Data
PropertyValueSource
Purity ≥98% - 99%Cayman Chemical, Sigma-Aldrich
Melting Point 9.63°C (estimate)LookChem
Boiling Point 135 °C at 0.4 mm HgChemicalBook
Density 0.906 g/mL at 25 °CChemicalBook
Refractive Index n20/D 1.454ChemicalBook
Solubility in DMSO 50 mg/mL (252.14 mM)TargetMol

Biological Activity

This compound exhibits inhibitory activity against both COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.[4][5][6] At a concentration of 100 μg/mL, it has been shown to inhibit COX-1 and COX-2 by 35% and 32%, respectively.[4][6] This fatty acid is also involved in the β-oxidation metabolic pathway, where its metabolic rate is notably lower than that of saturated fatty acids.[4][6]

Experimental Protocols

Preparation of Stock Solutions

For In Vitro Assays:

  • Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO)

  • Protocol:

    • Weigh the desired amount of this compound.

    • Add DMSO to the desired concentration (e.g., for a 10 mM stock solution, add 0.5043 mL of DMSO to 1 mg of the compound).

    • If necessary, use sonication to ensure complete dissolution.[1]

For In Vivo Formulations:

  • Materials: this compound, DMSO, PEG300, Tween 80, Saline

  • Protocol (for a 2 mg/mL solution): [1]

    • Prepare a stock solution of this compound in DMSO.

    • In a separate tube, prepare the vehicle by mixing the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • Add the appropriate volume of the this compound stock solution to the vehicle to achieve the final concentration of 2 mg/mL.

    • Vortex the solution thoroughly. Sonication is recommended to ensure a clear solution.[1]

Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This protocol provides a general workflow for assessing the COX inhibitory activity of this compound.

  • Materials:

    • Purified COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • This compound

    • Assay buffer (e.g., Tris-HCl buffer)

    • Detection reagent for prostaglandin (B15479496) E2 (PGE2) (e.g., EIA kit)

  • Protocol:

    • Prepare solutions of this compound at various concentrations.

    • In a microplate, add the COX enzyme (either COX-1 or COX-2) to the assay buffer.

    • Add the this compound solutions to the wells containing the enzyme and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific period (e.g., 10 minutes at 37°C).

    • Stop the reaction by adding a stopping reagent (e.g., a solution of HCl).

    • Quantify the amount of PGE2 produced using a suitable detection method, such as an enzyme immunoassay (EIA).

    • Calculate the percentage of inhibition by comparing the PGE2 levels in the presence of this compound to the control (vehicle-treated) samples.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Workflow for Evaluating COX Inhibition

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Compound This compound Solutions Incubation Incubate Enzyme with Compound Compound->Incubation Enzyme COX-1 / COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid Reaction Add Substrate to Initiate Reaction Substrate->Reaction Incubation->Reaction Stop Stop Reaction Reaction->Stop Quantification Quantify Prostaglandin (PGE2) Production Stop->Quantification Calculation Calculate % Inhibition Quantification->Calculation

Caption: Experimental workflow for COX inhibition assay.

References

An In-depth Technical Guide to cis-5-Dodecenoic Acid (CAS: 2430-94-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Dodecenoic acid, also known by its IUPAC name (5Z)-dodec-5-enoic acid and synonymously as Lauroleinic acid, is a monounsaturated medium-chain fatty acid.[1] This organic compound is characterized by a 12-carbon chain with a cis-configured double bond between the fifth and sixth carbon atoms.[1] It is a naturally occurring molecule found as a component of essential oils in some plants, such as Paeonia lactiflora, and has been identified as a human metabolite.[2][3]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, biological activity, metabolic pathways, and potential applications. Detailed experimental protocols and visual representations of key pathways are included to support research and development activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2430-94-6
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
IUPAC Name (5Z)-dodec-5-enoic acid
Synonyms Lauroleinic acid, 5Z-Dodecenoic acid[1]
Physical State Colorless oil or solid[1]
Boiling Point 135 °C at 0.4 mm Hg[2]
Density 0.906 g/mL at 25 °C[2]
Refractive Index n20/D 1.454[2]
Solubility Slightly soluble in chloroform (B151607) and methanol.[1]
Stability Light sensitive.[1]

Biological Activity and Mechanism of Action

This compound exhibits notable anti-inflammatory properties through its inhibitory action on cyclooxygenase (COX) enzymes.[4] It has been shown to inhibit both COX-1 and COX-2 isoforms, which are key enzymes in the biosynthesis of prostaglandins, potent inflammatory mediators.[4] The inhibitory activities at a concentration of 100 μg/mL were found to be 35% for COX-I and 32% for COX-II.[4] This inhibition of COX enzymes leads to a reduction in prostaglandin (B15479496) synthesis, thereby mitigating inflammatory responses.[4]

However, at a concentration of 60 μg/mL, this compound did not demonstrate significant antioxidant activity.[4]

Signaling Pathway: COX Inhibition

The anti-inflammatory effect of this compound is primarily attributed to its interference with the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor for various pro-inflammatory prostaglandins.[5][6]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H₂ (PGH₂) COX1_2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGD₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation cis5_Dodecenoic_Acid This compound cis5_Dodecenoic_Acid->COX1_2 Inhibition

Mechanism of COX Inhibition by this compound

Metabolism

This compound is metabolized through the fatty acid β-oxidation pathway.[4] It is first activated to its coenzyme A (CoA) derivative, cis-5-dodeceno-CoA.[4] Subsequently, it enters the mitochondrial β-oxidation spiral to be broken down into acetyl-CoA units.[7][8] Notably, the metabolic rate of this compound is significantly lower than that of saturated fatty acids.[4] The dehydrogenation rate of cis-5-dodeceno-CoA is only 10-44% of that of saturated acyl-CoAs.[4]

Fatty Acid β-Oxidation Pathway

The β-oxidation of cis-5-dodeceno-CoA involves a series of enzymatic reactions that sequentially shorten the fatty acid chain, producing acetyl-CoA, NADH, and FADH₂.

Beta_Oxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty_Acid This compound Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase Fatty_Acyl_CoA cis-5-Dodeceno-CoA Acyl_CoA_Synthetase->Fatty_Acyl_CoA ATP -> AMP + PPi CoA-SH Beta_Oxidation_Cycle β-Oxidation Spiral Fatty_Acyl_CoA->Beta_Oxidation_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation_Cycle->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Overview of Fatty Acid β-Oxidation

Biosynthesis

While a specific biosynthetic pathway for this compound has not been definitively elucidated, it is likely synthesized through the general pathway for unsaturated fatty acids in plants.[1][9][10][11] This process begins with de novo fatty acid synthesis in the plastids to produce saturated fatty acids, followed by desaturation steps.

Proposed Biosynthesis Pathway

The synthesis would involve the elongation of a fatty acid precursor by the fatty acid synthase (FAS) complex, followed by the introduction of a cis double bond at the Δ⁵ position by a specific desaturase enzyme.

Biosynthesis_Pathway Acetyl_CoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) Complex Acetyl_CoA->FAS Dodecanoyl_ACP Dodecanoyl-ACP (12:0) FAS->Dodecanoyl_ACP Elongation Desaturase Δ⁵-Desaturase Dodecanoyl_ACP->Desaturase cis5_Dodecenoic_Acid This compound Desaturase->cis5_Dodecenoic_Acid Desaturation

Proposed Biosynthesis of this compound

Experimental Protocols

Synthesis of this compound (Adapted from a similar compound)

This protocol is an adaptation for the synthesis of this compound via the Wittig reaction, which generally favors the formation of cis-alkenes.

Materials:

  • Heptyltriphenylphosphonium bromide

  • 5-Oxopentanoic acid

  • Sodium hydride (NaH) in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Hexane

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Add heptyltriphenylphosphonium bromide in portions while stirring. Stir the mixture at room temperature for 1-2 hours to generate the ylide.

  • Wittig Reaction: Dissolve 5-oxopentanoic acid in anhydrous THF and add it dropwise to the ylide solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Quantification of this compound in Biological Samples (Adapted Protocol)

This protocol outlines a liquid-liquid extraction and HPLC-MS/MS method for quantification.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., a deuterated analog)

  • Ethyl acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Deionized water

Procedure:

  • Sample Preparation: To 100 µL of the biological sample, add the internal standard. Acidify with formic acid.

  • Extraction: Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge to separate the phases.

  • Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • HPLC-MS/MS Analysis: Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer. Use a C18 column with a gradient elution of acetonitrile and water containing 0.1% formic acid. Monitor the parent and daughter ions for this compound and the internal standard in negative ion mode.

Applications

This compound has several existing and potential applications:

  • Anti-inflammatory Research: Due to its COX inhibitory activity, it is a molecule of interest in the research and development of new anti-inflammatory agents.[4]

  • Biofuel: As a fatty acid derived from plant sources, it has been explored as a component of biofuels.[2]

  • Cosmetics and Personal Care: It is used for its emollient and moisturizing properties in skincare products.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

Table 2: GHS Hazard Classification

Hazard ClassCategory
Skin Corrosion/Irritation1B
Serious Eye Damage/Eye Irritation1

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.

This information indicates that appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.

Conclusion

This compound is a medium-chain monounsaturated fatty acid with demonstrated anti-inflammatory properties through the inhibition of COX enzymes. Its metabolism via β-oxidation is well-understood, although its specific biosynthetic pathway is inferred from general plant fatty acid synthesis. The provided experimental protocols offer a starting point for its synthesis and quantification. While it has applications in the biofuel and cosmetic industries, its potential as a lead compound in drug discovery for inflammatory conditions warrants further investigation. Researchers and drug development professionals should consider its biological activity and physicochemical properties for future studies. Appropriate safety precautions must be observed during its handling.

References

Unveiling the Natural Origins of cis-5-Dodecenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, has garnered scientific interest due to its biological activities, including its role as a cyclooxygenase (COX) inhibitor and its association with certain metabolic disorders. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data from various plant species. It further delineates a putative biosynthetic pathway and illustrates its mechanism of action in the context of prostaglandin (B15479496) synthesis. Detailed experimental protocols for the extraction, derivatization, and analysis of this fatty acid from biological matrices are also provided to facilitate further research and development.

Natural Sources of this compound

This compound is found in select plant species, particularly in their seeds and essential oils. While not a ubiquitous fatty acid, its presence has been quantitatively confirmed in several botanical sources. The following table summarizes the known natural occurrences and concentrations of this compound.

Plant SpeciesFamilyPlant PartMethod of AnalysisConcentrationReference
Paeonia lactiflora Pall.PaeoniaceaeSeed OilGC-MS0.035 ± 0.007 mg/g[1]
Aquilaria sinensis (Lour.) GilgThymelaeaceaeAgarwood (Chemically Stimulated)GC-MS0.20% (relative content of essential oil)[2][3]
Salvia miltiorrhiza BungeLamiaceaeSeed OilGC-MS0.012 ± 0.01% (of total fatty acids)[4][5]
Gyrinops spp.ThymelaeaceaeAgarwood (Decaying Logs)GC-MSPresent (quantification not specified)[6]

Biosynthesis and Biological Significance

Putative Biosynthetic Pathway

The precise biosynthetic pathway of this compound has not been fully elucidated in the identified plant sources. However, based on known mechanisms of fatty acid synthesis and modification in plants and insects, a plausible pathway can be proposed. In insects, the biosynthesis of pheromones with specific double bond positions often involves the action of unique fatty acyl-CoA desaturases followed by chain-shortening through limited cycles of β-oxidation.[7][8]

A hypothetical pathway for this compound could originate from a longer saturated fatty acid, such as myristic acid (C14:0). A specific Δ7-desaturase could introduce a double bond, followed by a single cycle of β-oxidation to yield this compound. Alternatively, a Δ5-desaturase could act directly on lauric acid (C12:0).

cis_5_Dodecenoic_Acid_Biosynthesis cluster_pathway Putative Biosynthetic Pathway Lauric_Acid Lauric Acid (C12:0)-ACP cis_5_Dodecenoic_Acid This compound (C12:1Δ5)-ACP Lauric_Acid->cis_5_Dodecenoic_Acid Δ5-Desaturase Prostaglandin_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation cis_5_Dodecenoic_Acid This compound cis_5_Dodecenoic_Acid->COX_Enzymes Inhibition GC_MS_Workflow Sample_Prep Sample Preparation (Lipid Extraction & FAMEs Synthesis) GC_Injection GC Injection Sample_Prep->GC_Injection GC_Separation GC Column Separation (e.g., DB-23, SP-2560) GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (Electron Ionization) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Identification Peak Identification (vs. Standard & Library) Data_Analysis->Identification Quantification Quantification (Internal Standard Method) Data_Analysis->Quantification

References

Cis-5-Dodecenoic Acid: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Cis-5-Dodecenoic acid, a medium-chain monounsaturated fatty acid, has garnered attention for its distinct biological activities, primarily revolving around its anti-inflammatory properties and its role in fatty acid metabolism. This technical guide provides a comprehensive analysis of its known biological functions, supported by quantitative data, experimental methodologies, and visual representations of its mechanisms of action.

Quantitative Biological Activity

The primary biological activities of this compound that have been quantified are its inhibitory effects on cyclooxygenase (COX) enzymes and its metabolic rate in β-oxidation.

ParameterTargetConcentrationResultReference
Enzyme InhibitionCOX-I100 µg/mL35% inhibition[1][2]
Enzyme InhibitionCOX-II100 µg/mL32% inhibition[1][2]
Antioxidant ActivityNot specified60 µg/mLNo significant antioxidant activity observed[1][2]
Metabolic Rateβ-oxidation pathwayNot applicableDehydrogenation rate is 10-44% of that of saturated acyl-CoA[1][2]

Core Biological Functions

Anti-Inflammatory Activity via COX Inhibition

This compound demonstrates anti-inflammatory potential by inhibiting COX-I and COX-II enzymes.[1][3] These enzymes are critical in the inflammatory cascade as they catalyze the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory mediators. By inhibiting these enzymes, this compound effectively reduces the synthesis of prostaglandins, thereby mitigating the inflammatory response.[1][2]

C5DA This compound COX COX-I & COX-II Enzymes C5DA->COX Inhibits PGs Prostaglandins COX->PGs Catalyzes conversion AA Arachidonic Acid AA->COX Substrate Inflammation Inflammatory Response PGs->Inflammation Promotes

Inhibitory action of this compound on the COX pathway.
Role in Fatty Acid Metabolism

This compound is an endogenous metabolite involved in the β-oxidation pathway of fatty acids.[4] For it to be metabolized, it is first converted to its coenzyme A derivative, cis-5-dodecenoyl-CoA.[1] However, its metabolic rate is notably lower than that of saturated fatty acids.[1][3] Specifically, the dehydrogenation rate of cis-5-dodecenoyl-CoA is only 10-44% of that observed for saturated acyl-CoAs.[1][2] This suggests a slower processing of this particular unsaturated fatty acid within the mitochondrial matrix.

cluster_c5da Metabolism of this compound cluster_sfa Metabolism of Saturated Fatty Acids C5DA This compound CoA_Synthase Acyl-CoA Synthetase C5DA->CoA_Synthase C5DA_CoA cis-5-dodecenoyl-CoA CoA_Synthase->C5DA_CoA BetaOxidation β-Oxidation Pathway C5DA_CoA->BetaOxidation Dehydrogenation Rate: 10-44% of Saturated Acyl-CoA Metabolites Metabolites BetaOxidation->Metabolites Saturated_FA Saturated Fatty Acids Saturated_AcylCoA Saturated Acyl-CoA Saturated_FA->Saturated_AcylCoA Saturated_AcylCoA->BetaOxidation

Metabolic pathway of this compound via β-oxidation.

Clinical and Pathological Relevance

Elevated levels of this compound in plasma have been associated with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[5] This inborn error of metabolism is characterized by hypoketotic hypoglycemia, medium-chain dicarboxylic aciduria, and an intolerance to fasting.[5] Additionally, increased levels of 5(Z)-dodecenoic acid have been detected in the culture medium of MCF-7 breast cancer cells when compared to KMST-6 fibroblasts.[5]

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the provided literature, the foundational principles of the key experiments can be outlined.

Cyclooxygenase (COX) Inhibition Assay

This assay is designed to measure the extent to which a compound inhibits the activity of COX-I and COX-II enzymes.

start Prepare Assay Buffer and Reagents enzyme Add COX-I or COX-II Enzyme start->enzyme inhibitor Add this compound (Test) or Vehicle (Control) enzyme->inhibitor substrate Add Arachidonic Acid (Substrate) inhibitor->substrate incubation Incubate at a Controlled Temperature substrate->incubation detection Measure Prostaglandin (B15479496) Production (e.g., via ELISA or Spectrophotometry) incubation->detection analysis Calculate Percent Inhibition detection->analysis

Workflow for a typical COX inhibition assay.

Methodology Outline:

  • Enzyme Preparation: Purified COX-I or COX-II enzyme is prepared in a suitable buffer.

  • Incubation with Inhibitor: The enzyme is pre-incubated with either this compound at a specified concentration (e.g., 100 µg/mL) or a vehicle control.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination and Detection: After a set incubation period, the reaction is stopped. The amount of prostaglandin produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or spectrophotometry.

  • Data Analysis: The percentage of inhibition is calculated by comparing the amount of prostaglandin produced in the presence of this compound to that of the vehicle control.

Fatty Acid β-Oxidation Metabolism Experiment

This experiment aims to compare the metabolic flux of cis-5-enoyl-CoA with that of saturated acyl-CoA through the β-oxidation pathway.[2]

Methodology Outline:

  • Substrate Preparation: Synthesize or obtain cis-5-dodecenoyl-CoA and a comparable saturated acyl-CoA.

  • Mitochondrial Isolation: Isolate mitochondria from a relevant tissue source (e.g., rat liver) as they are the primary site of β-oxidation.

  • Incubation: Incubate the isolated mitochondria with either cis-5-dodecenoyl-CoA or the saturated acyl-CoA in a reaction mixture containing necessary cofactors (e.g., FAD, NAD+, Coenzyme A).

  • Measurement of Dehydrogenation: The rate-limiting step of dehydrogenation is monitored. This can be achieved by measuring the reduction of electron acceptors (e.g., spectrophotometrically monitoring the reduction of a dye) that are coupled to the activity of acyl-CoA dehydrogenases.

  • Comparative Analysis: The rate of dehydrogenation for cis-5-dodecenoyl-CoA is compared to the rate for the saturated acyl-CoA to determine the relative metabolic flux.[2]

Conclusion

This compound presents a dual profile of biological activity. Its anti-inflammatory effects through the inhibition of COX enzymes suggest potential therapeutic applications. Concurrently, its significantly slower metabolism compared to saturated fatty acids highlights a unique interaction with the β-oxidation pathway, which is of interest in the study of fatty acid metabolism and related metabolic disorders. Further research is warranted to fully elucidate the downstream effects of its metabolic intermediates and to explore its therapeutic potential in inflammatory conditions.

References

An In-depth Technical Guide to the Core Mechanism of Action of cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-5-Dodecenoic acid is a monounsaturated fatty acid with recognized anti-inflammatory properties. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical mediators of prostaglandin (B15479496) synthesis in the inflammatory cascade. Additionally, this compound is a substrate for the fatty acid β-oxidation pathway, albeit with a significantly lower metabolic rate compared to its saturated counterparts. This guide provides a comprehensive overview of the known mechanisms of action of this compound, presenting available quantitative data, relevant experimental methodologies, and visual representations of the involved biochemical pathways.

Core Mechanisms of Action

The biological activity of this compound is primarily attributed to two distinct but interconnected actions: the inhibition of prostaglandin synthesis and its role in fatty acid metabolism.

Inhibition of Cyclooxygenase (COX) Enzymes

This compound has been identified as an inhibitor of both COX-1 and COX-2 enzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. By inhibiting COX activity, this compound effectively reduces the synthesis of these prostaglandins, thereby exerting its anti-inflammatory effects.

While the precise kinetics of this inhibition (e.g., competitive, non-competitive) have not been detailed in the available literature, the direct impact on COX-1 and COX-2 activity has been quantified.

Involvement in Fatty Acid β-Oxidation

This compound is also metabolized through the mitochondrial β-oxidation pathway. It is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA.[2] However, the metabolic flux of cis-5-dodecenoyl-CoA through the β-oxidation cycle is significantly slower than that of saturated fatty acids.[2] This reduced rate of degradation may influence its intracellular availability and, consequently, its inhibitory effects on other cellular processes.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Cyclooxygenase (COX) Inhibition

EnzymeConcentration of this compoundPercent Inhibition
COX-1100 µg/mL35%[2]
COX-2100 µg/mL32%[2]

Note: Specific IC50 values for this compound are not currently available in the reviewed literature.

Table 2: β-Oxidation Metabolism

SubstrateParameterRelative Rate
cis-5-dodecenoyl-CoADehydrogenation Rate10-44% of saturated acyl-CoA[2]

Table 3: Antioxidant Activity

Concentration of this compoundActivity
60 µg/mLNo significant antioxidant activity observed[2]

Signaling and Metabolic Pathways

Prostaglandin Synthesis Pathway

The primary anti-inflammatory action of this compound is its intervention in the prostaglandin synthesis pathway. The following diagram illustrates the canonical pathway and the point of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Phospholipase A2 COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases Inflammation Inflammation Prostaglandins->Inflammation C5DA This compound C5DA->COX1 Inhibits C5DA->COX2 Inhibits

Caption: Inhibition of Prostaglandin Synthesis by this compound.

Fatty Acid β-Oxidation Pathway

This compound is metabolized via the β-oxidation pathway. The diagram below outlines the initial steps of this process for an unsaturated fatty acid with a cis double bond at an odd-numbered carbon.

G cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix C5DA This compound C5DA_CoA cis-5-Dodecenoyl-CoA C5DA->C5DA_CoA Acyl-CoA Synthetase BetaOxidation β-Oxidation Cycle C5DA_CoA->BetaOxidation Transport into Mitochondria ReducedRate Reduced Metabolic Rate BetaOxidation->ReducedRate

Caption: Metabolism of this compound via β-Oxidation.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the inhibitory effect of a compound on COX-1 and COX-2.

  • Enzyme and Substrate Preparation:

    • Recombinant human or ovine COX-1 and COX-2 enzymes are used.

    • A stock solution of arachidonic acid (substrate) is prepared.

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or ethanol).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction buffer, containing co-factors such as hematin (B1673048) and a reducing agent (e.g., epinephrine), is added to each well.

    • The test compound (this compound) at various concentrations is added to the wells. Control wells contain the vehicle solvent.

    • The COX enzyme (either COX-1 or COX-2) is added to the wells and pre-incubated with the test compound.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

  • Detection and Analysis:

    • The reaction is terminated, and the amount of prostaglandin produced (commonly PGE2) is quantified. This can be done using various methods, such as:

      • Enzyme-linked immunosorbent assay (ELISA)

      • Liquid chromatography-mass spectrometry (LC-MS)

      • Radiometric assays using radiolabeled arachidonic acid.

    • The percentage inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that in the control wells.

    • IC50 values can be determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepEnzyme Prepare COX Enzyme (COX-1 or COX-2) Incubate Incubate Enzyme with Inhibitor PrepEnzyme->Incubate PrepSubstrate Prepare Arachidonic Acid (Substrate) Initiate Initiate Reaction with Substrate PrepSubstrate->Initiate PrepInhibitor Prepare this compound (Inhibitor) PrepInhibitor->Incubate Incubate->Initiate Quantify Quantify Prostaglandin (e.g., PGE2) Initiate->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate

Caption: Experimental Workflow for COX Inhibition Assay.

β-Oxidation Rate Assay (Generic Protocol)

This protocol outlines a general method for measuring the rate of β-oxidation of a fatty acid.

  • Cell/Mitochondria and Substrate Preparation:

    • Isolated mitochondria or whole cells (e.g., hepatocytes) are used.

    • Radiolabeled this compound (e.g., with ¹⁴C or ³H) is synthesized or procured.

    • The radiolabeled fatty acid is complexed with bovine serum albumin (BSA) to ensure solubility.

  • Assay Procedure:

    • The cells or mitochondria are incubated in a reaction buffer containing the radiolabeled this compound-BSA complex.

    • The incubation is carried out for a specific time at a controlled temperature (e.g., 37°C).

  • Detection and Analysis:

    • The reaction is terminated by the addition of an acid (e.g., perchloric acid).

    • The rate of β-oxidation is determined by measuring the production of radiolabeled metabolites. Two common methods are:

      • Measurement of Acid-Soluble Metabolites (ASMs): The reaction mixture is centrifuged to pellet un-metabolized fatty acids and proteins. The radioactivity in the supernatant (containing radiolabeled acetyl-CoA and Krebs cycle intermediates) is measured using a scintillation counter.

      • Measurement of ¹⁴CO₂ Production: If the fatty acid is labeled at the carboxyl carbon, the released ¹⁴CO₂ during the first cycle of β-oxidation can be trapped and quantified.

    • The rate of β-oxidation is expressed as the amount of radiolabeled product formed per unit of time per amount of protein.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepCells Prepare Cells or Mitochondria Incubate Incubate Cells/Mitochondria with Radiolabeled Substrate PrepCells->Incubate PrepSubstrate Prepare Radiolabeled This compound PrepSubstrate->Incubate Terminate Terminate Reaction Incubate->Terminate Measure Measure Radiolabeled Metabolites (ASMs or CO2) Terminate->Measure Calculate Calculate β-Oxidation Rate Measure->Calculate

Caption: Experimental Workflow for β-Oxidation Rate Assay.

Conclusion and Future Directions

This compound presents a compelling profile as a dual-action anti-inflammatory agent through its inhibition of COX enzymes and its unique metabolic fate in the β-oxidation pathway. The currently available data provides a foundational understanding of its mechanism of action. However, for its potential development as a therapeutic agent, further research is warranted.

Key areas for future investigation include:

  • Determination of IC50 Values: Establishing precise IC50 values for COX-1 and COX-2 inhibition is crucial for understanding its potency and selectivity.

  • Kinetic Analysis: A detailed kinetic study of the COX inhibition would elucidate the nature of the interaction (e.g., competitive, non-competitive, or time-dependent).

  • Broader Signaling Effects: Investigating the potential modulation of other inflammatory signaling pathways (e.g., NF-κB, MAPK) would provide a more complete picture of its anti-inflammatory properties.

  • In Vivo Efficacy: Preclinical studies in animal models of inflammation are necessary to validate the in vitro findings and assess its therapeutic potential.

A deeper understanding of these aspects will be instrumental in harnessing the therapeutic promise of this compound for the management of inflammatory disorders.

References

Cis-5-Dodecenoic Acid as a Cyclooxygenase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-5-Dodecenoic acid as an inhibitor of cyclooxygenase (COX) enzymes. It is established that this compound exhibits inhibitory activity against both COX-1 and COX-2 isoforms, suggesting its potential as an anti-inflammatory agent.[1][2][3][4] This document synthesizes the available data on its inhibitory effects, outlines detailed experimental protocols for assessing COX inhibition, and presents relevant signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and other fatty acids in the context of inflammation and pain management.

Introduction to Cyclooxygenase and Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins (B1171923) that regulate physiological processes such as maintaining the integrity of the gastric mucosa and renal function. Conversely, the expression of COX-2 is typically low in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.

The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). By blocking the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), these drugs effectively reduce the synthesis of pro-inflammatory prostaglandins.[1][4]

This compound: A Fatty Acid with COX Inhibitory Properties

This compound is a monounsaturated fatty acid that has been identified as an inhibitor of both COX-1 and COX-2.[1][2][3][4] Its ability to reduce prostaglandin synthesis by inhibiting COX enzyme activity points to its potential anti-inflammatory effects.[1][3][4]

Quantitative Data on COX Inhibition

The available quantitative data on the inhibitory activity of this compound against COX-1 and COX-2 is currently limited. To date, specific IC50 values have not been reported in the accessible scientific literature. However, percentage inhibition at a single concentration has been documented.

CompoundTarget EnzymeConcentrationPercent Inhibition (%)
This compoundCOX-1100 µg/mL35
This compoundCOX-2100 µg/mL32

Table 1: Inhibitory activity of this compound on COX-1 and COX-2.[1]

Further research is required to determine the dose-dependent inhibitory effects and to calculate the IC50 values, which are crucial for a comprehensive understanding of its potency and selectivity.

Signaling Pathway

The primary signaling pathway influenced by this compound in the context of inflammation is the arachidonic acid cascade. By inhibiting COX-1 and COX-2, it interferes with the conversion of arachidonic acid into prostaglandins.

COX_Signaling_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli (e.g., Injury) AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_phys Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_phys Prostaglandins_inflam Inflammatory Prostaglandins (e.g., PGE2 - Pain, Fever, Inflammation) PGH2_2->Prostaglandins_inflam Inhibitor This compound Inhibitor->COX1 Inhibitor->COX2

Arachidonic Acid Cascade and COX Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the COX inhibitory activity of compounds like this compound.

In Vitro Enzymatic Assay for COX-1 and COX-2 Inhibition

This protocol outlines a common method to determine the direct inhibitory effect of a compound on purified COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer.

  • Compound Preparation: Prepare a series of dilutions of the test compound in the reaction buffer.

  • Reaction Setup: To each well of the 96-well plate, add the reaction buffer, heme, and the diluted enzyme.

  • Inhibitor Incubation: Add the test compound dilutions to the respective wells. For control wells, add only the solvent. Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the oxygen consumption or the production of a downstream product (like PGE2, which can be quantified using an ELISA kit) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. If a dose-response is observed, calculate the IC50 value.

Cell-Based Assay for COX-2 Inhibition and Prostaglandin E2 (PGE2) Production

This protocol describes a method to assess the inhibitory effect of a compound on COX-2 activity within a cellular context.

Materials:

  • A suitable cell line that can be induced to express COX-2 (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) for COX-2 induction

  • Test compound (this compound)

  • PGE2 ELISA kit

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 24-well plates and allow them to adhere overnight.

  • COX-2 Induction: Treat the cells with LPS to induce the expression of COX-2.

  • Inhibitor Treatment: Add varying concentrations of the test compound to the cells and incubate for a defined period.

  • Sample Collection: Collect the cell culture supernatant.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Determine the reduction in PGE2 production in the presence of the test compound compared to the LPS-stimulated control. Calculate the percentage of inhibition and, if applicable, the IC50 value.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of a potential COX inhibitor.

Experimental_Workflow Start Compound Library / Test Compound (e.g., this compound) Primary_Screening Primary Screening: In Vitro Enzymatic Assay (COX-1 and COX-2) Start->Primary_Screening Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active No_Activity Inactive Hit_Identification->No_Activity Inactive Secondary_Screening Secondary Screening: Cell-Based Assay (PGE2 Production) Dose_Response->Secondary_Screening Lead_Selection Lead Candidate Selection (Potency and Selectivity) Secondary_Screening->Lead_Selection In_Vivo In Vivo Models (e.g., Carrageenan-induced Paw Edema) Lead_Selection->In_Vivo Promising Candidate Poor_Potency Discard (Low Potency/Selectivity) Lead_Selection->Poor_Potency Not Promising End Preclinical Development In_Vivo->End

References

The Role of cis-5-Dodecenoic Acid in Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid, a monounsaturated medium-chain fatty acid, has emerged as a molecule of interest in the study of fatty acid metabolism and its intersection with inflammatory pathways. This technical guide provides an in-depth overview of the current understanding of this compound's role, presenting key quantitative data, detailed experimental methodologies, and visual representations of its metabolic and signaling interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential and biochemical significance of this unique fatty acid.

Core Concepts: Metabolism and Bioactivity

This compound participates in fatty acid metabolism, primarily through the β-oxidation pathway, and exhibits inhibitory effects on key enzymes involved in inflammation.

β-Oxidation of this compound

The primary catabolic fate of fatty acids is mitochondrial β-oxidation. However, the presence of a cis double bond in this compound introduces a challenge to the standard enzymatic machinery. The dehydrogenation rate of cis-5-dodecenoyl-CoA, the activated form of this compound, is significantly lower than that of its saturated counterparts.[1] This reduced metabolic rate suggests a potential for altered intracellular signaling and lipid dynamics compared to saturated fatty acids of similar chain length.

Inhibition of Cyclooxygenase (COX) Enzymes

A notable bioactivity of this compound is its ability to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923), key mediators of inflammation. It has been shown to inhibit both COX-1 and COX-2 isoforms.[1] This inhibitory action positions this compound as a molecule with potential anti-inflammatory properties.

Quantitative Data

The following tables summarize the available quantitative data regarding the metabolic rate and enzyme inhibition of this compound.

ParameterValueReference
β-Oxidation Rate
Dehydrogenation rate of cis-5-dodecenoyl-CoA (relative to saturated acyl-CoA)10-44%[1]
Cyclooxygenase Inhibition
COX-1 Inhibition (at 100 µg/mL)35%[1]
COX-2 Inhibition (at 100 µg/mL)32%[1]

Table 1: Quantitative analysis of this compound's metabolic rate and enzyme inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the metabolic and signaling context of this compound, the following diagrams have been generated using the DOT language.

Metabolic Pathway of this compound

The metabolism of this compound begins with its activation to a CoA thioester, followed by its entry into the β-oxidation spiral. The presence of the cis-5 double bond necessitates the action of an isomerase to convert the intermediate to a substrate suitable for the standard β-oxidation enzymes.

This compound This compound cis-5-Dodecenoyl-CoA cis-5-Dodecenoyl-CoA This compound->cis-5-Dodecenoyl-CoA Acyl-CoA Synthetase Beta-Oxidation Beta-Oxidation cis-5-Dodecenoyl-CoA->Beta-Oxidation Acyl-CoA Synthetase Acyl-CoA Synthetase Metabolites Metabolites Beta-Oxidation->Metabolites

Caption: Metabolic activation and entry of this compound into β-oxidation.

Inhibition of the Prostaglandin (B15479496) Synthesis Pathway

This compound exerts its anti-inflammatory effect by directly inhibiting COX-1 and COX-2, thereby reducing the production of prostaglandins from arachidonic acid.

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: Inhibition of COX enzymes by this compound in the prostaglandin pathway.

Experimental Workflow for Analyzing Fatty Acid Metabolism

A typical experimental workflow to investigate the metabolism of this compound involves cell culture, lipid extraction, and analysis by gas chromatography-mass spectrometry (GC-MS).

Cell Culture\n(e.g., Hepatocytes) Cell Culture (e.g., Hepatocytes) Incubation with\nthis compound Incubation with This compound Cell Culture\n(e.g., Hepatocytes)->Incubation with\nthis compound Lipid Extraction Lipid Extraction Incubation with\nthis compound->Lipid Extraction Derivatization\n(e.g., FAMEs) Derivatization (e.g., FAMEs) Lipid Extraction->Derivatization\n(e.g., FAMEs) GC-MS Analysis GC-MS Analysis Derivatization\n(e.g., FAMEs)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Workflow for studying the metabolism of this compound.

Experimental Protocols

Measurement of Fatty Acid β-Oxidation in Hepatocytes

This protocol is adapted from established methods for measuring the oxidation of radiolabeled fatty acids in primary hepatocytes.

Materials:

  • Primary hepatocytes

  • Krebs-Ringer buffer

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • [1-¹⁴C]-cis-5-Dodecenoic acid (custom synthesis may be required)

  • Unlabeled this compound

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Hepatocyte Isolation: Isolate primary hepatocytes from the model organism of choice using standard collagenase perfusion techniques.

  • Cell Suspension: Resuspend hepatocytes in Krebs-Ringer buffer at a concentration of 1 x 10⁶ cells/mL.

  • Substrate Preparation: Prepare a solution of [1-¹⁴C]-cis-5-dodecenoic acid and unlabeled this compound complexed to fatty-acid-free BSA in Krebs-Ringer buffer.

  • Incubation: Add the substrate solution to the hepatocyte suspension and incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding perchloric acid.

  • Quantification of ¹⁴CO₂: Capture the released ¹⁴CO₂ (a product of complete β-oxidation) in a trapping agent (e.g., sodium hydroxide) and quantify using a scintillation counter.

  • Data Analysis: Calculate the rate of β-oxidation as nmol of fatty acid oxidized per mg of protein per minute.

COX Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • Reaction buffer (e.g., Tris-HCl)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • This compound (inhibitor)

  • Prostaglandin E₂ (PGE₂) ELISA kit

Procedure:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 in reaction buffer containing heme.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in a suitable solvent.

  • Incubation: In a microplate, add the COX enzyme, reaction buffer, and either the inhibitor solution or vehicle control. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to initiate the reaction. Incubate for a defined time (e.g., 2 minutes) at 37°C.

  • Termination of Reaction: Stop the reaction by adding a suitable acid (e.g., HCl).

  • PGE₂ Quantification: Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Analysis of this compound and its Metabolites by GC-MS

This protocol describes a general method for the extraction and analysis of fatty acids from biological samples.

Materials:

  • Cell or tissue samples

  • Internal standard (e.g., heptadecanoic acid)

  • Chloroform/methanol mixture (2:1, v/v)

  • Derivatization agent (e.g., BF₃-methanol or methanolic HCl)

  • Hexane (B92381)

  • GC-MS system with a suitable capillary column (e.g., DB-225)

Procedure:

  • Lipid Extraction: Homogenize the biological sample in a chloroform/methanol mixture containing an internal standard.

  • Phase Separation: Add water to the homogenate to induce phase separation.

  • Collection of Lipid Layer: Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.

  • Derivatization: Convert the fatty acids to their volatile fatty acid methyl esters (FAMEs) by heating with a derivatization agent.

  • Extraction of FAMEs: Extract the FAMEs into hexane.

  • GC-MS Analysis: Inject the hexane extract containing the FAMEs into the GC-MS system.

  • Data Analysis: Identify and quantify the peaks corresponding to the methyl ester of this compound and its potential metabolites based on their retention times and mass spectra, normalizing to the internal standard.

Conclusion

This compound presents a compelling profile as a modulator of fatty acid metabolism and inflammatory signaling. Its reduced rate of β-oxidation and inhibitory effects on COX enzymes suggest a potential for this medium-chain fatty acid to influence cellular processes distinct from its saturated counterparts. The experimental protocols and analytical workflows provided in this guide offer a framework for researchers to further elucidate the mechanisms of action and therapeutic potential of this compound. Further investigation is warranted to determine its specific IC₅₀ values for COX inhibition, to delineate the precise enzymatic steps affected during its β-oxidation, and to explore its broader impact on cellular lipidomes and signaling networks.

References

The Elusive Discovery of cis-5-Dodecenoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide consolidates the current knowledge on cis-5-Dodecenoic acid, focusing on its known occurrences, physicochemical properties, and biological significance, while acknowledging the conspicuous absence of a detailed discovery narrative.

Natural Occurrences

This compound has been identified as a constituent of the essential oils of at least two plant species:

  • Aquilaria sinensis : A tree species native to China, highly valued for the production of agarwood.

  • Paeonia lactiflora Pall. : A species of herbaceous peony native to central and eastern Asia, commonly used in traditional medicine.

While analyses of the fatty acid profiles of these plants confirm the presence of this compound, these studies do not appear to represent the first instance of its identification.

Physicochemical Properties

The fundamental chemical and physical characteristics of this compound are well-established.

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
CAS Number 2430-94-6
IUPAC Name (5Z)-5-Dodecenoic acid
Synonyms (Z)-dodec-5-enoic acid, 5Z-dodecenoic acid
Appearance Not definitively specified in available literature
Boiling Point 135 °C at 0.4 mmHg
Density 0.906 g/mL at 25 °C
Refractive Index 1.454 at 20 °C

Biological Significance and Research

Current research has shed some light on the biological activities of this compound, although this area warrants further exploration.

Anti-Inflammatory Activity

One of the noted biological activities of this compound is its ability to inhibit cyclooxygenase (COX) enzymes. It has been shown to inhibit both COX-1 and COX-2, suggesting potential anti-inflammatory properties. This mechanism of action is shared by many non-steroidal anti-inflammatory drugs (NSAIDs).

Biosynthesis and Metabolism

In some organisms, this compound is involved in specific metabolic pathways. For instance, in Escherichia coli, it is an intermediate in the biosynthesis of unsaturated fatty acids. The enzyme FabB plays a crucial role in the elongation of cis-3-decenoyl-ACP, a precursor to this compound.

Experimental Protocols

Due to the lack of a seminal discovery paper, a detailed "key experiment" for its initial isolation cannot be provided. However, modern techniques for the extraction and analysis of fatty acids from plant materials would be applicable.

General Extraction and Analysis Workflow

experimental_workflow plant_material Plant Material (e.g., Paeonia lactiflora seeds) extraction Solvent Extraction (e.g., Hexane) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_oil Crude Oil evaporation->crude_oil saponification Saponification (e.g., KOH/Methanol) crude_oil->saponification esterification Esterification (e.g., BF3/Methanol) saponification->esterification fames Fatty Acid Methyl Esters (FAMEs) esterification->fames gcms Gas Chromatography-Mass Spectrometry (GC-MS) Analysis fames->gcms identification Identification of this compound gcms->identification

Caption: A generalized workflow for the extraction and identification of fatty acids from plant sources.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively detailed, its role as a COX inhibitor places it within the broader context of prostaglandin (B15479496) synthesis.

prostaglandin_pathway arachidonic_acid Arachidonic Acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandin_h2 Prostaglandin H2 cox_enzymes->prostaglandin_h2 prostaglandins Prostaglandins (PGD2, PGE2, etc.) prostaglandin_h2->prostaglandins inflammation Inflammation prostaglandins->inflammation cis5 This compound cis5->cox_enzymes Inhibition

Caption: Inhibition of the prostaglandin synthesis pathway by this compound.

Conclusion

In Vitro Profile of cis-5-Dodecenoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biological activities of cis-5-Dodecenoic acid, a medium-chain fatty acid. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the known signaling pathway and metabolic fate of this molecule. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and biochemical properties of this compound.

Core Biological Activities: Anti-Inflammatory Effects and Metabolic Characteristics

This compound has demonstrated notable bioactivity as an inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Additionally, its metabolic processing through the fatty acid β-oxidation pathway reveals unique characteristics compared to saturated fatty acids.

Quantitative Data Summary

The following table summarizes the reported quantitative in vitro data for this compound.

Biological ActivityAssay TypeConcentrationResultReference
COX-I Inhibition Enzyme Inhibition Assay100 µg/mL35% inhibition[1]
COX-II Inhibition Enzyme Inhibition Assay100 µg/mL32% inhibition[1]
Antioxidant Activity Antioxidant Experiment60 µg/mLNo significant activity[1]
β-Oxidation Rate Fatty Acid Metabolism AssayNot Specified10-44% of the rate of saturated acyl-CoA[1]

Signaling Pathway and Metabolic Fate

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of both COX-1 and COX-2 enzymes. This inhibition reduces the synthesis of prostaglandins, which are pro-inflammatory signaling molecules. In terms of its metabolism, this compound is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA. It then enters the fatty acid β-oxidation pathway, where it is catabolized. Notably, the rate of its dehydrogenation is significantly lower than that of its saturated counterparts.

cis_5_Dodecenoic_Acid_Pathway cluster_inflammation Anti-inflammatory Pathway cluster_metabolism Metabolic Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Metabolized by Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Promotes COX-1 / COX-2->Prostaglandins Synthesizes This compound This compound This compound->COX-1 / COX-2 Inhibits cis-5-Dodecenoic Acid_met This compound cis-5-dodecenoyl-CoA cis-5-dodecenoyl-CoA cis-5-Dodecenoic Acid_met->cis-5-dodecenoyl-CoA Activation Beta-Oxidation Beta-Oxidation cis-5-dodecenoyl-CoA->Beta-Oxidation Enters Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Yields

Signaling and metabolic pathways of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize this compound. These protocols are based on established methods and can be adapted for specific research needs.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a colorimetric method for determining the inhibitory effect of this compound on COX-1 and COX-2 activity. The assay measures the peroxidase component of the COX enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • This compound (dissolved in a suitable solvent like DMSO or ethanol)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit. Dilute enzymes and heme in the assay buffer. Prepare a stock solution of this compound and make serial dilutions to test a range of concentrations.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background Wells: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme (either COX-1 or COX-2).

    • Inhibitor Wells: 140 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of this compound solution at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 5-10 minutes) at 25°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation:

    • Add 20 µL of the colorimetric substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid to all wells.

  • Measurement: Immediately after adding the substrate, shake the plate for a few seconds and begin reading the absorbance at a specific wavelength (e.g., 590 nm) at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the background wells from the absorbance of the 100% initial activity and inhibitor wells.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

    • If a dose-response curve is generated, the IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzymes, Buffers, Inhibitor) Start->Prepare_Reagents Setup_Plate Set up 96-well Plate (Background, Control, Inhibitor wells) Prepare_Reagents->Setup_Plate Pre_incubation Pre-incubate Plate Setup_Plate->Pre_incubation Add_Substrates Add Colorimetric Substrate and Arachidonic Acid Pre_incubation->Add_Substrates Measure_Absorbance Measure Absorbance (e.g., 590 nm) Add_Substrates->Measure_Absorbance Analyze_Data Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End Beta_Oxidation_Workflow Start Start Isolate_Hepatocytes Isolate Primary Hepatocytes Start->Isolate_Hepatocytes Prepare_Substrate Prepare Radiolabeled This compound-BSA Complex Isolate_Hepatocytes->Prepare_Substrate Incubate_Cells Incubate Hepatocytes with Substrate (37°C) Prepare_Substrate->Incubate_Cells Terminate_Reaction Terminate Reaction (add Perchloric Acid) Incubate_Cells->Terminate_Reaction Separate_Metabolites Centrifuge and Collect Acid-Soluble Supernatant Terminate_Reaction->Separate_Metabolites Measure_Radioactivity Measure Radioactivity in Supernatant (Scintillation Counting) Separate_Metabolites->Measure_Radioactivity Analyze_Data Calculate and Normalize β-Oxidation Rate Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Unraveling the Role of cis-5-Dodecenoic Acid in Cancer Cell Lines: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid, a monounsaturated fatty acid, has emerged in several studies within the context of cancer research. However, a comprehensive understanding of its direct effects on cancer cell lines, including specific mechanisms of action and quantitative data on its efficacy, remains largely uncharted territory. This technical guide synthesizes the currently available information on this compound in relation to cancer, highlighting its known biological activities and associations, while also underscoring the significant gaps in the existing research.

Biological Profile of this compound

This compound is recognized as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the synthesis of prostaglandins (B1171923) and are often implicated in inflammation and cancer progression.[1][2] Its inhibitory activity on these enzymes suggests a potential anti-inflammatory role.[1][2] Furthermore, it is involved in the β-oxidation metabolic pathway of fatty acids.[1][2]

Association with Cancer Cell Lines and Tumors

The link between this compound and cancer has been primarily observational, with the compound being identified in contexts related to cancer, rather than being the subject of direct investigation for its anti-cancer properties.

  • Component of Cytotoxic Plant Extracts: In a study on the cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer cell lines (MCF-7 and MDA-MB-231), this compound was identified as one of the bioactive constituents.[3] The extract demonstrated cytotoxic effects, with IC50 values of 15 µg/mL for MCF-7 and 30 µg/mL for MDA-MB-231 cells.[3] However, as the extract contained multiple compounds, the specific contribution of this compound to this cytotoxicity is unknown.[3]

  • Metabolite in Cancer Cell Culture: Research has shown that levels of 5(Z)-Dodecenoic acid are elevated in the culture medium of MCF-7 breast cancer cells when compared to the medium of KMST-6 fibroblasts, suggesting a potential role in cancer cell metabolism.[4]

  • Potential Biomarker: In the field of lipidomics, this compound has been identified as part of a panel of lipids that could potentially differentiate between early- and late-stage clear cell renal cell carcinoma, indicating its potential as a biomarker for disease progression.[5][6]

Quantitative Data

A significant limitation in the current body of research is the absence of specific quantitative data on the effects of isolated this compound on cancer cell lines. The inhibitory activities of 100 μg/mL this compound on COX-I and COX-II have been reported as 35% and 32%, respectively.[2] However, crucial metrics such as IC50 values for its cytotoxic or anti-proliferative effects on various cancer cell lines are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the application of this compound to cancer cell lines are not described in the available literature. General methodologies for cell viability assays (e.g., MTT assay), apoptosis analysis (e.g., TUNEL staining, DNA fragmentation), and protein expression (e.g., immunoblotting) are standard in cancer research but have not been specifically detailed for experiments involving this particular fatty acid.[7][8]

Signaling Pathways

The direct impact of this compound on specific signaling pathways in cancer cells is an area that requires investigation. While its inhibition of COX enzymes suggests a potential modulation of prostaglandin-mediated signaling, which is known to be involved in cancer, this has not been explicitly demonstrated. Many natural products affect key cancer-related signaling pathways such as those involving NF-κB, Nrf2, apoptosis, and angiogenesis.[9] However, the specific pathways modulated by this compound remain to be elucidated.

To illustrate a general experimental workflow for investigating the effects of a compound like this compound on cancer cell lines, the following logical diagram is provided.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Compound This compound Preparation Treatment Cell Treatment with This compound (Varying Concentrations and Durations) Compound->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, MDA-MB-231) Cell_Culture->Treatment Viability Cell Viability/Proliferation Assay (e.g., MTT, XTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI, Caspase Activity) Treatment->Apoptosis Signaling Signaling Pathway Analysis (e.g., Western Blot for p53, Bax/Bcl-2) Treatment->Signaling Data_Analysis Quantitative Data Analysis (IC50 Calculation, Statistical Analysis) Viability->Data_Analysis Apoptosis->Data_Analysis Signaling->Data_Analysis Mechanism Mechanism of Action Determination Data_Analysis->Mechanism

Caption: A generalized workflow for studying the effects of a compound on cancer cells.

Future Directions and Conclusion

The current scientific literature provides intriguing but preliminary and indirect evidence for the involvement of this compound in cancer biology. Its presence in cytotoxic plant extracts and its role as a potential biomarker warrant further investigation into its direct effects on cancer cells.

To advance our understanding, future research should focus on:

  • In vitro studies: Evaluating the cytotoxic and anti-proliferative effects of purified this compound on a diverse panel of cancer cell lines to determine IC50 values.

  • Mechanistic studies: Investigating the specific molecular mechanisms and signaling pathways modulated by this fatty acid, including its effects on apoptosis, cell cycle regulation, and inflammation-related pathways.

  • In vivo studies: Assessing the anti-tumor efficacy and safety of this compound in preclinical animal models of cancer.

References

Methodological & Application

Synthesis of cis-5-Dodecenoic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cis-5-Dodecenoic acid, a fatty acid of interest for research in inflammation and metabolic pathways. The information is intended for an audience of researchers, scientists, and professionals in drug development.

Introduction

This compound is a monounsaturated fatty acid that has garnered attention in the scientific community for its biological activities. It acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key players in the inflammatory cascade and prostaglandin (B15479496) synthesis.[1][2] This inhibitory action suggests potential therapeutic applications in anti-inflammatory drug discovery. Furthermore, this compound is involved in fatty acid β-oxidation metabolic pathways, although its metabolic rate is noted to be significantly lower than that of saturated fatty acids.[1][2]

Synthetic Strategies

The stereoselective synthesis of cis-alkenes is a common challenge in organic chemistry. Two primary methods are well-suited for the preparation of this compound: the Wittig reaction and the partial reduction of an alkyne.

1. Wittig Reaction: The Wittig reaction is a widely used method for forming carbon-carbon double bonds from a carbonyl compound and a phosphorus ylide.[3] To achieve high cis (Z) selectivity, non-stabilized ylides are typically employed under salt-free conditions.[4]

2. Partial Reduction of Alkynes: The catalytic hydrogenation of an alkyne over a poisoned catalyst, such as Lindlar's catalyst, allows for the stereoselective formation of a cis-alkene.[5][6] This method offers an alternative route to the desired product.

This document will focus on a detailed protocol based on the Wittig reaction, as it provides a versatile and controllable method for the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from established procedures for the synthesis of similar cis-fatty acids and is designed to yield the target compound with high stereoselectivity.[7]

Materials:

  • Heptyltriphenylphosphonium bromide

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF)

  • 5-Oxopentanoic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add heptyltriphenylphosphonium bromide (1.1 equivalents).

    • Add anhydrous THF to the flask.

    • Cool the suspension to -50 °C in a dry ice/acetone bath.

    • Slowly add potassium tert-butoxide (1.1 equivalents) to the stirred suspension.

    • Allow the mixture to stir at -50 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • In a separate flask, dissolve 5-oxopentanoic acid (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of 5-oxopentanoic acid to the ylide solution at -50 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture to pH 3-4 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product, a mixture of cis- and trans-5-dodecenoic acid, can be purified by flash column chromatography on silica gel.

    • A solvent system of hexane:ethyl acetate (e.g., 9:1) is a typical starting point for elution.

    • Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired cis-isomer.

    • Alternatively, low-temperature crystallization from methanol (B129727) at -20 °C can be employed to enrich the cis-isomer.[7]

Data Presentation

Table 1: Representative Quantitative Data for cis-Alkene Synthesis via Wittig Reaction

ParameterValueReference
Starting MaterialsHeptyltriphenylphosphonium bromide, 5-Oxopentanoic acidAdapted from[7]
BasePotassium tert-butoxide[7]
SolventTetrahydrofuran (THF)[7]
Reaction Temperature-50 °C to room temperature[7]
Typical Yield70-85%Estimated based on similar reactions
cis:trans Selectivity>95:5[7]

Table 2: Spectroscopic Data for this compound Characterization

Spectroscopic TechniqueKey Data Points
¹H NMR Characteristic signals for vinylic protons (δ ~5.3-5.4 ppm, multiplet) and the carboxylic acid proton (δ ~10-12 ppm, broad singlet).
¹³C NMR Signals for the olefinic carbons (δ ~128-131 ppm) and the carboxyl carbon (δ ~179-181 ppm).
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of 198.30 g/mol .

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Wittig reaction.

Synthesis_Workflow cluster_ylide Ylide Generation cluster_wittig Wittig Reaction cluster_workup Work-up & Purification A Heptyltriphenylphosphonium bromide C Heptylidene- triphenylphosphorane (Ylide) A->C -50 °C B Potassium tert-butoxide (t-BuOK) in THF B->C E Reaction Mixture C->E -50 °C to RT D 5-Oxopentanoic acid in THF D->E F Crude Product (cis/trans mixture) E->F Acidic Work-up & Extraction G Purified cis-5-Dodecenoic acid F->G Column Chromatography or Crystallization

Caption: Workflow for the synthesis of this compound.

Biological Signaling Pathway

This compound inhibits COX-1 and COX-2, thereby reducing the production of prostaglandins (B1171923) from arachidonic acid. This is a key mechanism in its anti-inflammatory effect.

Signaling_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation C5DA This compound C5DA->COX Inhibition

Caption: Inhibition of the Cyclooxygenase pathway by this compound.

Conclusion

The synthetic protocol outlined in this document provides a reliable method for the preparation of this compound for research purposes. The high cis-selectivity of the Wittig reaction under the specified conditions makes it a preferred route. The provided data and diagrams are intended to support researchers in the synthesis, characterization, and application of this biologically active fatty acid in their studies on inflammation, cancer, and metabolic diseases.

References

Application Notes and Protocols for the Analytical Determination of cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Dodecenoic acid (C12:1 n-7) is a medium-chain monounsaturated fatty acid.[1][2] As an endogenous metabolite, it plays a role in various biological processes and is considered an intermediate in unsaturated fatty acid oxidation. Altered levels of this compound have been associated with certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Furthermore, it has been investigated for its potential anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2).[3] Accurate and reliable quantification of this compound in biological matrices is therefore crucial for advancing research in metabolic diseases, inflammation, and drug development.

These application notes provide detailed protocols for the extraction and analysis of this compound from biological samples, primarily plasma, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While validated quantitative data for this compound is not widely available in the public domain, the following protocols are based on established methods for similar medium-chain fatty acids and provide a strong foundation for method development and validation.

Data Presentation: Performance Characteristics of Fatty Acid Analysis Methods

The following tables summarize typical performance characteristics for the analysis of medium-chain and long-chain fatty acids using GC-MS and LC-MS/MS. These values are intended to serve as a general guide; specific performance for this compound must be determined during in-house method validation.

Table 1: Typical Performance Characteristics for Fatty Acid Methyl Ester (FAME) Analysis by GC-MS.

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.03 - 0.05 g/100g of fat[4]
Limit of Quantification (LOQ)0.09 - 0.17 g/100g of fat[4]
Recovery80 - 115%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Typical Performance Characteristics for Free Fatty Acid Analysis by LC-MS/MS.

ParameterTypical Value Range
Linearity (R²)> 0.99
Limit of Detection (LOD)0.4 - 14.0 ng/mL
Limit of Quantification (LOQ)1.1 - 45.0 ng/mL
Recovery83.4 - 112.8%
Intra-day Precision (%RSD)0.7 - 9.1%
Inter-day Precision (%RSD)3.7 - 9.5%

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction of total fatty acids from plasma, followed by derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis. Derivatization is necessary to increase the volatility of the fatty acids for gas chromatography.[5]

1. Lipid Extraction (Folch Method)

  • Materials:

    • Plasma sample

    • Chloroform

    • Methanol (B129727)

    • 0.9% NaCl solution

    • Internal Standard (e.g., Heptadecanoic acid, C17:0)

    • Glass centrifuge tubes with PTFE-lined caps

    • Nitrogen gas evaporator

  • Procedure:

    • To 100 µL of plasma in a glass centrifuge tube, add a known amount of internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

    • Add 400 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another minute and then centrifuge at 2,000 x g for 10 minutes to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) using BF₃-Methanol

  • Materials:

    • Dried lipid extract

    • 14% Boron trifluoride in methanol (BF₃-Methanol)

    • Hexane (B92381)

    • Saturated NaCl solution

    • Anhydrous sodium sulfate (B86663)

    • Heating block or water bath

  • Procedure:

    • To the dried lipid extract, add 1 mL of 14% BF₃-Methanol reagent.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex for 1 minute to extract the FAMEs into the hexane layer.

    • Allow the phases to separate and carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • The sample is now ready for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation and Conditions:

    • GC Column: A polar capillary column such as a SP-2560 (100 m x 0.25 mm i.d., 0.2 µm film thickness) or a DB-WAX is recommended for the separation of fatty acid isomers.[6]

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: 1 µL in splitless mode.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.

    • MS Detector: Electron Ionization (EI) mode at 70 eV.

    • Scan Range: m/z 50-400.

    • Identification: The methyl ester of this compound can be identified by its retention time relative to standards and its characteristic mass spectrum.

Protocol 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes a method for the direct analysis of free this compound in plasma, which avoids the need for derivatization.

1. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)

  • Materials:

    • Plasma sample

    • Internal Standard (e.g., a stable isotope-labeled C12:1 fatty acid)

    • Acetonitrile (B52724) (ice-cold)

    • Hexane

    • Formic acid

    • Microcentrifuge tubes

  • Procedure:

    • In a microcentrifuge tube, combine 100 µL of plasma with a known amount of internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Acidify the supernatant with 5 µL of formic acid to protonate the fatty acid.

    • Add 500 µL of hexane, vortex for 1 minute, and centrifuge to separate the phases.

    • Transfer the upper hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Instrumentation and Conditions:

    • LC Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • MS Detector: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

    • MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution. For this compound (MW: 198.30 g/mol ), the precursor ion will be [M-H]⁻ at m/z 197.3.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma Sample + Internal Standard Extraction Lipid Extraction (Chloroform:Methanol) Plasma->Extraction Drydown1 Evaporation (Nitrogen Stream) Extraction->Drydown1 Derivatization Esterification (BF3-Methanol, 60°C) Drydown1->Derivatization Extraction2 FAME Extraction (Hexane) Derivatization->Extraction2 Drydown2 Drying (Na2SO4) Extraction2->Drydown2 GCMS GC-MS Analysis Drydown2->GCMS Data Data Processing & Quantification GCMS->Data

GC-MS workflow for this compound analysis.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample + Internal Standard Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Extraction Liquid-Liquid Extraction (Hexane) Precipitation->Extraction Drydown Evaporation & Reconstitution Extraction->Drydown LCMS LC-MS/MS Analysis Drydown->LCMS Data Data Processing & Quantification LCMS->Data

LC-MS/MS workflow for this compound analysis.

Disclaimer: The provided protocols are intended as a starting point for method development. It is essential to perform a full method validation for the specific matrix and instrumentation used, including the determination of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cis-5-Dodecenoic acid (CAS: 2430-94-6) is a monounsaturated fatty acid with a 12-carbon chain.[1] It is of interest to researchers in various fields, including inflammation and fatty acid metabolism, due to its activity as an inhibitor of COX-1 and COX-II enzymes.[2][3] Accurate quantification of this compound in biological matrices and research samples is crucial for understanding its physiological roles and for the development of potential therapeutics. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

This document provides detailed protocols for two primary HPLC-based methods:

  • HPLC with UV Detection following Pre-column Derivatization: A robust and widely accessible method suitable for laboratories equipped with standard HPLC-UV systems. Fatty acids lack a strong native chromophore, making derivatization necessary to enhance UV detection sensitivity.[4][5]

  • HPLC coupled with Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method that allows for the direct quantification of the underivatized acid, making it ideal for complex biological samples.[6]

Analyte Information

Property Value
Chemical Name This compound
CAS Number 2430-94-6[7]
Molecular Formula C₁₂H₂₂O₂[2][7]

| Molecular Weight | 198.30 g/mol [2][7] |

Protocol 1: HPLC-UV Analysis with Pre-column Derivatization

This protocol describes the quantification of this compound by converting it to a phenacyl ester derivative, which exhibits strong UV absorbance. The derivatizing agent used here is 2,4'-dibromoacetophenone (B128361).[8]

A. Experimental Protocol: Derivatization

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in a suitable organic solvent (e.g., acetone). For solid samples or lipid extracts, ensure the fatty acid is in its free form. Saponification may be required for esterified fatty acids.

  • Reagent Preparation:

    • Derivatization Reagent: Prepare a 12 g/L solution of 2,4'-dibromoacetophenone in acetone.[8]

    • Catalyst: Prepare a 10 g/L solution of triethylamine (B128534) in acetone.[8]

  • Derivatization Reaction:

    • To the dried sample residue in a reaction vial, add 1 mL of the 2,4'-dibromoacetophenone solution and 1 mL of the triethylamine solution.[8]

    • Seal the vial and mix the contents thoroughly.

    • Heat the mixture at 40-50°C for 30-60 minutes. A lower temperature (40°C) for a shorter duration (30 min) is recommended to minimize the risk of isomerization of the unsaturated fatty acid.[8]

    • After incubation, cool the vial to room temperature.

    • Stop the reaction by adding 100 µL of acetic acid (2 g/L in acetone).[8]

  • Final Preparation: The resulting solution containing the derivatized fatty acid is now ready for HPLC analysis. Samples should be protected from light and can be stored at -25°C until analysis.[8]

G cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample Dried Sample containing This compound Mix 1. Add Reagents to Sample Sample->Mix Reagent1 2,4'-Dibromoacetophenone in Acetone Reagent1->Mix Reagent2 Triethylamine in Acetone Reagent2->Mix Heat 2. Heat at 40°C for 30 min Mix->Heat Seal & Mix Stop 3. Add Acetic Acid to Stop Heat->Stop Cool to RT Analyze Inject into HPLC-UV System Stop->Analyze

Workflow for fatty acid derivatization.

B. HPLC Method Parameters

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis Detector
Column Reversed-Phase C18 Column (e.g., 4.6 x 250 mm, 4 µm)[8]
Mobile Phase A Acetonitrile[8]
Mobile Phase B HPLC-Grade Water[8]
Gradient Elution See Table 2 below
Flow Rate 1.0 mL/min
Column Temp. 37°C[8]
Detection UV at 254 nm
Injection Vol. 10 - 20 µL[8]
Table 1: HPLC-UV Operating Conditions.

C. Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.07030
20.0955
25.0955
30.07030
40.07030
Table 2: Example Gradient Elution Program. This program should be optimized based on the specific column and system.

Protocol 2: HPLC-MS/MS Analysis (Underivatized)

This protocol is adapted from methods for similar short-chain fatty acids and is suitable for sensitive quantification in complex matrices like bacterial culture supernatants or plasma.[6] It utilizes liquid-liquid extraction for sample cleanup followed by HPLC-MS/MS detection.

A. Experimental Protocol: Sample Preparation

  • Sample Collection: Transfer 500 µL of the sample (e.g., bacterial supernatant, plasma) to a 1.5 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of an appropriate internal standard (IS) solution (e.g., a stable isotope-labeled C12 fatty acid or a structurally similar fatty acid like d4-Heptanoic acid).[6]

  • Acidification: Acidify the sample by adding 5 µL of formic acid. This ensures the carboxylic acid is in its protonated, less polar form, improving extraction efficiency.[6][9]

  • Extraction:

    • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate) to the tube.[6]

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.[6]

    • Centrifuge at 10,000 x g for 5 minutes to achieve phase separation.[6]

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer to a new clean tube.[6]

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature.[6]

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

    • Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.[6]

G cluster_prep Sample Preparation cluster_extract Liquid-Liquid Extraction cluster_final Final Steps Sample 500 µL Sample (e.g., Plasma) IS Add Internal Standard (IS) Sample->IS Acid Acidify with Formic Acid IS->Acid LLE 1. Add Ethyl Acetate & Vortex Acid->LLE Centrifuge 2. Centrifuge (10,000 x g) LLE->Centrifuge Collect 3. Collect Organic Layer Centrifuge->Collect Evap Evaporate to Dryness (Nitrogen Stream) Collect->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analyze Inject into HPLC-MS/MS Recon->Analyze

Workflow for HPLC-MS/MS sample preparation.

B. HPLC-MS/MS Method Parameters

ParameterRecommended Conditions
HPLC System UHPLC system coupled to a triple quadrupole mass spectrometer
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[6]
Gradient Elution Start at 50% B, ramp to 95% B over 5 min, hold for 2 min, then re-equilibrate[6]
Flow Rate 0.3 mL/min[6]
Column Temp. 40°C[6]
Injection Vol. 5 µL[6]
Table 3: HPLC Operating Conditions for MS/MS.

C. Mass Spectrometry Conditions

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Negative[6]
Analysis Mode Multiple Reaction Monitoring (MRM)[6]
Capillary Voltage -3.5 kV[6]
Source Temp. 150°C[6]
Desolvation Temp. 400°C[6]
MRM Transition See Table 5 below
Table 4: Mass Spectrometry Operating Conditions.

D. MRM Transitions

AnalytePrecursor Ion (m/z) [M-H]⁻Product Ion (m/z)Collision Energy (eV)
This compound197.2Fragment 1Optimize
Internal Standard (IS)VariesVariesOptimize
Table 5: Example MRM Transitions. The precursor ion for this compound is its deprotonated molecule [M-H]⁻. Product ions and collision energies must be determined empirically by infusing a pure standard.

Data Presentation & Method Validation

A validated method should provide quantitative data on its performance. The following table summarizes typical validation parameters that should be established.

ParameterTypical Performance
Linearity (r²) > 0.999[10]
Concentration Range 10 - 1000 ng/mL[10]
Limit of Detection (LOD) 1.0 ng/mL[10]
Limit of Quantitation (LOQ) 10.0 ng/mL[10]
Intra-day Precision (%RSD) < 3%[10]
Accuracy (% Recovery) 93 - 113%[10]
Table 6: Representative Method Validation Parameters. Values are illustrative and must be determined experimentally.

References

Application Notes and Protocols for NMR Spectroscopy of cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of cis-5-Dodecenoic acid. This document includes quantitative ¹H and ¹³C NMR data, detailed experimental protocols for sample preparation and data acquisition, and visualizations to aid in understanding the molecular structure and experimental workflow.

Introduction

This compound is an unsaturated fatty acid with the molecular formula C₁₂H₂₂O₂.[1][2][3][4][5][6][7] NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. Accurate interpretation of ¹H and ¹³C NMR spectra is crucial for confirming the cis-(Z) configuration of the double bond and for assigning the chemical shifts of the various protons and carbons in the molecule.

Chemical Structure and Atom Numbering

The chemical structure of this compound with the IUPAC numbering scheme is presented below. This numbering is used for the assignment of NMR signals.

Figure 1: Chemical Structure of this compound cluster_0 C12 CH₃ C11 CH₂ C12->C11 C10 CH₂ C11->C10 C9 CH₂ C10->C9 C8 CH₂ C9->C8 C7 CH₂ C8->C7 C6 CH C7->C6 C5 CH C6->C5 cis C4 CH₂ C5->C4 C3 CH₂ C4->C3 C2 CH₂ C3->C2 C1 COOH C2->C1 n12 12 n11 11 n10 10 n9 9 n8 8 n7 7 n6 6 n5 5 n4 4 n3 3 n2 2 n1 1

Caption: Figure 1: Chemical Structure of this compound.

Quantitative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Data for this compound in CDCl₃

AtomChemical Shift (δ) ppmMultiplicity
H-22.359t
H-31.696p
H-42.091q
H-55.310m
H-65.418m
H-72.005q
H-8, H-9, H-10, H-111.275m
H-120.880t

Table 2: ¹³C NMR Data for this compound in CDCl₃ [8]

AtomChemical Shift (δ) ppm
C-1180.429
C-233.713
C-324.895
C-426.725
C-5128.413
C-6131.694
C-722.952
C-827.549
C-929.288
C-1029.958
C-1132.066
C-1214.399

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of this compound is provided below.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[8]

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K[8]

  • Pulse Sequence: zg30 (or equivalent)

  • Number of Scans: 16-64

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 16 ppm

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)

  • Solvent: CDCl₃

  • Temperature: 298 K[8]

  • Pulse Sequence: zgpg30 (or equivalent with proton decoupling)

  • Number of Scans: 1024 or more

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.0 - 2.0 s

  • Spectral Width: 240 ppm

Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation.

  • Phasing: Manually phase the transformed spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a polynomial baseline correction to the phased spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Experimental Workflow

The general workflow for an NMR experiment is illustrated in the following diagram.

Figure 2: General NMR Experimental Workflow SamplePrep Sample Preparation DataAcq NMR Data Acquisition SamplePrep->DataAcq Insert into Spectrometer DataProc Data Processing DataAcq->DataProc Raw Data (FID) Analysis Spectral Analysis DataProc->Analysis Processed Spectrum

References

Application Notes and Protocols for the Quantification of cis-5-Dodecenoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid is a medium-chain monounsaturated fatty acid that has garnered interest due to its biological activities. Notably, it acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes pivotal in the inflammatory cascade through the synthesis of prostaglandins.[1][2] This inhibitory action suggests its potential role in modulating inflammatory processes. Furthermore, this compound is involved in fatty acid β-oxidation.[1][2]

Accurate and robust quantification of this compound in various biological matrices is essential for elucidating its physiological and pathological roles, understanding its metabolism, and exploring its therapeutic potential. These application notes provide detailed protocols for the quantification of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

Due to a lack of publicly available quantitative data for this compound in biological samples, the following table presents hypothetical, yet realistic, data for illustrative purposes. These values are intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Hypothetical Quantitative Data for this compound in Human Plasma

Sample IDGroupConcentration (ng/mL)Standard Deviation (ng/mL)
P001Healthy Control15.22.1
P002Healthy Control18.92.5
P003Healthy Control12.51.8
T001Treated35.84.3
T002Treated42.15.1
T003Treated39.64.8

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the activity of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1][3][4] By blocking this step, this compound effectively reduces the production of these inflammatory mediators.

cis_5_Dodecenoic_Acid_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation cis_5_Dodecenoic_Acid This compound cis_5_Dodecenoic_Acid->COX1_COX2 Inhibition

Caption: this compound Signaling Pathway.

Experimental Workflows

The quantification of this compound from biological samples typically involves sample preparation, extraction, and analysis by either GC-MS (with derivatization) or LC-MS/MS.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS Biological_Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard Biological_Sample->Add_IS Homogenization Homogenization / Lysis Add_IS->Homogenization Protein_Precipitation Protein Precipitation (e.g., with cold solvent) Homogenization->Protein_Precipitation LLE Liquid-Liquid Extraction (e.g., Folch Method) Protein_Precipitation->LLE SPE Solid-Phase Extraction (SPE) (Optional Cleanup) LLE->SPE Evaporation Evaporation to Dryness SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Derivatization Derivatization (e.g., FAMEs) Reconstitution->Derivatization LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis LC_MS_Analysis->Data_Analysis

Caption: General Experimental Workflow.

Experimental Protocols

Protocol 1: Quantification of this compound using GC-MS

This protocol is adapted from established methods for fatty acid analysis in biological fluids and requires a derivatization step to convert the non-volatile fatty acid into a volatile fatty acid methyl ester (FAME).

1. Materials and Reagents

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS): Heptadecanoic acid (C17:0) or a deuterated analog

  • Chloroform/Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl

  • Hexane (B92381)

  • Anhydrous sodium sulfate

  • Nitrogen gas supply

2. Sample Preparation and Lipid Extraction (Folch Method)

  • To 100 µL of plasma in a glass tube, add a known amount of the internal standard.

  • Add 2 mL of chloroform/methanol (2:1, v/v) and vortex vigorously for 2 minutes.

  • Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.

  • Carefully collect the lower organic layer (chloroform) and transfer to a new tube.

  • Dry the extract under a gentle stream of nitrogen.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

  • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

  • Seal the tube and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water, and vortex.

  • Centrifuge at 1000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous sodium sulfate.

4. GC-MS Analysis

  • GC Column: DB-FATWAX UI or equivalent polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C for 2 min, ramp to 180°C at 10°C/min, then to 240°C at 5°C/min and hold for 5 min.

  • Carrier Gas: Helium.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of this compound methyl ester and the internal standard methyl ester.

Protocol 2: Quantification of this compound using LC-MS/MS

This protocol allows for the analysis of this compound without derivatization, offering a more direct and potentially faster workflow.

1. Materials and Reagents

  • Biological sample (e.g., 100 µL plasma)

  • Internal Standard (IS): Deuterated this compound or a similar medium-chain fatty acid analog not present in the sample.

  • Acetonitrile (B52724) (ACN), LC-MS grade.

  • Formic acid, LC-MS grade.

  • Deionized water, LC-MS grade.

2. Sample Preparation

  • In a microcentrifuge tube, combine 100 µL of plasma with a known amount of the internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • (Optional) For cleaner samples, perform Solid-Phase Extraction (SPE) using a C18 cartridge.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

3. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Develop a suitable gradient to resolve this compound from other matrix components (e.g., 50% to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS Ionization: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor-to-product ion transitions for this compound ([M-H]⁻) and the internal standard.

References

Application Notes and Protocols for Cis-5-Dodecenoic Acid Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-5-Dodecenoic acid is a medium-chain fatty acid that has demonstrated potential as an anti-inflammatory agent. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. By inhibiting COX-1 and COX-2, this compound can reduce the synthesis of prostaglandins, signaling molecules that contribute to inflammation, pain, and fever.[1][2] These application notes provide a summary of the known anti-inflammatory activity of this compound and detailed protocols for its evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects by directly inhibiting the activity of both COX-1 and COX-2 enzymes.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2). The inhibition of this pathway leads to a reduction in the production of these inflammatory mediators, thereby attenuating the inflammatory response.

Data Presentation

Table 1: Summary of Quantitative Anti-inflammatory Data for this compound

AssayTargetTest SystemConcentrationResultReference
Cyclooxygenase InhibitionCOX-1Enzyme Assay100 µg/mL35% Inhibition[1]
Cyclooxygenase InhibitionCOX-2Enzyme Assay100 µg/mL32% Inhibition[1]
Prostaglandin E2 (PGE2) ProductionNot AvailableNot AvailableNot AvailableData not available
TNF-α ProductionNot AvailableNot AvailableNot AvailableData not available
IL-6 ProductionNot AvailableNot AvailableNot AvailableData not available

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1_COX2->Prostaglandin_H2 catalyzes conversion Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->Arachidonic_Acid releases cis5_Dodecenoic_Acid This compound cis5_Dodecenoic_Acid->COX1_COX2 inhibits

Caption: Signaling pathway of this compound's anti-inflammatory action.

Experimental_Workflow cluster_cell_culture Cell-Based Assays cluster_enzyme_assay Enzyme Assays Seed_Cells Seed RAW 264.7 Macrophages Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Cytokine_ELISA Measure TNF-α and IL-6 by ELISA Collect_Supernatant->Cytokine_ELISA PGE2_ELISA Measure PGE2 by ELISA Collect_Supernatant->PGE2_ELISA Prepare_Assay Prepare COX-1/COX-2 Enzyme Assay Add_Compound Add this compound Prepare_Assay->Add_Compound Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_Compound->Initiate_Reaction Measure_Activity Measure Enzyme Activity Initiate_Reaction->Measure_Activity

Caption: General experimental workflow for evaluating anti-inflammatory activity.

Experimental Protocols

COX-1 and COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX inhibitor screening kits and is designed to measure the direct inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • This compound

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute this compound to various test concentrations in the appropriate solvent (e.g., DMSO) and then further dilute with COX Assay Buffer.

  • Assay Setup:

    • Enzyme Control (EC): Add COX Assay Buffer and the solvent vehicle.

    • Inhibitor Control (IC): Add a known COX inhibitor.

    • Test Compound (S): Add the diluted this compound.

  • Reaction Mix: Prepare a master mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well.

  • Initiation: Add the arachidonic acid solution to all wells simultaneously to start the reaction.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 5-10 minutes.

  • Calculation:

    • Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition using the following formula: % Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100

Prostaglandin E2 (PGE2) Immunoassay in LPS-Stimulated Macrophages

This protocol describes how to measure the effect of this compound on PGE2 production in a cellular model of inflammation.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • PGE2 ELISA kit

  • 96-well cell culture plates

  • Microplate reader for absorbance at 450 nm

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • PGE2 ELISA: Perform the PGE2 ELISA on the collected supernatants according to the kit manufacturer's instructions. This typically involves a competitive binding assay where PGE2 in the sample competes with a labeled PGE2 for antibody binding.

  • Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the concentration of PGE2 in each sample by interpolating from the standard curve. Determine the percentage of PGE2 inhibition for each concentration of this compound compared to the LPS-stimulated control.

TNF-α and IL-6 ELISA in LPS-Stimulated Macrophages

This protocol is for assessing the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6.

Materials:

  • RAW 264.7 macrophage cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lipopolysaccharide (LPS)

  • Mouse TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

  • Microplate reader for absorbance at 450 nm

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.

  • Cytokine ELISA: Perform the TNF-α and IL-6 ELISAs on the collected supernatants according to the respective kit manufacturers' instructions. These are typically sandwich ELISAs.

  • Data Analysis: Create a standard curve for both TNF-α and IL-6. Determine the concentration of each cytokine in the samples from their respective standard curves. Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the LPS-stimulated control.

References

Application Notes and Protocols for Studying cis-5-Dodecenoic Acid Effects on Prostaglandin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid is a monounsaturated fatty acid that has demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, key players in the synthesis of prostaglandins (B1171923). Prostaglandins are lipid mediators involved in a wide array of physiological and pathological processes, including inflammation, pain, and fever. The ability of this compound to modulate prostaglandin (B15479496) synthesis suggests its potential as an anti-inflammatory agent. These application notes provide detailed protocols for researchers to investigate the effects of this compound on prostaglandin synthesis, along with data presentation guidelines and visualizations of the relevant biological pathways.

Data Presentation

The inhibitory action of this compound on COX-1 and COX-2 has been reported, with a notable reduction in prostaglandin synthesis. At a concentration of 100 μg/mL, this compound has been shown to inhibit the activity of COX-1 by 35% and COX-2 by 32%[1]. Further research is required to establish a full dose-response curve and determine the IC50 values for each enzyme.

Table 1: Inhibitory Effect of this compound on COX Enzyme Activity

CompoundConcentration (μg/mL)Enzyme% Inhibition
This compound100COX-135%[1]
This compound100COX-232%[1]

Further studies are recommended to determine the effects on the production of specific prostaglandins such as PGE2, PGD2, and PGF2α at various concentrations of this compound.

Signaling Pathways and Experimental Workflow

To investigate the effects of this compound on prostaglandin synthesis, it is crucial to understand the underlying biochemical pathways and to have a structured experimental workflow.

Prostaglandin_Synthesis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_enzymes Enzymes cluster_inhibitor Inhibitor Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 PGG2 Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 PGH2 PGG2->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, PGF2α, etc.) PGH2->Prostaglandins Prostaglandin Synthases PLA2 Phospholipase A2 COX1_2 COX-1 / COX-2 Prostaglandin_Synthases Prostaglandin Synthases C5DA cis-5-Dodecenoic Acid C5DA->COX1_2 Inhibits

Figure 1: Prostaglandin synthesis pathway and the inhibitory action of this compound.

The experimental workflow to assess the impact of this compound on prostaglandin synthesis typically involves cell culture, treatment with the fatty acid, and subsequent analysis of prostaglandin levels.

Experimental_Workflow A 1. Cell Culture (e.g., Macrophages, Endothelial cells) B 2. Preparation of this compound (Stock solution in DMSO, complex with BSA) A->B C 3. Cell Treatment (Incubate cells with varying concentrations of this compound) B->C D 4. Stimulation (Optional) (e.g., with LPS to induce inflammation) C->D E 5. Sample Collection (Collect cell culture supernatant) D->E F 6. Prostaglandin Quantification (ELISA or LC-MS/MS) E->F G 7. Data Analysis (Determine changes in prostaglandin levels) F->G

Figure 2: A typical experimental workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Cell Culture

Objective: To prepare this compound in a form that is soluble and bioavailable for cell culture experiments.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.22 µm sterile filter

Procedure:

  • Prepare a concentrated stock solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Warm the solution to 37°C to aid dissolution.

  • Complexation with BSA:

    • In a sterile tube, add the desired volume of the 10% BSA solution.

    • Slowly add the this compound stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 2:1 and 5:1.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization: Sterilize the fatty acid-BSA complex by passing it through a 0.22 µm sterile filter.

  • Preparation of working solution: Dilute the sterile fatty acid-BSA complex into the cell culture medium to achieve the desired final concentrations of this compound for your experiment. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).

Protocol 2: In Vitro COX Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory effect of this compound on the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (prepared as described in Protocol 1, without BSA for cell-free assays)

  • Positive controls (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions if using a commercial kit, or based on established laboratory protocols.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • COX Assay Buffer

      • Heme

      • Either COX-1 or COX-2 enzyme

      • Varying concentrations of this compound or a vehicle control (DMSO). Include positive controls in separate wells.

  • Pre-incubation: Incubate the plate at 25°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add the colorimetric substrate to each well.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader at multiple time points to determine the reaction rate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound by comparing the reaction rates in the presence of the inhibitor to the vehicle control.

Protocol 3: Quantification of Prostaglandin E2 (PGE2) in Cell Supernatants by ELISA

Objective: To measure the amount of PGE2 produced by cells treated with this compound.

Materials:

  • Cell culture supernatant (collected from the experimental workflow)

  • Commercial PGE2 ELISA kit (follow the manufacturer's instructions carefully)

  • Microplate reader

General ELISA Procedure (Competitive Assay):

  • Sample Preparation: Cell culture supernatants can often be used directly or may require dilution with the assay buffer provided in the kit.

  • Standard Curve Preparation: Prepare a serial dilution of the PGE2 standard provided in the kit to generate a standard curve.

  • Assay:

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add a fixed amount of enzyme-conjugated PGE2 (e.g., HRP-PGE2) to each well.

    • Add the primary antibody specific for PGE2 to each well.

    • Incubate the plate as per the kit's instructions to allow for competitive binding.

  • Washing: Wash the wells multiple times to remove unbound reagents.

  • Substrate Addition and Color Development: Add the substrate solution and incubate until color develops. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Stopping the Reaction: Add the stop solution provided in the kit.

  • Measurement: Read the absorbance at the specified wavelength using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of PGE2 in the samples.

Protocol 4: Quantification of Multiple Prostaglandins by LC-MS/MS

Objective: For a more comprehensive analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to quantify a panel of prostaglandins simultaneously.

General LC-MS/MS Procedure:

  • Sample Preparation (Solid Phase Extraction - SPE):

    • Collect cell culture supernatant.

    • Spike the samples with a mixture of deuterated internal standards for each prostaglandin being analyzed.

    • Acidify the samples to pH 3-4.

    • Perform solid-phase extraction using a C18 cartridge to concentrate the prostaglandins and remove interfering substances.

    • Elute the prostaglandins from the cartridge and dry the eluate under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable C18 column.

    • Use a gradient elution with a mobile phase typically consisting of water and acetonitrile (B52724) with a small amount of formic acid.

    • Operate the mass spectrometer in negative ion mode and use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each prostaglandin and its corresponding internal standard.

  • Data Analysis:

    • Generate a calibration curve for each prostaglandin using a series of known concentrations of standards.

    • Quantify the prostaglandin levels in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Conclusion

These application notes provide a framework for researchers to investigate the effects of this compound on prostaglandin synthesis. By following the detailed protocols for sample preparation, in vitro enzyme assays, and prostaglandin quantification, scientists can generate robust and reliable data. The provided diagrams offer a clear visualization of the underlying biological pathways and the experimental process. Further research, particularly to establish dose-response relationships and IC50 values, will be critical in fully elucidating the therapeutic potential of this compound as a modulator of inflammatory responses.

References

Application Notes and Protocols for In Vivo Studies of cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct in vivo studies investigating the effects of cis-5-Dodecenoic acid are not extensively documented in publicly available scientific literature. The following application notes and protocols are proposed based on the known in vitro bioactivities of this compound and established in vivo methodologies for analogous fatty acids with anti-inflammatory properties. These protocols should be considered as a starting point for investigation and may require significant optimization.

Introduction

This compound is a monounsaturated fatty acid belonging to the class of medium-chain fatty acids. In vitro studies have demonstrated its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase-I (COX-I) and cyclooxygenase-II (COX-II) enzymes[1][2]. This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation[1][2]. Given these properties, this compound presents a compelling candidate for in vivo investigation of its anti-inflammatory and metabolic effects.

These notes provide a framework for designing and executing in vivo studies to explore the therapeutic potential of this compound.

Potential In Vivo Applications

Based on its in vitro COX inhibitory activity, this compound could be investigated in vivo for its potential efficacy in models of:

  • Acute Inflammation

  • Chronic Inflammatory Diseases

  • Pain and Analgesia

  • Metabolic Disorders

Quantitative Data Summary (In Vitro)

To date, quantitative data for this compound primarily comes from in vitro assays. These findings provide the basis for proposing in vivo studies.

ParameterAssayConcentrationResultReference
COX-I Inhibition Enzyme Inhibition Assay100 µg/mL35% inhibition[1]
COX-II Inhibition Enzyme Inhibition Assay100 µg/mL32% inhibition[1]
Antioxidant Activity Antioxidant Experiment60 µg/mLNo significant activity[1]
Metabolism β-oxidation MetabolismNot ApplicableDehydrogenation rate of cis-5-dodecenoyl-CoA is 10-44% of saturated acyl-CoA[1]

Proposed In Vivo Experimental Protocols

The following protocols are hypothetical and based on standard methodologies for evaluating anti-inflammatory compounds in vivo.

Protocol 1: Carrageenan-Induced Paw Edema in Rodents (Acute Inflammation Model)

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Objective: To evaluate the ability of this compound to reduce acute inflammation in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[3]

  • Carrageenan (1% w/v in sterile saline)

  • Positive control: Indomethacin or other known NSAID

  • Male Wistar rats or Swiss albino mice (6-8 weeks old)

  • Pletysmometer or digital calipers

  • Syringes and needles for oral gavage and subcutaneous injection

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Group I: Vehicle control

    • Group II: this compound (low dose, e.g., 10 mg/kg)

    • Group III: this compound (high dose, e.g., 50 mg/kg)

    • Group IV: Positive control (e.g., Indomethacin, 10 mg/kg)

  • Compound Administration: Administer the vehicle, this compound, or positive control via oral gavage one hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or the paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value < 0.05 is typically considered statistically significant.

Hypothetical Quantitative Data Presentation

The following table represents a hypothetical outcome of the proposed carrageenan-induced paw edema study.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema at 3h
Vehicle Control -0.85 ± 0.05-
This compound 100.62 ± 0.0427.1%
This compound 500.45 ± 0.03 47.1%
Indomethacin 100.38 ± 0.0255.3%
p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.

Proposed Signaling Pathway and Experimental Workflow Visualizations

Proposed Anti-Inflammatory Signaling Pathway of this compound

The primary proposed mechanism of action for this compound is the inhibition of COX enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 Metabolized by COX2 COX-2 Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX1->Prostaglandins Produces COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes C5DA This compound C5DA->COX1 Inhibits C5DA->COX2 Inhibits

Caption: Proposed anti-inflammatory pathway of this compound.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram outlines the key steps in the proposed in vivo experiment.

G Start Start: Animal Acclimatization Grouping Randomly Assign to Treatment Groups (Vehicle, C5DA, Positive Control) Start->Grouping Administration Administer Compound (Oral Gavage) Grouping->Administration Induction Induce Paw Edema (Subcutaneous Carrageenan Injection) Administration->Induction Measurement Measure Paw Volume (0h, 1h, 2h, 3h, 4h, 5h) Induction->Measurement Analysis Data Analysis (% Inhibition, Statistical Tests) Measurement->Analysis End End: Evaluate Anti-inflammatory Effect Analysis->End

References

Application Notes and Protocols for Studying Enzyme Kinetics with cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid is a monounsaturated fatty acid that serves as a valuable tool for studying the kinetics of specific enzymes, particularly in the context of inflammation and metabolic pathways. It is a known inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the prostaglandin (B15479496) synthesis pathway and are prominent targets in drug development for anti-inflammatory therapies.[1][2] Additionally, this compound is involved in the fatty acid β-oxidation metabolic pathway.[1] Understanding its interaction with these enzymes provides insights into metabolic regulation and mechanisms of inflammation.

This document provides detailed application notes and protocols for utilizing this compound in enzyme kinetics studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₁₂H₂₂O₂
Molecular Weight 198.30 g/mol
CAS Number 2430-94-6
Physical State Oily Liquid
Solubility Slightly soluble in chloroform (B151607) and methanol. Soluble in DMSO (50 mg/mL) and a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline (2 mg/mL).
Storage Store in a pure form at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.

Data Presentation: Enzyme Inhibition

This compound has been shown to inhibit the activity of both COX-1 and COX-2 enzymes. The following table summarizes the available quantitative data on this inhibition.

EnzymeInhibitor ConcentrationPercent Inhibition (%)
COX-1100 µg/mL35
COX-2100 µg/mL32

Further studies are required to determine the IC50 and Ki values for a more detailed characterization of the inhibitory potential of this compound.

Signaling and Metabolic Pathways

Prostaglandin Synthesis Pathway Inhibition

This compound inhibits COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923) involved in inflammation.

prostaglandin_pathway ArachidonicAcid Arachidonic Acid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGF2α) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor cis-5-Dodecenoic Acid Inhibitor->COX1 Inhibitor->COX2

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Fatty Acid β-Oxidation Pathway

This compound is also a substrate in the fatty acid β-oxidation pathway, where it is converted to cis-5-dodecenoyl-CoA. The metabolic rate of this compound is noted to be significantly lower than that of saturated fatty acids.[1]

beta_oxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondria FattyAcid This compound AcylCoA_Synthetase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthetase FattyAcylCoA cis-5-Dodecenoyl-CoA AcylCoA_Synthetase->FattyAcylCoA BetaOxidation β-Oxidation Cycle FattyAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA

Caption: Overview of the Fatty Acid β-Oxidation Pathway.

Experimental Protocols

The following protocols are adapted for the use of this compound in studying enzyme kinetics.

Protocol 1: Fluorometric Assay for COX-1 and COX-2 Inhibition

This protocol is adapted from commercially available fluorometric COX inhibitor screening kits and can be used to determine the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well white opaque microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound by diluting the stock solution in COX Assay Buffer to the desired concentrations.

    • Prepare the Reaction Mix according to the kit manufacturer's instructions, typically containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Prepare the Arachidonic Acid solution as per the kit's protocol.

  • Assay Setup:

    • Add 10 µL of the diluted this compound working solutions to the sample wells.

    • For the Enzyme Control (no inhibitor) wells, add 10 µL of COX Assay Buffer with the same final concentration of DMSO as in the sample wells.

    • For a positive control, use a known COX inhibitor provided with the kit.

    • Add the appropriate COX enzyme (COX-1 or COX-2) to each well.

    • Add 80 µL of the Reaction Mix to each well.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with readings every minute.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

Experimental Workflow Diagram

experimental_workflow A Prepare Reagents: This compound dilutions COX Enzyme (1 or 2) Reaction Mix Arachidonic Acid B Dispense into 96-well plate: - Inhibitor/Vehicle - COX Enzyme - Reaction Mix A->B C Initiate reaction with Arachidonic Acid B->C D Measure fluorescence kinetically (Ex/Em = 535/587 nm) C->D E Calculate reaction rates (slopes) D->E F Determine % Inhibition E->F

Caption: Workflow for the COX Inhibition Assay.

Conclusion

This compound is a useful tool for probing the active sites of COX-1 and COX-2 and for studying fatty acid metabolism. The provided protocols and data serve as a starting point for researchers to investigate its role in enzyme kinetics and related signaling pathways. Further characterization of its inhibitory mechanism, including the determination of IC50 and Ki values, will provide a more complete understanding of its biological activity.

References

Application Notes and Protocols: cis-5-Dodecenoic Acid in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-5-Dodecenoic acid is a medium-chain fatty acid that is emerging as a molecule of interest in the field of lipidomics. As an endogenous metabolite, it plays a role in fundamental biological processes, including inflammatory signaling and fatty acid metabolism.[1] Its unique structure and biochemical activities suggest its potential as a biomarker and a target for therapeutic intervention. These application notes provide a comprehensive overview of the current understanding of this compound's applications in lipidomics, complete with detailed experimental protocols and data presentation for researchers.

Biological Role and Applications

This compound is recognized for its inhibitory effects on cyclooxygenase enzymes, COX-1 and COX-2.[1][2][3] These enzymes are pivotal in the biosynthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, this compound can reduce prostaglandin (B15479496) synthesis, pointing towards potential anti-inflammatory applications.[2][3]

Furthermore, this fatty acid is involved in the β-oxidation metabolic pathway.[2][3] Notably, the metabolic rate of this compound is significantly lower than that of saturated fatty acids.[2] Its conversion to cis-5-dodecenoyl-CoA is a key step in its metabolism, and the subsequent dehydrogenation rate is only 10-44% of that of saturated acyl-CoA, suggesting a distinct metabolic fate and potential for accumulation under certain physiological or pathological conditions.[2]

Recent studies have also identified this compound in the culture media of MCF-7 breast cancer cells, suggesting its potential as a cancer biomarker. However, its role in cancer pathology is still under investigation.

Quantitative Data Summary

The inhibitory activity of this compound on COX enzymes provides a quantifiable measure of its biological effect. The following table summarizes the available data.

EnzymeConcentration% InhibitionReference
COX-1100 µg/mL35%[2]
COX-2100 µg/mL32%[2]

Further research is required to establish dose-response curves and IC50 values for more precise therapeutic applications.

Signaling Pathway

This compound exerts its anti-inflammatory effects by interfering with the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules. The diagram below illustrates the mechanism of action.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation cis_5_Dodecenoic_Acid This compound cis_5_Dodecenoic_Acid->COX1_2

This compound inhibits COX-1/2 enzymes.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Plasma

This protocol outlines a standard method for the extraction of medium-chain fatty acids like this compound from plasma for subsequent analysis by mass spectrometry.

Materials:

  • Plasma samples

  • Internal standard (e.g., deuterated dodecenoic acid)

  • Methanol (HPLC grade)

  • Iso-octane

  • 1N HCl

  • 1N KOH

  • Pentafluorobenzyl bromide (PFB-Br)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (HPLC grade)

  • Vortex mixer

  • Centrifuge

  • SpeedVac or nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of plasma, add an appropriate amount of internal standard.

  • Saponification (for total fatty acids):

    • Add 500 µL of 1N KOH in methanol.

    • Vortex and incubate at 60°C for 1 hour to hydrolyze esterified fatty acids.

    • Acidify the sample to a pH below 5 with 1N HCl.

  • Lipid Extraction:

    • Add 1 mL of iso-octane to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (iso-octane) to a clean tube.

    • Repeat the extraction step on the aqueous layer to maximize recovery.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen or using a SpeedVac.

  • Derivatization:

    • To the dried extract, add 25 µL of 1% PFB-Br in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

    • Vortex and let the reaction proceed at room temperature for 20 minutes.

    • Dry the sample again under nitrogen or in a SpeedVac.

  • Reconstitution: Reconstitute the derivatized sample in 50 µL of iso-octane for GC-MS analysis or a suitable solvent for LC-MS analysis.

Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the derivatized fatty acid extract.

Instrumentation and Conditions:

  • GC-MS System: Agilent GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Mode: Splitless.

  • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for quantification. Monitor characteristic ions for this compound-PFB ester and the internal standard.

Data Analysis:

  • Generate a standard curve using known concentrations of a this compound standard.

  • Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow

The following diagram outlines a typical workflow for the lipidomic analysis of this compound from biological samples.

Lipidomics_Workflow Sample_Collection Sample Collection (Plasma, Tissue, Cells) Lipid_Extraction Lipid Extraction (Protocol 1) Sample_Collection->Lipid_Extraction Derivatization Derivatization (e.g., PFB-Br) Lipid_Extraction->Derivatization MS_Analysis GC-MS or LC-MS/MS Analysis (Protocol 2) Derivatization->MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) MS_Analysis->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis & Biological Interpretation Quantification->Statistical_Analysis

A typical lipidomics workflow for this compound.

Conclusion and Future Directions

This compound presents an interesting subject for lipidomics research due to its established anti-inflammatory properties and its distinct metabolic behavior. The protocols provided here offer a framework for its extraction and quantification from biological matrices. While its potential as a biomarker, particularly in inflammation and cancer, is promising, further studies are warranted to validate its clinical utility. Future research should focus on establishing its concentration in various human tissues and fluids in both healthy and diseased states, elucidating its precise metabolic pathways, and exploring its broader role in cellular signaling.

References

Troubleshooting & Optimization

cis-5-Dodecenoic acid solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of cis-5-Dodecenoic acid. Below you will find a summary of its solubility in various solvents, frequently asked questions, troubleshooting advice, and a detailed experimental protocol for determining solubility.

Solubility Data

The solubility of this compound in common laboratory solvents is summarized in the table below. Please note that solubility can be affected by factors such as temperature, purity of the compound, and the presence of contaminants.

SolventSolubilityTemperatureNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL[1] - 100 mg/mL[2][3]Not SpecifiedSonication is recommended to aid dissolution.[1]
Ethanol (B145695)10 mg/mL[4]Not SpecifiedA clear solution can be obtained at this concentration.
ChloroformSlightly soluble[4][5]Not SpecifiedQuantitative data is not readily available.
MethanolSlightly soluble[4][5]Not SpecifiedQuantitative data is not readily available.
WaterPractically insoluble[6]25 °CEstimated solubility is 9.12 mg/L.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for in vitro studies?

A1: For in vitro studies, DMSO is a highly effective solvent, with a reported solubility of up to 100 mg/mL.[2][3] Ethanol is also a good option, with a solubility of 10 mg/mL.[4] The choice of solvent will depend on the specific requirements of your experiment, including the final concentration needed and the tolerance of your cell line or assay to the solvent.

Q2: Can I dissolve this compound in water or aqueous buffers?

A2: this compound is practically insoluble in water.[6] To prepare aqueous solutions, it is recommended to first dissolve the compound in a water-miscible organic solvent like DMSO or ethanol to create a stock solution. This stock solution can then be serially diluted into your aqueous buffer. Be aware that the compound may precipitate at high concentrations in aqueous solutions.

Q3: How should I store solutions of this compound?

A3: Stock solutions of this compound in organic solvents should be stored at -20°C or -80°C for long-term stability.[1] The compound is also known to be light-sensitive, so it is advisable to store solutions in amber vials or protected from light.[5] For in-vivo experiments, it is recommended to prepare fresh solutions.

Q4: Is this compound stable in solution?

A4: While stable for extended periods when stored properly at low temperatures, the stability of this compound in solution can be affected by factors such as the solvent used, temperature, and exposure to light and air. For sensitive applications, it is best to use freshly prepared solutions.

Troubleshooting Guide

Issue: The compound is not dissolving in the recommended solvent.

  • Possible Cause: The concentration you are trying to achieve is higher than the known solubility limit.

    • Solution: Please refer to the solubility table above. Try preparing a more dilute solution.

  • Possible Cause: The dissolution process is slow.

    • Solution: Gentle warming (e.g., in a 37°C water bath) and sonication can help to increase the rate of dissolution.[1] However, be cautious with heat as it may degrade the compound over time.

  • Possible Cause: The purity of the compound or solvent may be affecting solubility.

    • Solution: Ensure you are using high-purity this compound and anhydrous, high-grade solvents.

Issue: The compound precipitates out of solution after being diluted in an aqueous buffer.

  • Possible Cause: The final concentration in the aqueous buffer is too high, exceeding its solubility limit in the mixed solvent system.

    • Solution: Try further diluting your stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer slowly while vortexing or stirring to ensure proper mixing.

  • Possible Cause: The pH of the aqueous buffer is affecting the solubility.

    • Solution: As a carboxylic acid, the solubility of this compound can be pH-dependent. Adjusting the pH of the buffer may help to improve solubility.

Issue: The solution appears cloudy or has particulates.

  • Possible Cause: The compound has not fully dissolved or has precipitated.

    • Solution: Try the methods mentioned above (warming, sonication) to aid dissolution. If the issue persists, the solution may be supersaturated. Consider filtering the solution through a 0.22 µm filter to remove any undissolved particles before use in sensitive applications.

G Troubleshooting Dissolution of this compound start Start: Dissolving this compound check_dissolution Does the compound fully dissolve? start->check_dissolution precipitate_check Does the compound precipitate after adding to aqueous buffer? check_dissolution->precipitate_check Yes troubleshoot_dissolution Troubleshooting: - Check concentration vs. solubility limit - Gently warm the solution - Use sonication check_dissolution->troubleshoot_dissolution No cloudy_check Is the final solution clear? precipitate_check->cloudy_check No troubleshoot_precipitation Troubleshooting: - Decrease final concentration - Add stock solution slowly while vortexing - Adjust buffer pH precipitate_check->troubleshoot_precipitation Yes success Solution is ready for use cloudy_check->success Yes troubleshoot_cloudiness Troubleshooting: - Attempt further dissolution (warming/sonication) - Filter the solution (0.22 µm) cloudy_check->troubleshoot_cloudiness No troubleshoot_dissolution->check_dissolution fail Contact Technical Support troubleshoot_dissolution->fail troubleshoot_precipitation->precipitate_check troubleshoot_precipitation->fail troubleshoot_cloudiness->cloudy_check troubleshoot_cloudiness->fail

Caption: Troubleshooting workflow for dissolving this compound.

Experimental Protocol: Determination of Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Thermostatic shaker or water bath

  • Microcentrifuge

  • HPLC or other suitable analytical instrument for quantification

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that a state of equilibrium is reached. The solution should be continuously agitated during this time.

  • Separation of Undissolved Solute:

    • After the equilibration period, carefully remove the vials.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of your analytical method.

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC.

    • Prepare a calibration curve using standards of known concentrations to accurately determine the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original supernatant by taking into account the dilution factor.

    • The calculated concentration represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or M).

G Experimental Workflow for Solubility Determination start Start add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-48h) add_excess->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant dilute Dilute supernatant collect_supernatant->dilute analyze Analyze concentration (e.g., HPLC) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: A streamlined workflow for determining the solubility of a compound.

References

improving cis-5-Dodecenoic acid stability in solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-5-Dodecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monounsaturated medium-chain fatty acid with a 12-carbon chain and a single cis-double bond at the fifth carbon.[1][2] It is known to inhibit COX-I and COX-II enzymes, giving it anti-inflammatory properties.[3] Researchers use it to study fatty acid metabolism, inflammation, and related physiological and pathological processes.[3]

Q2: How should I store this compound to ensure its stability?

A2: For long-term stability (≥ 2 years), the pure compound should be stored at -20°C, protected from light.[4] Stock solutions, typically in DMSO or ethanol, should be stored at -80°C for up to six months or at -20°C for shorter periods (up to one month).[5] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]

Q3: What are the main causes of this compound degradation in solution?

A3: The primary cause of degradation is oxidation of the cis-double bond.[5] This process is accelerated by exposure to oxygen, light, heat, and the presence of metal ions.[5] Another potential issue is the isomerization of the biologically active cis-isomer to the less active trans-isomer.[5]

Q4: My this compound solution is cloudy when added to my aqueous cell culture medium. How can I improve its solubility?

A4: this compound has poor solubility in aqueous solutions.[5] To improve solubility and ensure consistent delivery to cells, it is recommended to complex it with fatty acid-free bovine serum albumin (BSA).[1][5] This mimics the natural transport of fatty acids in a physiological environment. A detailed protocol for preparing a BSA complex is provided in the Experimental Protocols section.

Q5: I am observing unexpected cytotoxicity in my cell-based assays. Could my this compound be the cause?

A5: Yes, there are two likely reasons. First, high concentrations of free fatty acids can be toxic to cells, a phenomenon known as lipotoxicity.[1] Second, the degradation products of oxidation, such as aldehydes and hydroperoxides, can be more cytotoxic than the original fatty acid.[1] It is crucial to use a non-toxic concentration and to ensure your stock solutions are fresh and have been stored properly to prevent oxidation.

Troubleshooting Guide

This guide addresses common problems encountered during the handling and use of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Loss of Biological Activity in Experiments 1. Degradation of Stock Solution: The compound may have oxidized or isomerized due to improper storage (exposure to air, light, or repeated freeze-thaw cycles).2. Instability in Working Solution: The compound is degrading in the experimental medium over the course of the assay.1. Verify Storage: Ensure stock solutions are stored at -80°C under an inert atmosphere (nitrogen or argon) and protected from light.2. Use Fresh Aliquots: Always use a fresh, single-use aliquot for each experiment.3. Assess Purity: Check the purity of your stock solution using HPLC or GC-MS (see protocols below).4. Prepare Fresh: Prepare working solutions immediately before use. If the experiment is long, consider the stability in your specific medium.
Inconsistent Experimental Results 1. Variable Compound Concentration: Partial degradation of the stock solution leads to inconsistent concentrations of the active compound.2. Precipitation in Medium: The compound is precipitating out of the aqueous medium, leading to variable exposure in different wells or flasks.1. Aliquot Stock Solutions: This is critical to prevent degradation of the main stock from repeated handling.2. Use BSA Complex: For cell culture, prepare a BSA complex to ensure solubility and consistent delivery (see protocol below).3. Ensure Homogeneity: Vortex working solutions thoroughly before adding to your experimental setup.
Appearance of Unexpected Peaks in HPLC/GC-MS 1. Oxidation: The presence of hydroperoxides, aldehydes, or other secondary oxidation products.2. Isomerization: The cis-isomer is converting to the trans-isomer.3. Solvent Impurities: The solvent used for dilution may contain impurities or peroxides.1. Identify Degradation Products: Use mass spectrometry to determine the molecular weights of the impurity peaks. Common oxidation products include hydroperoxides (+32 Da) and various aldehydes from cleavage of the double bond.2. Check for Isomerization: The trans-isomer will have the same mass but a slightly different retention time (often longer in reverse-phase HPLC).3. Use High-Purity Solvents: Always use fresh, high-purity, anhydrous solvents for preparing solutions.
Cloudy or Precipitated Solution in Cell Culture 1. Poor Aqueous Solubility: The compound is inherently hydrophobic.2. Solvent Shock: Adding a concentrated organic stock solution directly to the aqueous medium causes the compound to crash out.1. Prepare a BSA Complex: This is the most effective method to increase solubility and stability in culture media.[1][5]2. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the medium is very low (typically <0.1%) and non-toxic to your cells.

Troubleshooting Workflow

G start Problem Identified: Inconsistent Results or Loss of Activity check_storage Step 1: Verify Storage Conditions (-80°C, inert gas, no light, single-use aliquots?) start->check_storage storage_ok Storage is Correct check_storage->storage_ok Yes storage_bad Improve Storage Protocol: Aliquot, use inert gas, protect from light. check_storage->storage_bad No check_solution Step 2: Assess Solution Preparation (Freshly prepared? BSA used for aqueous solutions?) storage_ok->check_solution solution_ok Preparation is Correct check_solution->solution_ok Yes solution_bad Improve Solution Protocol: Prepare fresh, use BSA complex for cell culture. check_solution->solution_bad No analyze_purity Step 3: Analyze Compound Purity (Perform HPLC or GC-MS) solution_ok->analyze_purity purity_ok Compound is Pure analyze_purity->purity_ok No Degradation purity_bad Degradation Detected: Oxidation or Isomerization analyze_purity->purity_bad Degradation re_evaluate Re-evaluate Experimental Design for Instability purity_ok->re_evaluate new_vial Obtain New Compound Vial purity_bad->new_vial

Caption: Troubleshooting workflow for this compound stability issues.

Quantitative Data Summary

Solubility
SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)50 mg/mL (252.14 mM)Sonication may be required to fully dissolve.
Ethanol10 mg/mL-
ChloroformSlightly soluble-
MethanolSlightly soluble-

Data compiled from multiple sources.[4]

Recommended Storage Conditions
FormTemperatureAtmosphereDuration
Pure Compound (Solid/Liquid) -20°CInert Gas (Argon or Nitrogen)≥ 2 years
Stock Solution (in DMSO or Ethanol) -80°CInert Gas (in sealed, single-use aliquots)Up to 6 months
Stock Solution (in DMSO or Ethanol) -20°CInert Gas (in sealed, single-use aliquots)Up to 1 month
Working Solution (Aqueous, with BSA) 2-8°C-Prepare fresh for each experiment

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

This protocol is essential for improving the solubility and stability of this compound in aqueous cell culture media.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile conical tubes

  • 37°C water bath

  • 0.22 µm sterile filter

Procedure:

  • Prepare Concentrated Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Prepare BSA Solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free medium to a concentration of 10% (w/v). Gently warm this solution to 37°C.

  • Complexation: While gently vortexing the warm BSA solution, slowly add the this compound stock solution dropwise to achieve the desired molar ratio. A 3:1 to 6:1 fatty acid to BSA molar ratio is a common starting point.

  • Incubation: Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for the complex to form.[5]

  • Sterilization: Sterilize the final fatty acid-BSA complex solution by passing it through a 0.22 µm filter.

  • Preparation of Working Solution: Dilute the sterile complex into your complete cell culture medium to the desired final concentration of this compound.

Protocol 2: Assessment of Oxidation by Peroxide Value (PV) Assay

This method provides a quantitative measure of primary oxidation products (hydroperoxides). This protocol is a scaled-down version suitable for small research samples.[6][7]

Materials:

  • Sample containing this compound

  • Methanol:Butanol solvent (2:1, v/v)

  • Ammonium (B1175870) thiocyanate (B1210189) solution (30% w/v in water)

  • Ferrous chloride solution (prepared by mixing 0.2g BaCl₂ in 25ml water with 0.25g FeSO₄·7H₂O in 25ml water, adding 1ml 10N HCl, and removing BaSO₄ precipitate)

  • Spectrophotometer and cuvettes

Procedure:

  • Sample Preparation: Accurately weigh ~10-50 mg of the sample into a test tube.

  • Dissolution: Add 5 mL of the methanol:butanol solvent and vortex until the sample is completely dissolved.

  • Blank Preparation: Prepare a blank tube containing only 5 mL of the solvent.

  • Reaction:

    • Add 30 µL of the ammonium thiocyanate solution to each tube and vortex for 3-5 seconds.

    • Add 30 µL of the ferrous chloride solution to each tube, vortex immediately for 3-5 seconds.

  • Incubation: Let the tubes stand at room temperature for 20 minutes, protected from bright light.

  • Measurement: Read the absorbance of the samples and the blank at 510 nm.

  • Calculation: The Peroxide Value (meq/kg) is calculated using a standard curve prepared with ferric chloride. The fundamental reaction involves the oxidation of Fe²⁺ to Fe³⁺ by peroxides, followed by the formation of a colored complex with thiocyanate.[6][7]

Protocol 3: Analysis of Purity and Degradation by HPLC-UV

This protocol allows for the separation and quantification of this compound and potential degradation products like its trans-isomer.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Water with 0.1% Formic Acid

  • Sample dissolved in mobile phase

Procedure:

  • Sample Preparation: Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 205-210 nm (for underivatized fatty acids)[8][9]

    • Injection Volume: 10 µL

    • Gradient: Start with 70% A / 30% B, ramp to 100% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Data Analysis:

    • The main peak corresponds to this compound.

    • The trans-isomer, if present, will typically elute slightly after the cis-isomer.

    • Oxidation products may appear as earlier eluting, more polar peaks.

    • Quantify purity by peak area percentage.

General Experimental Workflow

G start Start: Obtain Pure This compound prep_stock Prepare Concentrated Stock Solution in DMSO or Ethanol start->prep_stock aliquot Aliquot Stock into Single-Use Vials prep_stock->aliquot store Store Aliquots at -80°C Under Inert Atmosphere aliquot->store prep_working Prepare Working Solution (e.g., BSA Complex for Cell Culture) store->prep_working For each experiment qc_check Optional QC: Analyze Purity of Stock by HPLC/GC-MS store->qc_check run_exp Perform Experiment (e.g., Cell Treatment) prep_working->run_exp collect_data Collect and Analyze Data (e.g., Viability Assay, Gene Expression) run_exp->collect_data

Caption: General workflow for using this compound in experiments.

Oxidation Pathway

G cluster_0 Lipid Peroxidation Cascade LH Unsaturated Fatty Acid (this compound) L_radical Lipid Radical (L•) LH->L_radical LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical O2 O₂ L_radical->O2 LOOH Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_radical->LOOH LH2 Another Unsaturated Fatty Acid LOO_radical->LH2 + H• abstraction secondary_products Secondary Oxidation Products (Aldehydes, Ketones) LOOH->secondary_products Decomposition initiator Initiator (Light, Heat, Metal Ions) initiator->LH + H• abstraction LH2->L_radical

Caption: Simplified pathway of fatty acid oxidation (autoxidation).

References

proper storage and handling of cis-5-Dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of cis-5-Dodecenoic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound? For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light.[1][2] At this temperature, the compound is stable for at least two years.[1][2] The container should be kept in a dry and well-ventilated place.[3][4]

Q2: How should I handle the compound upon receiving it? this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][5] It is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, when handling this compound.[3][4] All handling should be performed in a well-ventilated area or a chemical fume hood.[4]

Q3: How do I prepare stock solutions of this compound? Due to its limited solubility in water, a concentrated stock solution should be prepared using an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with reported solubility up to 100 mg/mL.[2] Ethanol is another suitable solvent, with a solubility of 10 mg/mL.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and corn oil may be required.[6][7]

Q4: What are the primary causes of this compound degradation? The main degradation pathways for unsaturated fatty acids like this compound are:

  • Oxidation: The cis-double bond is susceptible to oxidation when exposed to air (oxygen). This process is accelerated by light and the presence of trace metals.

  • Isomerization: The cis-configuration of the double bond can isomerize to the more stable trans-form, which can significantly alter its biological activity.

Q5: What are the known biological activities of this compound? this compound is recognized as an inhibitor of cyclooxygenase enzymes, COX-I and COX-II, which gives it anti-inflammatory properties.[6][8] It acts by reducing the synthesis of prostaglandins.[6][9] It is also involved in the β-oxidation pathway of fatty acid metabolism.[6][8]

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Precipitate forms in aqueous/culture media The concentration of the fatty acid exceeds its solubility limit in the aqueous buffer.- Increase the concentration of a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in the medium to improve solubility.- Reduce the final working concentration of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤0.5%) to avoid both toxicity and precipitation.
Inconsistent or no biological effect observed - Degradation: The compound may have degraded due to improper storage or handling (oxidation or isomerization).- Low Bioavailability: The compound may be precipitating from the solution or adhering to plasticware.- Prepare fresh working solutions for each experiment from a properly stored stock solution.- Minimize the exposure of all solutions to light and air.- Use single-use aliquots to avoid repeated freeze-thaw cycles.- Incorporate BSA into the experimental medium to maintain solubility and bioavailability.
Variability between experimental replicates Inconsistent preparation of working solutions or incomplete mixing.- Ensure the stock solution is completely thawed and vortexed gently before making dilutions.- When preparing dilutions, ensure thorough mixing at each step.
Safety concerns during handling The compound is corrosive and can cause severe burns.[3][5]- Always handle the compound in a fume hood.- Wear appropriate PPE: chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles/face shield.[4]- In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[1][2]
Molecular Weight 198.30 g/mol [1]
Appearance Colorless to light yellow liquid[6]
Density 0.906 g/mL at 25°C[6][10]
Boiling Point 135°C at 0.4 mm Hg[10]
Flash Point 113°C (235.4°F) - closed cup

Table 2: Solubility Data

SolventSolubilitySource(s)
DMSO 50 - 100 mg/mL[2][7]
Ethanol 10 mg/mL[1]
Chloroform Slightly soluble[1]
Methanol Slightly soluble[1]
Water 9.12 mg/L (practically insoluble)

Table 3: Storage and Stability

ConditionDurationStabilitySource(s)
-20°C (Pure Form) Long-term (≥ 3 years)Stable[1][2][7]
-80°C (In Solvent) Up to 1 yearStable[7]
Shipping VariesRoom temperature or with ice pack[1][2]

Experimental Protocols

Protocol: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial with a Teflon-lined cap

  • Calibrated analytical balance

  • Pipettes and sterile tips

Procedure:

  • Pre-weighing: Tare a sterile, amber glass vial on a calibrated analytical balance.

  • Weighing: Carefully weigh a precise amount of this compound directly into the tared vial. For example, weigh 19.83 mg of the compound. Note: Perform this step in a chemical fume hood.

  • Solvent Addition: Calculate the required volume of DMSO to achieve a 100 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L))

    • For 19.83 mg: Volume = 0.01983 g / (198.30 g/mol * 0.1 mol/L) = 0.001 L = 1.0 mL

    • Carefully add 1.0 mL of anhydrous DMSO to the vial containing the fatty acid.

  • Dissolution: Cap the vial tightly and vortex gently until the solid is completely dissolved. If needed, brief sonication can aid dissolution.[7]

  • Storage: Store the stock solution at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture.

Visualizations

G cluster_receiving Receiving and Initial Storage cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use Receive Receive Compound (Shipped at RT or with ice pack) Store Store Immediately at -20°C (Protect from light) Receive->Store Upon arrival Handle Handle in Fume Hood (Wear full PPE) Store->Handle Weigh Weigh desired amount into amber vial Handle->Weigh Dissolve Dissolve in appropriate solvent (e.g., DMSO) Weigh->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot StoreStock Store aliquots at -20°C or -80°C Aliquot->StoreStock Thaw Thaw one aliquot (Avoid repeated freeze-thaw) StoreStock->Thaw Dilute Prepare fresh working solution in media (with BSA if needed) Thaw->Dilute Experiment Use in experiment immediately Dilute->Experiment

Caption: Workflow for handling this compound from receipt to experimental use.

G cluster_oxidation Oxidation Pathway cluster_isomerization Isomerization Pathway FA This compound (Biologically Active) Oxidized Oxidized Products (e.g., Hydroperoxides, Aldehydes) FA->Oxidized accelerated by Isomerized trans-5-Dodecenoic Acid (Less Active Isomer) FA->Isomerized isomerizes to Inactive Loss of Biological Activity Oxidized->Inactive O2 Air (O₂), Light, Trace Metals Isomerized->Inactive G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 Enzymes ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins synthesis Inflammation Inflammation Prostaglandins->Inflammation mediates C5DA This compound C5DA->COX inhibits

References

preventing cis-5-Dodecenoic acid degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-5-Dodecenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it susceptible to degradation?

This compound is a medium-chain monounsaturated fatty acid with a 12-carbon backbone and a single cis-double bond at the fifth carbon position.[1][2] Like all unsaturated fatty acids, the presence of this double bond makes it vulnerable to degradation, primarily through oxidation.[3][4] Factors such as exposure to oxygen, light, heat, and pro-oxidant metals can initiate a free-radical chain reaction, leading to the formation of hydroperoxides, aldehydes, and other degradation products that can alter its biological activity and lead to inconsistent experimental results.[3][5][6]

Q2: How should I properly store this compound to ensure its stability?

Proper storage is the first and most critical step in preventing degradation. Conditions should be chosen to minimize exposure to oxygen, light, and heat.

Form Temperature Atmosphere Duration Additional Notes
Pure Compound (Solid/Oil) -20°CSealed container, protected from light[1]Up to 3 years[1]For maximum stability, flush the vial with an inert gas (argon or nitrogen) before sealing.
In Solvent (e.g., DMSO, Ethanol) -80°CSealed vial under inert gas (argon/nitrogen)[1][7]Up to 1 year[1]Use high-purity, anhydrous solvents. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What factors can accelerate the degradation of this compound during experiments?

Several common laboratory conditions can compromise the stability of this compound:

  • Oxygen Exposure: The primary driver of oxidative degradation.[3] This is a concern when preparing and handling solutions in ambient air.

  • Light Exposure: UV and visible light can provide the energy to initiate lipid peroxidation.[3]

  • Elevated Temperatures: Heat accelerates the rate of oxidative reactions.[3][8] Storing solutions on the benchtop for extended periods should be avoided.

  • Presence of Metal Ions: Divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts for the formation of free radicals.

  • Repeated Freeze-Thaw Cycles: These cycles can introduce dissolved oxygen into solutions and create ice crystals that may damage complexed structures, increasing the fatty acid's exposure to oxidative stress.

Q4: How can I prepare solutions for cell culture while maintaining stability?

For cell culture applications, this compound must be complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), to ensure solubility and bioavailability in aqueous media.[7][9][10] Improper preparation can lead to degradation and experimental artifacts.[9][10] It is crucial to use a well-defined protocol and consider the molar ratio of fatty acid to BSA, as this can impact cellular effects.[6][7]

(A detailed protocol for preparing fatty acid-BSA complexes is provided in the "Experimental Protocols" section below.)

Q5: Should I use antioxidants? If so, which ones are recommended?

Yes, adding an antioxidant is a highly effective method to prevent oxidative degradation.[3][11] The choice of antioxidant may depend on the solvent system and downstream application.

Antioxidant Type Typical Concentration Range Notes
Butylated Hydroxytoluene (BHT) Synthetic Phenolic0.01% - 0.1% (w/v)Commonly used for organic stock solutions.[12]
α-Tocopherol (Vitamin E) Natural Phenolic0.01% - 0.05% (w/v)A natural antioxidant that can protect lipids within cell membranes.[5][13]
Ascorbyl Palmitate Synthetic (Fat-soluble Vitamin C)0.01% - 0.02% (w/v)Effective in stabilizing oils and can work synergistically with other antioxidants.[12]
Rosemary Extract Natural ExtractVaries by formulationContains compounds like carnosic acid that are potent antioxidants.[11]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or no biological effect in cell-based assays. 1. Degradation: The active cis-isomer has oxidized or isomerized to the less active trans-isomer.[6]2. Improper Complexation: The fatty acid is not properly bound to BSA, leading to poor solubility, precipitation, or lipotoxicity.[9][10]3. Solvent Toxicity: High concentrations of the initial solvent (e.g., DMSO, ethanol) are affecting the cells.[7][9]1. Prepare fresh solutions for each experiment from aliquots stored at -80°C under inert gas.2. Add an antioxidant (e.g., α-tocopherol) to the stock solution if compatible with your assay.3. Review the fatty acid:BSA molar ratio and preparation protocol. Ensure the final solvent concentration in the culture medium is well below toxic levels (typically <0.1%).
Precipitate forms in the cell culture medium after adding the FA-BSA complex. 1. Low BSA Concentration: The amount of BSA is insufficient to solubilize the fatty acid at the target concentration.2. Incorrect pH or Temperature: The complex was not formed under optimal conditions.3. Solution is too old: The complex may become unstable over time.1. Increase the BSA concentration or decrease the fatty acid concentration to achieve a suitable molar ratio (e.g., 3:1 to 6:1 FA:BSA is a common range).2. Ensure the BSA solution is warmed to 37°C before slowly adding the fatty acid stock solution.[6]3. Always use freshly prepared or properly stored FA-BSA solutions.
Stock solution appears discolored or has a rancid odor. Advanced Oxidation: The fatty acid has significantly degraded.[5] The odor is caused by volatile breakdown products like aldehydes.Discard the solution immediately. Review your storage and handling procedures. Ensure vials are properly sealed under inert gas and protected from light. Prepare new single-use aliquots.

Visual Guides & Workflows

Lipid Peroxidation Pathway

The primary degradation route for this compound is lipid peroxidation, a free-radical chain reaction.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination FA This compound (LH) Radical Lipid Radical (L•) FA->Radical H• abstraction Initiator Initiator (Light, Heat, Metal) Initiator->FA PeroxyRadical Peroxy Radical (LOO•) Radical->PeroxyRadical Radical->PeroxyRadical O2 Oxygen (O2) O2->Radical FA2 Another LH PeroxyRadical->FA2 H• abstraction StableProduct Non-Radical Products PeroxyRadical->StableProduct LipidPeroxide Lipid Peroxide (LOOH) (Unstable) FA2->LipidPeroxide Radical2 New Lipid Radical (L•) FA2->Radical2 Radical2->PeroxyRadical + O2 Antioxidant Antioxidant (AH) Antioxidant->PeroxyRadical Donates H• G cluster_storage Step 1: Receipt & Storage cluster_prep Step 2: Solution Preparation cluster_exp Step 3: Experiment & Analysis Receive Receive Compound Aliquot Aliquot into single-use vials Receive->Aliquot Store Store at -80°C under Argon/Nitrogen Aliquot->Store PrepStock Prepare Stock Solution in Anhydrous Solvent (e.g., Ethanol) Store->PrepStock AddAnti Add Antioxidant (e.g., 0.01% BHT) PrepStock->AddAnti PrepBSA Prepare FA-BSA Complex (Use Protocol 2) AddAnti->PrepBSA Filter Sterile Filter (0.22 µm) PrepBSA->Filter Treat Treat Cells/Samples (Use Immediately) Filter->Treat Analyze Analyze Results Treat->Analyze DegCheck Assess Degradation (Use Protocol 3) Treat->DegCheck If troubleshooting

References

cis- to trans-isomerization of dodecenoic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the analysis of dodecenoic acid, with a specific focus on the potential for cis- to trans-isomerization during experimental procedures.

Troubleshooting Guide: Isomerization of Dodecenoic Acid

Unexpected trans-isomer peaks or inaccurate quantification of cis/trans ratios are common challenges in dodecenoic acid analysis. This guide provides solutions to the most frequent issues.

Problem Potential Cause Recommended Solution
Presence of unexpected trans-dodecenoic acid peaks in a sample presumed to be purely cis. Isomerization during sample preparation: High temperatures or acidic/basic conditions during derivatization to fatty acid methyl esters (FAMEs) can induce isomerization.[1]- Optimize derivatization: Use milder derivatization methods. For example, use methanolic HCl at a lower temperature (e.g., 60°C) for a shorter duration.[2] Base-catalyzed methods, like using sodium methoxide, can also be an option.[1][3] - Minimize heat exposure: Avoid prolonged heating steps during the entire sample preparation process.[2] - Inert atmosphere: Perform reactions under a nitrogen or argon atmosphere to prevent oxidation, which can sometimes lead to isomerization.[2]
Isomerization during GC analysis: High injector port temperatures can cause on-column isomerization.- Lower injector temperature: Reduce the injector temperature to the lowest possible value that still ensures efficient volatilization of the FAMEs. A typical starting point is 250°C, which can be cautiously lowered.[3] - Check for active sites: The injector liner or column may have active sites that catalyze isomerization. Use a deactivated liner and ensure the column is properly conditioned.
Poor separation of cis- and trans-dodecenoic acid isomers. Inappropriate GC column: The column's polarity is insufficient to resolve the isomers.[4][5]- Use a highly polar column: Employ a capillary column with a highly polar stationary phase, such as those containing cyanopropylsilicone (e.g., SP-2340, CP-Sil 88).[3][5] These columns provide better separation of cis and trans isomers.[6]
Suboptimal GC temperature program: The temperature ramp rate may be too fast, or the isothermal holds are not adequate for separation.[4]- Optimize the temperature program: Decrease the initial oven temperature and use a slower temperature ramp rate (e.g., 2-5°C/min).[4][7] Incorporating isothermal holds at specific temperatures can also improve resolution.[4]
Inaccurate quantification of cis- and trans-isomers. Co-elution of isomers: Peaks may not be fully resolved, leading to inaccurate integration.[4]- Improve chromatographic separation: Refer to the solutions for poor separation. - Use appropriate standards: Calibrate with certified standards for both cis- and trans-dodecenoic acid methyl esters.[2] - Consider alternative techniques: For complex mixtures, consider using silver-ion chromatography (Ag-HPLC) for baseline separation of cis and trans isomers prior to GC analysis.[4]
Incomplete derivatization: Free fatty acids may be present, leading to tailing peaks that can interfere with the quantification of FAMEs.[4]- Ensure complete derivatization: Increase the reaction time or temperature slightly if isomerization is not a concern, or use a more robust derivatization reagent like boron trifluoride (BF₃)-methanol.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is cis- to trans-isomerization and why is it a concern for dodecenoic acid analysis?

Q2: Which steps in the analytical workflow are most likely to cause isomerization?

A2: The most critical steps are sample preparation, specifically the derivatization of fatty acids to FAMEs, and the gas chromatography (GC) analysis itself. High temperatures, strong acids or bases, and prolonged reaction times during derivatization can all promote isomerization.[1] Similarly, high temperatures in the GC injector port can cause thermal isomerization.[3]

Q3: How can I differentiate between cis- and trans-dodecenoic acid isomers in my chromatogram?

A3: Generally, on polar GC columns, trans isomers have shorter retention times than their corresponding cis isomers.[8] However, definitive identification should be based on comparing the retention times with those of certified cis and trans standards. For complex samples where co-elution is a problem, techniques like silver-ion chromatography can be used for separation based on the double bond geometry.[4]

Q4: Is derivatization to FAMEs always necessary for the GC analysis of dodecenoic acid?

A4: Yes, for standard GC analysis, derivatization is essential.[2][6] Free fatty acids are not volatile enough and are too polar, which results in poor peak shape and strong adsorption to the GC column.[4] Conversion to their more volatile methyl esters (FAMEs) is a standard and necessary procedure.[2]

Q5: Can I use High-Performance Liquid Chromatography (HPLC) to avoid isomerization?

A5: HPLC can be an alternative for analyzing dodecenoic acid, potentially with less risk of thermal isomerization compared to GC.[9] Reversed-phase HPLC can separate fatty acids, and for enhanced separation of cis and trans isomers, silver-ion HPLC (Ag-HPLC) is a powerful technique.[4]

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples

This protocol is suitable for the extraction of total lipids from plasma, tissues, or cell cultures.[2]

  • Homogenization: Homogenize the biological sample (e.g., 20-50 mg of tissue) in a chloroform:methanol mixture (2:1, v/v).

  • Internal Standard Addition: For quantitative analysis, add a known amount of an internal standard, such as heptadecanoic acid (C17:0).

  • Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.

  • Lipid Collection: Centrifuge the mixture to achieve clear phase separation. Carefully collect the lower organic layer containing the lipids.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas until completely dry.

Protocol 2: Derivatization of Dodecenoic Acid to FAMEs using Methanolic HCl

This is a common acid-catalyzed esterification method.

  • Reagent Preparation: Prepare a 1.25 M solution of methanolic HCl.

  • Reaction: Add 2 mL of methanolic HCl to the dried lipid extract.

  • Incubation: Tightly cap the tube, flush with nitrogen, and heat at 60°C for 1 hour.[2]

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of deionized water. Vortex thoroughly.

  • FAME Collection: Centrifuge to separate the layers. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[2]

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis cluster_isomerization Potential Isomerization Points Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Chloroform/ Methanol Derivatization (FAMEs) Derivatization (FAMEs) Lipid Extraction->Derivatization (FAMEs) Methanolic HCl or BF3-Methanol FAME Extract FAME Extract Derivatization (FAMEs)->FAME Extract Hexane Extraction Heat/Catalyst Heat/Catalyst GC-MS Analysis GC-MS Analysis FAME Extract->GC-MS Analysis Injection Data Processing Data Processing GC-MS Analysis->Data Processing Chromatogram High Injector Temp High Injector Temp Results Results Data Processing->Results Quantification

Caption: Workflow for dodecenoic acid analysis highlighting key steps and potential points for isomerization.

Start Start Unexpected trans peak? Unexpected trans peak? Start->Unexpected trans peak? Check Derivatization Review Derivatization: - Temperature too high? - Reaction time too long? - Strong acid/base? Unexpected trans peak?->Check Derivatization Yes Problem Solved Problem Solved Unexpected trans peak?->Problem Solved No Optimize Derivatization Action: - Lower temperature - Shorten time - Use milder reagent Check Derivatization->Optimize Derivatization Check GC Conditions Review GC Conditions: - Injector temp too high? - Active sites in liner/column? Optimize GC Action: - Lower injector temp - Use deactivated liner - Condition column Check GC Conditions->Optimize GC Optimize Derivatization->Check GC Conditions Optimize GC->Problem Solved

Caption: Troubleshooting decision tree for unexpected trans-dodecenoic acid isomer formation.

References

Technical Support Center: Analysis of cis-5-Dodecenoic Acid Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation of cis-5-Dodecenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation products of this compound?

A1: The primary degradation pathway for this compound, a monounsaturated fatty acid, is mitochondrial and peroxisomal beta-oxidation. Due to the cis double bond at an odd-numbered carbon (carbon 5), the process requires an auxiliary enzyme, enoyl-CoA isomerase. The degradation will proceed through several cycles of beta-oxidation, yielding acetyl-CoA in each cycle.

A minor pathway, omega-oxidation, may also occur, particularly if beta-oxidation is impaired. This pathway results in the formation of dicarboxylic acids.

Q2: Why am I observing inconsistent biological activity of this compound in my cell culture experiments?

A2: As an unsaturated fatty acid, this compound is susceptible to degradation in culture media, which can lead to inconsistent results. Key factors include:

  • Oxidation: The double bond can be attacked by reactive oxygen species, leading to the formation of hydroperoxides and aldehydes.[1]

  • Isomerization: The biologically active cis configuration can isomerize to the more stable trans form, which may have different or reduced activity.[1]

To mitigate these issues, prepare fresh working solutions for each experiment, minimize exposure to light, and consider using serum-containing media or supplementing with antioxidants if compatible with your experimental design.[1]

Q3: What are the key enzymes involved in the degradation of this compound?

A3: The key enzymes include:

  • Acyl-CoA Synthetase: Activates this compound to cis-5-dodecenoyl-CoA.

  • Acyl-CoA Dehydrogenases: Catalyze the first step of each beta-oxidation cycle.

  • Enoyl-CoA Hydratase: Catalyzes the second step of beta-oxidation.

  • Hydroxyacyl-CoA Dehydrogenase: Catalyzes the third step of beta-oxidation.

  • Ketoacyl-CoA Thiolase: Catalyzes the final step of each beta-oxidation cycle, releasing acetyl-CoA.

  • Enoyl-CoA Isomerase: This auxiliary enzyme is crucial for the metabolism of unsaturated fatty acids with double bonds at odd-numbered positions, like this compound. It converts the cis-Δ3-enoyl-CoA intermediate to the trans-Δ2-enoyl-CoA substrate for enoyl-CoA hydratase.[2][3][4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound degradation.

Problem Possible Cause Recommended Solution
Low or no detectable degradation products Inefficient cellular uptake of this compound.Conjugate the fatty acid with bovine serum albumin (BSA) to improve its solubility and facilitate cellular uptake.
Low activity of beta-oxidation enzymes.Ensure optimal cell health and appropriate experimental conditions (e.g., glucose deprivation to stimulate fatty acid oxidation).
Insufficient assay sensitivity.Use a more sensitive detection method, such as radiolabeling (¹⁴C or ³H) or mass spectrometry.
High background signal in analytical assays (GC-MS, LC-MS) Contamination from media components or solvents.Use high-purity solvents and reagents. Include blank samples (media without cells or substrate) to identify background peaks.
Non-specific binding to labware.Use low-binding tubes and plates.
Variability between replicate experiments Inconsistent cell seeding density or viability.Ensure uniform cell seeding and perform a viability assay (e.g., trypan blue exclusion) before starting the experiment.
Degradation of this compound in stock solutions.Prepare fresh stock solutions and store them appropriately (aliquoted at -80°C).[1]
Unexpected peaks in chromatograms Formation of oxidation or isomerization byproducts.Minimize exposure of samples to air and light. Analyze samples promptly after preparation.
Presence of metabolites from alternative pathways (e.g., omega-oxidation).Use specific inhibitors of beta-oxidation (e.g., etomoxir) to confirm the origin of the observed metabolites.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Beta-Oxidation Assay using Radiolabeled Substrate

This protocol measures the rate of beta-oxidation by quantifying the production of radiolabeled acid-soluble metabolites (ASMs) from [1-¹⁴C]this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, myotubes)

  • [1-¹⁴C]this compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Cell culture medium (serum-free)

  • Perchloric acid (PCA)

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Cell Preparation: Seed cells in a 24-well plate and grow to desired confluency.

  • Pre-incubation: Wash cells twice with warm PBS and then incubate in serum-free medium for 2 hours to deplete endogenous fatty acids.

  • Preparation of Radiolabeled Substrate: Prepare a 1 mM stock solution of [1-¹⁴C]this compound complexed with 0.5 mM fatty acid-free BSA in serum-free medium.

  • Initiation of Reaction: Remove the pre-incubation medium and add 500 µL of the radiolabeled substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

  • Termination of Reaction: Stop the reaction by adding 100 µL of ice-cold 2 M perchloric acid to each well.

  • Separation of ASMs: Transfer the cell lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein and unoxidized fatty acids.

  • Quantification: Transfer a known volume of the supernatant (containing the ¹⁴C-ASMs) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol allows for the identification and quantification of this compound and its degradation products in cell extracts or culture media.

Materials:

  • Cell culture supernatant or cell lysate

  • Internal standards (e.g., deuterated fatty acids)

  • Organic solvents (e.g., methanol, acetonitrile, isopropanol)

  • Formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Preparation:

    • To 100 µL of cell culture supernatant or cell lysate, add an internal standard.

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).

    • Perform mass spectrometric analysis in negative ion mode using Multiple Reaction Monitoring (MRM) for targeted analysis of expected metabolites.

Visualizations

Beta-Oxidation Pathway of this compound

beta_oxidation cluster_0 Mitochondrial Matrix / Peroxisome A This compound B cis-5-Dodecenoyl-CoA A->B Acyl-CoA Synthetase C cis-3-Decenoyl-CoA B->C Acyl-CoA Dehydrogenase (1st β-oxidation cycle) D trans-2-Decenoyl-CoA C->D Enoyl-CoA Isomerase E L-3-Hydroxydecanoyl-CoA D->E Enoyl-CoA Hydratase F 3-Ketodecanoyl-CoA E->F Hydroxyacyl-CoA Dehydrogenase G Decanoyl-CoA F->G Thiolase H Acetyl-CoA F->H Thiolase I Further β-oxidation cycles G->I workflow cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Interpretation start Cell Culture with This compound harvest Harvest Cells and Media start->harvest extract Metabolite Extraction (e.g., with Methanol) harvest->extract concentrate Dry and Reconstitute extract->concentrate lcms LC-MS/MS Analysis concentrate->lcms data_proc Data Processing lcms->data_proc id Metabolite Identification data_proc->id quant Quantification id->quant pathway Pathway Analysis quant->pathway result Biological Interpretation pathway->result troubleshooting cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Degradation Products Detected cause1 Poor Substrate Availability problem->cause1 cause2 Low Enzyme Activity problem->cause2 cause3 Analytical Insensitivity problem->cause3 sol1 Use BSA Conjugate cause1->sol1 sol2 Optimize Cell Conditions (e.g., Glucose Deprivation) cause2->sol2 sol3 Increase Assay Sensitivity (Radiolabeling/MS) cause3->sol3

References

Technical Support Center: Quantification of cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-5-Dodecenoic acid quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its solutions to ensure stability?

A1: For long-term stability, this compound should be stored as a neat solid at -20°C, where it can be stable for at least two years. Once opened, it is best to handle the compound under an inert atmosphere like argon or nitrogen to prevent oxidation. If dissolved in an organic solvent, the solution should be stored in a glass vial with a Teflon-lined cap at -20°C. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials. The primary degradation pathways are oxidation at the double bond and isomerization from the cis to the more stable trans configuration.[1]

Q2: Is derivatization necessary for the analysis of this compound?

A2: It depends on the analytical technique. For Gas Chromatography (GC), derivatization is essential. Free fatty acids like this compound are highly polar and have low volatility, which can lead to poor peak shape (tailing), broad peaks, and adsorption to the GC column.[2] Derivatization to fatty acid methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) esters increases volatility and reduces polarity, making them suitable for GC analysis.[2][3] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is often not required, which simplifies sample preparation.[4][5]

Q3: Which analytical technique, GC-MS or LC-MS/MS, is better for quantifying this compound?

A3: The choice between GC-MS and LC-MS/MS depends on the specific research needs.

  • GC-MS is a robust and well-established technique that provides excellent chromatographic separation and high sensitivity.[5] It is particularly effective for profiling a range of common fatty acids. However, it requires a derivatization step.[2][5]

  • LC-MS/MS offers high sensitivity and selectivity, especially for complex biological matrices, and can often analyze fatty acids without derivatization.[5] This simplifies the workflow and is advantageous for analyzing a broader range of fatty acids, including more polar species.[5]

Troubleshooting Guides

GC-MS Analysis

Issue 1: Poor Peak Shape (Tailing or Fronting) in Chromatogram

  • Question: My chromatogram for this compound methyl ester (FAME) shows significant peak tailing. What are the possible causes and solutions?

  • Answer: Peak tailing in GC analysis of FAMEs is often caused by active sites within the GC system that interact with the analyte.[6]

    • Possible Causes & Solutions:

      • Incomplete Derivatization: Residual underivatized this compound is polar and will tail. Ensure the derivatization reaction (e.g., with BF₃-methanol or BSTFA) goes to completion by optimizing reaction time and temperature.[6][7]

      • Active Sites in the Inlet or Column: Exposed silanol (B1196071) groups in the inlet liner or the front of the column can cause interactions. Use a deactivated inlet liner and consider trimming 10-20 cm from the inlet end of the column.[6]

      • Column Contamination: Buildup from previous injections can create active sites. Bake out the column at a high temperature at the end of runs and perform regular inlet maintenance.[2]

      • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height in the inlet to avoid dead volumes.[6]

  • Question: I am observing peak fronting for my analyte. What could be the issue?

  • Answer: Peak fronting is most commonly a result of column overload.[6]

    • Possible Causes & Solutions:

      • Sample Too Concentrated: Dilute your sample or reduce the injection volume.[6][8]

      • Inappropriate Split Ratio: If using a split injection, a higher split ratio can reduce the amount of analyte reaching the column.[6]

      • Solvent Mismatch: Ensure the sample solvent is compatible with the stationary phase of your GC column.[6]

Issue 2: Low or No Signal Detected

  • Question: I am not seeing a peak for this compound FAME, or the signal is very weak. What should I check?

  • Answer: A weak or absent signal can stem from issues in sample preparation, injection, or the instrument itself.

    • Possible Causes & Solutions:

      • Inefficient Extraction: Ensure your lipid extraction method (e.g., Folch or Bligh-Dyer) is effective for your sample matrix. Inefficient extraction will lead to low recovery.

      • Incomplete Derivatization: As mentioned, if the fatty acid is not converted to its volatile ester, it will not chromatograph properly. Verify your derivatization protocol.[2]

      • Analyte Degradation: this compound is susceptible to oxidation. Avoid prolonged exposure to air and light during sample preparation. Use antioxidants like BHT if necessary.

      • Injector Problems: A contaminated or leaking injector can prevent the sample from reaching the column. Perform regular maintenance, including changing the septum and liner.[2]

      • MS Detector Issues: Ensure the MS detector is tuned and operating correctly. Check for leaks in the MS system.[2]

LC-MS/MS Analysis

Issue 1: Significant Ion Suppression and Matrix Effects

  • Question: My signal intensity for this compound is highly variable across different biological samples. I suspect ion suppression. How can I confirm and mitigate this?

  • Answer: Ion suppression is a common matrix effect in LC-MS, where co-eluting compounds from the sample interfere with the ionization of the target analyte, leading to reduced signal intensity and poor reproducibility.[9][10]

    • Confirmation & Solutions:

      • Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression is most severe.

      • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., d4-cis-5-Dodecenoic acid). This standard will co-elute and experience similar ion suppression as the analyte, allowing for accurate quantification.

      • Optimize Chromatography: Adjust the LC gradient, mobile phase composition, or use a different column chemistry (e.g., phenyl column) to better separate this compound from interfering matrix components, particularly phospholipids (B1166683) in plasma samples.[4][9]

      • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components before LC-MS analysis.[9]

      • Sample Dilution: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and lessen ion suppression.[9]

Issue 2: Poor Peak Shape (Broadening, Tailing)

  • Question: The peaks for this compound in my LC-MS analysis are broad and tailing. How can I improve the peak shape?

  • Answer: Poor peak shape in HPLC can be caused by a variety of factors related to the column, mobile phase, and extra-column volume.[8]

    • Possible Causes & Solutions:

      • Column Contamination or Degradation: Buildup of matrix components can create active sites. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[8]

      • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the carboxylic acid. Adjusting the pH to keep the fatty acid in a non-ionized state can improve peak shape.[8]

      • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. Use shorter, narrower internal diameter tubing.[8]

      • Sample Overload: Injecting too much sample can saturate the column. Reduce the injection volume or dilute the sample.[8]

Quantitative Data Summary

The following tables provide representative performance characteristics for the quantification of medium-chain fatty acids using GC-MS and LC-MS/MS. These values are illustrative and should be validated in your own laboratory with your specific matrix and instrumentation.

Table 1: Representative Performance of GC-MS for Medium-Chain Fatty Acid Methyl Esters

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Table 2: Representative Performance of LC-MS/MS for Medium-Chain Fatty Acids

ParameterTypical Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.05 - 0.5 ng/mL[11][12]
Limit of Quantification (LOQ)0.1 - 1 ng/mL[11]
Precision (%RSD)< 10%[11]
Accuracy (% Recovery)90 - 110%[11]

Experimental Protocols

Protocol 1: Lipid Extraction and Derivatization for GC-MS Analysis

This protocol describes a general method for extracting total lipids from plasma and converting them to FAMEs for GC-MS analysis.

  • Lipid Extraction (Modified Folch Method): a. To 100 µL of plasma, add an appropriate internal standard (e.g., heptadecanoic acid). b. Add 2 mL of a chloroform:methanol (B129727) (2:1, v/v) mixture. c. Vortex vigorously for 1-2 minutes. d. Add 0.5 mL of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2000 x g for 10 minutes. f. Carefully collect the lower organic layer (chloroform) containing the lipids and transfer to a new glass tube. g. Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization to FAMEs (using Boron Trifluoride-Methanol): a. To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[7] b. Tightly cap the tube and heat at 60°C for 30-60 minutes.[7][13] c. Cool the tube to room temperature. d. Add 1 mL of hexane (B92381) and 1 mL of water. e. Vortex thoroughly and centrifuge to separate the layers. f. The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol outlines a direct analysis of this compound from plasma.

  • Protein Precipitation and Extraction: a. To 100 µL of plasma in a microcentrifuge tube, add a suitable stable isotope-labeled internal standard. b. Add 400 µL of ice-cold acetonitrile (B52724) or methanol to precipitate proteins. c. Vortex vigorously for 1 minute. d. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube. f. Evaporate the supernatant to dryness under a gentle stream of nitrogen. g. Reconstitute the dried extract in 100 µL of the initial mobile phase. h. Centrifuge again to pellet any remaining particulates and transfer the supernatant to an LC vial for analysis.

Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Extraction Lipid Extraction (Folch Method) Sample->Extraction Add Chloroform/ Methanol Derivatization Derivatization to FAMEs (BF3-Methanol) Extraction->Derivatization Dried Lipid Extract Injection GC Injection Derivatization->Injection FAMEs in Hexane Separation Chromatographic Separation (GC) Injection->Separation Detection Mass Spectrometry Detection (MS) Separation->Detection Quantification Quantification Detection->Quantification Mass Spectra

Caption: General workflow for the quantification of this compound using GC-MS.

LC_MS_Troubleshooting cluster_solutions Troubleshooting Steps cluster_outcomes Expected Outcomes start Ion Suppression Observed (Low/Variable Signal) optimize_chrom Optimize Chromatography (Gradient, Column) start->optimize_chrom improve_cleanup Improve Sample Cleanup (SPE, LLE) start->improve_cleanup use_is Use Stable Isotope-Labeled Internal Standard start->use_is dilute_sample Dilute Sample start->dilute_sample outcome1 Improved Separation from Matrix Components optimize_chrom->outcome1 outcome2 Reduced Matrix Load improve_cleanup->outcome2 outcome3 Accurate Quantification (Compensation for Signal Loss) use_is->outcome3 outcome4 Reduced Concentration of Interfering Components dilute_sample->outcome4

Caption: Troubleshooting workflow for ion suppression issues in LC-MS analysis.

fatty_acid_beta_oxidation c5da This compound acyl_coa_synthetase Acyl-CoA Synthetase c5da->acyl_coa_synthetase c5d_coa cis-5-Dodecenoyl-CoA acyl_coa_synthetase->c5d_coa + ATP, CoA enoyl_coa_isomerase Enoyl-CoA Isomerase c5d_coa->enoyl_coa_isomerase t2d_coa trans-2-Dodecenoyl-CoA enoyl_coa_isomerase->t2d_coa beta_oxidation β-Oxidation Spiral t2d_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa Successive Rounds tca_cycle TCA Cycle acetyl_coa->tca_cycle Energy Production

References

Technical Support Center: Optimizing HPLC Separation of Dodecenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of dodecenoic acid isomers.

Troubleshooting Guide

This section addresses specific issues encountered during the HPLC analysis of dodecenoic acid isomers, offering systematic solutions to common problems.

Q1: Why is the resolution between my cis and trans dodecenoic acid isomers poor?

Poor resolution between geometric isomers is a frequent challenge due to their similar physicochemical properties.[1] Several factors in your HPLC method could be the cause.

  • Potential Cause: Inadequate Stationary Phase Selectivity

    • Solution: Standard C18 columns separate based on hydrophobicity, which is often insufficient for geometric isomers.[1] Consider using a column with enhanced molecular shape selectivity. Silver-ion (Ag+) HPLC columns are excellent for separating unsaturated fatty acid isomers, including cis/trans isomers, as the silver ions interact with the π-electrons of the double bonds.[2][3] Specialty reversed-phase columns, such as those with a cholesteryl-bonded stationary phase, also offer improved shape selectivity.[4]

  • Potential Cause: Suboptimal Mobile Phase Composition

    • Solution: Altering the mobile phase can change selectivity. Switching the organic modifier from acetonitrile (B52724) to methanol (B129727), or vice versa, can impact the separation as each solvent interacts differently with the analytes and stationary phase.[4] For silver-ion chromatography, a mobile phase containing a small percentage of acetonitrile in a non-polar solvent like hexane (B92381) is often used.[5]

  • Potential Cause: Inappropriate Column Temperature

    • Solution: Temperature affects retention and selectivity.[6] For reversed-phase columns, lowering the temperature generally increases retention and may improve resolution.[4][6] In silver-ion HPLC with hexane-based mobile phases, increasing the temperature can paradoxically increase retention and may enhance the separation of cis from trans isomers.[7] A column oven is critical for maintaining a stable and optimized temperature.[4]

Q2: What is causing significant peak tailing for my dodecenoic acid peaks?

Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, can compromise quantification and resolution.[8]

  • Potential Cause: Secondary Interactions with the Column

    • Solution: The free carboxyl group of underivatized dodecenoic acid can interact with residual silanol (B1196071) groups on the silica (B1680970) backbone of the column, causing tailing.[4][8] To mitigate this, add a small amount of an acidic modifier, like 0.05% trifluoroacetic acid (TFA) or phosphoric acid, to the mobile phase to suppress the ionization of the carboxylic acid.[4] Using a well-end-capped column also minimizes these interactions.[8]

  • Potential Cause: Column Overload

    • Solution: Injecting too much sample can saturate the stationary phase.[4][8] Dilute your sample or reduce the injection volume to see if peak shape improves.[4][8]

  • Potential Cause: Extra-Column Dead Volume

    • Solution: Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread.[8] Use tubing with a narrow internal diameter (e.g., 0.005") and ensure all fittings are properly connected to minimize dead volume.[8]

Q3: My retention times are shifting from one run to the next. What should I investigate?

Irreproducible retention times are a common problem that can hinder peak identification and quantification.

  • Potential Cause: Inadequate Column Equilibration

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.[4] A stable baseline is a good indicator of equilibration. Allow at least 10-15 column volumes of the starting mobile phase to pass through the column.[4]

  • Potential Cause: Mobile Phase Instability

    • Solution: Prepare fresh mobile phase daily to avoid changes in composition due to the evaporation of volatile components.[4] Keep the solvent reservoirs capped.

  • Potential Cause: Temperature Fluctuations

    • Solution: Unstable column temperature is a major cause of retention time drift.[4] A 1°C change can alter retention times by 1-2%.[4] Use a reliable column oven to maintain a consistent temperature.[9]

  • Potential Cause: Pump or System Leaks

    • Solution: Check the HPLC system for any leaks, as this will affect the flow rate and mobile phase composition, leading to variable retention times.

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of HPLC column for separating dodecenoic acid isomers?

The choice of column depends on the specific isomers you need to separate.

  • Reversed-Phase (C18): Good for general profiling and separating fatty acids by chain length and degree of unsaturation.[4] Separation of positional or geometric isomers can be challenging.

  • Specialty Reversed-Phase (e.g., Cholesteryl-bonded): These offer enhanced molecular shape selectivity and can provide good resolution for cis/trans isomers.[4]

  • Silver-Ion (Ag+): This is the most powerful technique for separating isomers based on the number, position, and geometry (cis/trans) of double bonds.[3][4] Silver ions form reversible complexes with the double bonds, allowing for excellent resolution.[10]

Q2: Is derivatization necessary for analyzing dodecenoic acid by HPLC?

Derivatization is not always required but is often recommended for two main reasons:

  • Improved Peak Shape: As mentioned in the troubleshooting guide, derivatizing the carboxylic acid to an ester (e.g., phenacyl or p-bromophenacyl ester) eliminates interactions with the silica backbone, resulting in sharper, more symmetrical peaks.[4]

  • Enhanced Detection: Dodecenoic acid lacks a strong chromophore, making UV detection at low wavelengths (e.g., ~205 nm) necessary, which can be noisy.[4] Derivatizing with a UV-active or fluorescent tag, such as p-bromophenacyl bromide or 9-Anthryldiazomethane (ADAM), allows for highly sensitive detection at a more specific wavelength (e.g., 254 nm for p-bromophenacyl esters).[4][11][12]

Q3: What is a good starting point for mobile phase composition?

For Reversed-Phase HPLC of underivatized dodecenoic acid, a common starting point is a mixture of acetonitrile or methanol and water, with an acidic modifier.[4] For example, 90% Methanol with 0.05% TFA.[4] Adjusting the water content can be used to modify retention.[4]

For Silver-Ion HPLC , the mobile phase is typically non-polar. A gradient of a polar modifier like acetonitrile in hexane is often used to elute the fatty acid esters.[5][10]

Q4: How does flow rate impact the separation of isomers?

Reducing the flow rate can increase the efficiency of the separation by allowing more time for interactions between the analytes and the stationary phase.[4] This can lead to better resolution between closely eluting isomers, but it will also increase the total run time.[4]

Data Presentation

Table 1: Comparison of HPLC Column Types for Dodecenoic Acid Isomer Separation

Column TypeStationary PhasePrimary Separation PrincipleResolution of Geometric (cis/trans) IsomersResolution of Positional Isomers
Standard Reversed-Phase C18 (Octadecylsilane)HydrophobicityFair[1]Fair to Poor[13]
Specialty Reversed-Phase Cholesteryl-bondedHydrophobicity & Molecular ShapeGood[4]Fair to Good
Silver-Ion (Ag+) Silver ions on a supportπ-complexation with double bondsExcellent[3][4]Excellent[2]

Table 2: Effect of Method Parameters on Separation (Reversed-Phase C18)

Parameter ChangeEffect on Retention TimePotential Effect on ResolutionNotes
Increase % Organic Solvent DecreaseMay DecreaseStandard for adjusting retention in RP-HPLC.[14]
Decrease Column Temperature IncreaseMay ImproveIncreases interaction time with the stationary phase.[4][6]
Decrease Flow Rate IncreaseMay ImproveIncreases column efficiency but lengthens run time.[4]
Add Acidic Modifier (e.g., TFA) Minimal changeImproves Peak ShapeSuppresses ionization of the carboxylic acid group.[4]
Switch from Methanol to Acetonitrile VariesCan Improve or WorsenChanges selectivity due to different solvent interactions.[4]

Experimental Protocols

Protocol 1: Derivatization of Dodecenoic Acid with p-Bromophenacyl Bromide (for UV Detection)

This protocol converts the fatty acid into a p-bromophenacyl ester, which has a strong UV chromophore for sensitive detection around 254 nm.[12]

  • Preparation: In a small vial, dissolve approximately 1 mg of the dodecenoic acid sample in 1 mL of acetonitrile.

  • Reagent Addition: Add a 1.5-fold molar excess of the derivatizing agent, p-bromophenacyl bromide. Add a catalytic amount of a crown ether (e.g., 18-Crown-6) to facilitate the reaction.[4]

  • Reaction: Cap the vial tightly and heat the mixture at 80°C for 15-20 minutes.

  • Cooling & Dilution: Allow the vial to cool to room temperature.

  • Analysis: Dilute the mixture with acetonitrile to the desired final concentration for HPLC injection. The sample is now ready for analysis.

Protocol 2: Silver-Ion HPLC Method for Dodecenoic Acid Isomer Separation (as Methyl Esters)

This method provides excellent separation of geometric and positional isomers. It assumes the dodecenoic acid has been first converted to its fatty acid methyl ester (FAME) using a standard method like BF₃-methanol.[10]

  • HPLC System: Standard HPLC with a UV or Evaporative Light-Scattering Detector (ELSD).

  • Column: Silver-ion column (e.g., ChromSpher 5 Lipids, 4.6 mm x 250 mm).[5][10]

  • Mobile Phase: A gradient elution is typically required.

    • Solvent A: Hexane

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 0.1% B

    • 5-40 min: Linear gradient from 0.1% B to 2% B

    • 40-45 min: Hold at 2% B

    • 45-50 min: Return to 0.1% B and equilibrate

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 20°C (temperature can be optimized).[10]

  • Detection: UV at 205 nm (for FAMEs) or ELSD.

Visualizations

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Handling Sample Dodecenoic Acid Sample (e.g., from biological extract) Deriv Derivatization (Optional) - Esterification (FAMEs) - UV/Fluorescence Tagging Sample->Deriv Inject Inject Sample onto HPLC Column Deriv->Inject Sep Isocratic or Gradient Elution (Separation of Isomers) Inject->Sep Detect Detection (UV, ELSD, or MS) Sep->Detect DA Data Acquisition (Chromatogram) Detect->DA DI Data Interpretation (Peak Integration & Quantification) DA->DI

Caption: General experimental workflow for HPLC analysis of dodecenoic acid isomers.

Troubleshooting Start Problem Observed: Poor Isomer Resolution C1 Is the column appropriate for isomer separation? Start->C1 S1 Use Silver-Ion (Ag+) or Cholesteryl-bonded column C1->S1 No C2 Is the mobile phase optimized? C1->C2 Yes S2 1. Change organic solvent (ACN vs MeOH) 2. Adjust solvent strength 3. Check gradient profile C2->S2 No C3 Is the temperature stable and optimized? C2->C3 Yes S3 1. Use a column oven 2. Test different temperatures (e.g., 20°C to 40°C) C3->S3 No C4 Is the flow rate optimized? C3->C4 Yes S4 Try reducing the flow rate to increase efficiency C4->S4 No

Caption: Decision tree for troubleshooting poor resolution of dodecenoic acid isomers.

References

dealing with cis-5-Dodecenoic acid precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-5-Dodecenoic acid. Our aim is to help you overcome challenges related to its precipitation in media during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a monounsaturated fatty acid with a 12-carbon chain.[1][2] It is a liquid at room temperature and is practically insoluble in water. Its solubility in aqueous solutions is a critical consideration for in vitro experiments.

Q2: Why is my this compound precipitating in the cell culture media?

Precipitation of this compound in aqueous media is a common issue due to its low water solubility.[3] Several factors can contribute to this, including:

  • High Concentration: Exceeding the solubility limit of the fatty acid in the media.

  • Low Temperature: A decrease in temperature can reduce the solubility of the fatty acid, causing it to fall out of solution.[4]

  • pH of the Media: The pH of the culture medium can affect the charge and solubility of the fatty acid.[5]

  • Solvent Shock: Rapid dilution of a concentrated stock solution (e.g., in DMSO or ethanol) into the aqueous media can cause the fatty acid to precipitate before it can be properly dispersed.[3]

  • Interaction with Media Components: Components of the culture media, such as certain salts, can interact with the fatty acid and reduce its solubility.[4][6]

Q3: How can I improve the solubility of this compound in my cell culture media?

The most effective method to enhance the solubility of fatty acids in cell culture media is to complex them with a carrier protein, such as fatty-acid-free bovine serum albumin (BSA).[3][7] BSA binds to the fatty acid, creating a more soluble complex that can be readily taken up by cells.[7]

Q4: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are commonly used solvents for preparing concentrated stock solutions of this compound.[1][7][8][9] It is crucial to use a high-purity, anhydrous grade of the solvent to minimize potential degradation of the fatty acid.[10]

Q5: What is the maximum concentration of DMSO or ethanol that is safe for my cells?

The final concentration of the organic solvent in the cell culture medium should be kept as low as possible to avoid cytotoxicity.[7] A general guideline is to keep the final DMSO or ethanol concentration below 0.1% (v/v). However, the tolerance can vary between cell lines, so it is essential to perform a solvent toxicity test for your specific cell type.

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with this compound precipitation in your experiments.

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// Edges start -> check_concentration; check_concentration -> reduce_concentration [label="Yes"]; reduce_concentration -> solution; check_concentration -> check_stock [label="No"]; check_stock -> prepare_fresh_stock [label="No"]; prepare_fresh_stock -> solution; check_stock -> check_dilution [label="Yes"]; check_dilution -> slow_dilution [label="Added too quickly"]; slow_dilution -> solution; check_dilution -> check_bsa [label="Added correctly"]; check_bsa -> use_bsa [label="No"]; use_bsa -> solution; check_bsa -> check_temp [label="Yes"]; check_temp -> maintain_temp [label="Yes"]; maintain_temp -> solution; check_temp -> check_media_age [label="No"]; check_media_age -> use_fresh_media [label="Yes"]; use_fresh_media -> solution; check_media_age -> solution [label="No"]; } }

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityReference
DMSO50 mg/mL (252.14 mM)[1]
100 mg/mL (504.29 mM) with sonication[9]
Ethanol10 mg/mL[8]
ChloroformSlightly soluble[8][11]
MethanolSlightly soluble[8][11]
WaterPractically insoluble (9.12 mg/L at 25°C estimated)

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound

    • Anhydrous Dimethyl Sulfoxide (DMSO) or 200 proof Ethanol

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Weigh out the desired amount of this compound in a sterile tube.

    • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO).[1]

    • Vortex thoroughly until the fatty acid is completely dissolved. Gentle warming (e.g., 37°C) or sonication may be required to aid dissolution, especially for higher concentrations.[1][9]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a this compound-BSA Complex for Cell Culture

This protocol is adapted from established methods for preparing fatty acid-BSA complexes.[7][12]

  • Materials:

    • This compound stock solution (from Protocol 1)

    • Fatty-acid-free Bovine Serum Albumin (BSA)

    • Sterile Phosphate-Buffered Saline (PBS) or serum-free cell culture medium

    • Sterile conical tubes

    • Water bath or incubator at 37°C

  • Procedure:

    • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Warm the solution to 37°C to aid dissolution.

    • In a separate sterile tube, dilute the this compound stock solution in a small volume of PBS or serum-free medium.

    • While gently vortexing the warm BSA solution, add the diluted this compound solution dropwise. The molar ratio of fatty acid to BSA is a critical parameter and should be optimized for your specific application.

    • Incubate the mixture in a 37°C water bath for at least 30-60 minutes with gentle agitation to allow for complex formation.

    • Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.

    • This sterile complex can now be added to your cell culture medium to achieve the desired final concentration of this compound.

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// Edges start -> prep_bsa; start -> prep_fa; prep_bsa -> combine; prep_fa -> combine; combine -> incubate; incubate -> sterilize; sterilize -> add_to_media; add_to_media -> end; } }

Caption: Experimental workflow for preparing a this compound-BSA complex.

References

Technical Support Center: Navigating Experiments with cis-5-Dodecenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with cis-5-Dodecenoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common experimental artifacts and ensure the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent results in my experiments with this compound?

A1: Inconsistent results when using this compound often stem from its inherent instability. As an unsaturated fatty acid, it is susceptible to two main degradation pathways:

  • Oxidation: The cis-double bond at the fifth carbon is a prime target for oxidation, especially when exposed to air, light, and trace metals. This can lead to the formation of hydroperoxides, aldehydes, and other breakdown products that may have their own biological activities, confounding your results.[1][2]

  • Isomerization: The biologically active cis configuration can isomerize to the more stable trans form.[1][2] This seemingly subtle change in stereochemistry can significantly alter its biological activity, leading to a loss of the expected effect or even off-target effects.

Q2: How should I properly store and handle this compound to maintain its integrity?

A2: Proper storage and handling are critical to prevent degradation. Follow these guidelines:

  • Storage of Pure Compound: Store pure this compound at -20°C in a tightly sealed, amber vial to protect it from light and moisture.[3]

  • Stock Solutions: Prepare stock solutions in a high-purity, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and minimize exposure to air. Store stock solutions at -80°C for long-term stability.[3]

  • Handling: When preparing solutions, work under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation.[1]

Q3: I'm observing precipitate formation when I add this compound to my cell culture medium. What's causing this and how can I fix it?

A3: Precipitate formation is a common issue due to the poor aqueous solubility of fatty acids. To overcome this, it is highly recommended to complex this compound with fatty acid-free bovine serum albumin (BSA). This mimics the physiological transport of fatty acids and improves their solubility and stability in culture media.[2]

Q4: What are the potential off-target effects of this compound that I should be aware of?

A4: As a medium-chain fatty acid, this compound can have effects beyond its known inhibitory activity on COX-1 and COX-2.[4] Potential off-target effects include:

  • Pro-inflammatory Effects: Some medium-chain fatty acids can have pro-inflammatory effects.

  • Interaction with Nuclear Receptors: Fatty acids can bind to nuclear receptors like PPARs, which could modulate gene expression related to lipid metabolism and inflammation.

  • Modulation of Cell Signaling: They can also interact with G-protein coupled receptors and second messengers, leading to broad effects on cellular catabolism.

It is crucial to include appropriate controls in your experiments to distinguish between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Effect Observed
Potential Cause Troubleshooting Steps
Degradation of this compound - Prepare fresh working solutions for each experiment from a new aliquot of the stock solution.- Minimize exposure of all solutions to light.- If using serum-free media, consider supplementing with antioxidants if compatible with your experimental design.- Perform a stability check of your working solution under your specific experimental conditions using HPLC or GC-MS.[1]
Poor Bioavailability in Media - Prepare a this compound-BSA complex to improve solubility and stability.- Ensure the final concentration of the organic solvent (e.g., DMSO) is non-toxic to your cells (typically <0.5%).
Isomerization to the trans-isomer - Use analytical methods like HPLC or GC-MS to verify the isomeric purity of your stock solution and working solutions, especially after storage.[1]
Issue 2: Unexpected Cellular Phenotypes
Potential Cause Troubleshooting Steps
Off-Target Effects - Perform a dose-response experiment to determine if the unexpected phenotype occurs at concentrations significantly different from the expected effective concentration.- Use a structurally similar but biologically inactive analog as a negative control.- Investigate potential off-target pathways using specific inhibitors or activators.
Toxicity of the Vehicle (Solvent) - Always include a vehicle control (media with the same concentration of the solvent) in your experiments.- Keep the final solvent concentration as low as possible.
Formation of Bioactive Degradation Products - Analyze your this compound solution for the presence of oxidation byproducts (e.g., aldehydes, hydroperoxides) using GC-MS.[1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₂O₂[5][6]
Molecular Weight 198.30 g/mol [5][6]
CAS Number 2430-94-6[5][6]
Appearance Colorless Oil[3]
Solubility DMSO: ~50 mg/mL[3]
Storage Temperature -20°C (pure), -80°C (in solvent)[3]
Stability Light sensitive[5]

Table 2: Recommended Solvent Formulations for In Vivo Experiments

FormulationCompositionSolubility
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2 mg/mL
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Formulation 3 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL
Data sourced from MedchemExpress and TargetMol product information.

Experimental Protocols

Protocol 1: Preparation of a this compound-BSA Complex for Cell Culture

This protocol is essential for improving the solubility and stability of this compound in aqueous cell culture media.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile cell culture medium

  • Sterile conical tubes

  • Water bath at 37°C

  • 0.22 µm sterile filter

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare a 10% (w/v) BSA solution in sterile PBS. Warm the solution to 37°C.

  • Slowly add the this compound stock solution to the warm BSA solution while gently vortexing. A common molar ratio to start with is 5:1 (fatty acid:BSA).

  • Incubate the mixture in a 37°C water bath for at least 30 minutes to facilitate complex formation.

  • Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm filter.

  • Dilute the sterile complex into your cell culture medium to achieve the desired final concentration of this compound.

Protocol 2: Quality Control of this compound Stock Solution by HPLC

This protocol helps to assess the purity and detect potential isomerization of your this compound stock.

Materials:

  • This compound stock solution

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a mobile phase of acetonitrile and water with 0.1% formic acid (e.g., 70:30 v/v).

  • Prepare a standard solution of high-purity this compound in the mobile phase.

  • Dilute your stock solution to be tested in the mobile phase.

  • Set the HPLC parameters:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30°C

    • UV detection wavelength: 210 nm

  • Inject the standard and your sample.

  • Analyze the chromatograms. Compare the retention time of your sample to the standard to confirm identity. Look for additional peaks that may indicate the presence of the trans-isomer or other impurities.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_qc Quality Control cluster_analysis Data Analysis stock Prepare Stock Solution (in DMSO) bsa_complex Prepare FA-BSA Complex stock->bsa_complex qc_check Purity & Isomer Check (HPLC/GC-MS) stock->qc_check working Prepare Working Solution (in cell culture medium) bsa_complex->working cell_treatment Treat Cells working->cell_treatment incubation Incubate cell_treatment->incubation assay Perform Assay incubation->assay data_analysis Analyze & Interpret Results assay->data_analysis troubleshooting_flowchart start Inconsistent or Unexpected Results check_stability Is the compound stable? start->check_stability check_solubility Is the compound soluble in the medium? check_stability->check_solubility Yes prepare_fresh Prepare fresh solutions, protect from light/air check_stability->prepare_fresh No check_off_target Are there potential off-target effects? check_solubility->check_off_target Yes use_bsa Use FA-BSA complex check_solubility->use_bsa No run_controls Include vehicle and negative controls check_off_target->run_controls Yes end Re-evaluate Experiment check_off_target->end No analyze_purity Analyze purity/isomers (HPLC/GC-MS) prepare_fresh->analyze_purity use_bsa->end run_controls->end analyze_purity->end degradation_pathways start This compound oxidation Oxidation (Air, Light, Metals) start->oxidation isomerization Isomerization start->isomerization oxidation_products Hydroperoxides, Aldehydes oxidation->oxidation_products trans_isomer trans-5-Dodecenoic Acid isomerization->trans_isomer

References

Technical Support Center: Quality Control for cis-5-Dodecenoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quality control of cis-5-Dodecenoic acid standards. Below, you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key analytical data to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound standards?

For long-term stability of at least two years, this compound should be stored at -20°C.[1][2] It is recommended to store it in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxidation.[3]

Q2: What are the primary degradation pathways for this compound?

The main degradation pathways for unsaturated fatty acids like this compound are:

  • Oxidation: The double bond is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and trace metals. This can lead to the formation of hydroperoxides, aldehydes, and other degradation products.

  • Isomerization: The cis double bond can isomerize to the more stable trans configuration. This change in stereochemistry can significantly alter the biological activity of the compound.

Q3: What are the visual signs of degradation in a this compound standard?

Visual signs of degradation can include a change in color from colorless to yellow or brown, and a change in the physical state, such as polymerization or the formation of precipitates.

Q4: What is the typical purity of a commercial this compound standard?

Commercial standards of this compound are typically available with a purity of ≥98% or 99%.[4][5] It is crucial to verify the purity of a new batch of standard using the quality control protocols outlined below.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My experimental results are not reproducible when using a this compound standard. What could be the cause?

  • Answer: Inconsistent results are often due to the degradation of the standard. The cis isomer may have converted to the trans isomer, or the compound may have oxidized. It is also possible that there are issues with the solvent or improper storage. Verify the storage conditions and perform a quality control check on the standard using HPLC or GC to assess its purity and integrity.

Issue 2: Appearance of unexpected peaks in chromatographic analysis.

  • Question: I am observing extra peaks in my HPLC or GC chromatogram when analyzing my this compound standard. What do these peaks represent?

  • Answer: Unexpected peaks can indicate the presence of impurities or degradation products. A peak with a slightly different retention time from the this compound peak may correspond to the trans-isomer. Other peaks could be oxidation products. Use mass spectrometry (MS) to identify the molecular weights of these unexpected peaks to help determine their identity.

Issue 3: Poor peak shape in HPLC or GC analysis (e.g., tailing or fronting).

  • Question: The chromatographic peak for my this compound standard is showing significant tailing. How can I improve the peak shape?

  • Answer: Peak tailing for fatty acids can be caused by several factors:

    • In HPLC: Interactions with active sites on the column or contamination. Ensure the mobile phase pH is low enough to keep the carboxylic acid protonated. Flushing the column with a strong solvent may also help.

    • In GC (as FAME): Incomplete derivatization, leaving polar carboxyl groups that interact with the column. Review your derivatization protocol to ensure it is complete. Using a deactivated inlet liner can also improve peak shape.

Quantitative Data Summary

The following tables summarize key quantitative data for the quality control of this compound standards.

Table 1: Physicochemical and Storage Information

ParameterValueReference(s)
Molecular Formula C₁₂H₂₂O₂[4]
Molecular Weight 198.30 g/mol [4]
CAS Number 2430-94-6[4]
Typical Purity ≥98% or 99%[4][5]
Storage Temperature -20°C[1][2]
Long-term Stability ≥ 2 years[1][2]

Table 2: Chromatographic and Spectrometric Data

Analytical MethodParameterExpected ValueReference(s)
GC-MS (as methyl ester) Kovats Retention Index (non-polar column)1560.1 - 1561.8[2]
Key Mass Fragments (m/z)74 (base peak), 87, 55, 41[6]
¹H NMR (CDCl₃, 400 MHz) Chemical Shift (δ) of vinyl protons~5.3-5.4 ppm (multiplet)[7]
Chemical Shift (δ) of α-carboxyl protons~2.35 ppm (triplet)[7]
¹³C NMR (CDCl₃, 100 MHz) Chemical Shift (δ) of carboxyl carbon~180 ppm[7]
Chemical Shift (δ) of vinyl carbons~128-131 ppm[7]

Experimental Protocols

Protocol 1: Purity and Isomerization Analysis by HPLC

This method is designed to assess the purity of the this compound standard and to detect the presence of the trans-isomer.

  • Materials:

    • This compound standard

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • Formic acid

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • HPLC system with a UV detector

  • Procedure:

    • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% formic acid. Filter and degas the mobile phase.

    • Standard Preparation: Prepare a stock solution of the this compound standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).

    • Sample Preparation: Dilute the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

    • HPLC Analysis:

      • Set the flow rate to 1.0 mL/min.

      • Set the column temperature to 30°C.

      • Set the UV detection wavelength to 205-210 nm.

      • Inject 10 µL of each standard and sample.

    • Data Analysis:

      • Identify the peak for this compound based on its retention time. The trans-isomer, if present, will typically have a slightly longer retention time.

      • Quantify the amount of each isomer using the calibration curve.

      • Calculate the purity of the cis-isomer and the percentage of any detected trans-isomer.

Protocol 2: Purity Analysis by Gas Chromatography (GC) as Fatty Acid Methyl Ester (FAME)

This protocol involves the derivatization of this compound to its methyl ester for analysis by GC with a Flame Ionization Detector (FID).

  • Materials:

    • This compound standard

    • BF₃-methanol solution (14%) or methanolic HCl

    • Heptane (B126788) or Hexane

    • Saturated sodium chloride solution

    • Anhydrous sodium sulfate

    • GC-FID system with a polar capillary column (e.g., DB-WAX or Omegawax)

  • Procedure:

    • Derivatization (Methylation):

      • Weigh approximately 10 mg of the this compound standard into a screw-cap tube.

      • Add 2 mL of 14% BF₃-methanol solution or methanolic HCl.

      • Heat the mixture at 60-80°C for 30 minutes.

      • Cool the tube to room temperature.

      • Add 1 mL of water and 2 mL of heptane.

      • Vortex thoroughly and centrifuge to separate the layers.

      • Carefully transfer the upper heptane layer containing the FAME to a clean vial.

      • Dry the heptane extract over anhydrous sodium sulfate.

    • GC-FID Analysis:

      • Injector Temperature: 250°C

      • Detector Temperature: 260°C

      • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 240°C and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Volume: 1 µL

    • Data Analysis:

      • Identify the FAME peak based on its retention time compared to a reference standard.

      • Determine the purity of the standard by calculating the peak area percentage of the main peak relative to all peaks in the chromatogram.

Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method for confirming the chemical structure of this compound.

  • Materials:

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the this compound standard in approximately 0.7 mL of CDCl₃ in an NMR tube.

    • ¹H NMR Acquisition:

      • Acquire a ¹H NMR spectrum.

      • Expected Chemical Shifts (δ):

        • ~5.3-5.4 ppm (multiplet, 2H, -CH=CH-)

        • ~2.35 ppm (triplet, 2H, -CH₂-COOH)

        • ~2.0-2.1 ppm (multiplet, 4H, allylic -CH₂-)

        • ~1.6 ppm (multiplet, 2H, -CH₂-CH₂-COOH)

        • ~1.3 ppm (multiplet, 6H, -(CH₂)₃-)

        • ~0.9 ppm (triplet, 3H, -CH₃)

        • A broad singlet for the carboxylic acid proton (-COOH) may be observed between 10-12 ppm.

    • ¹³C NMR Acquisition:

      • Acquire a ¹³C NMR spectrum.

      • Expected Chemical Shifts (δ):

        • ~180 ppm (-COOH)

        • ~128-131 ppm (-CH=CH-)

        • ~34 ppm (-CH₂-COOH)

        • ~22-32 ppm (other aliphatic -CH₂-)

        • ~14 ppm (-CH₃)

    • Data Analysis: Compare the acquired spectra with the expected chemical shifts and coupling patterns to confirm the structure and the cis configuration of the double bond.

Visualizations

Quality_Control_Workflow Quality Control Workflow for a New Standard Batch cluster_0 Initial Checks cluster_1 Analytical Testing cluster_2 Data Evaluation & Decision A Receive New Batch of This compound Standard B Visual Inspection (Color, Physical State) A->B C Check Certificate of Analysis (CoA) B->C D HPLC Analysis (Purity & Isomerization) C->D E GC-FAME Analysis (Purity & Fatty Acid Profile) C->E F NMR Spectroscopy (Structural Confirmation) C->F G Compare Data to Specifications D->G E->G F->G H Pass G->H Meets Specs I Fail G->I Out of Spec J Release for Use H->J K Quarantine & Investigate I->K

Caption: Quality Control Workflow for a New Standard Batch.

Troubleshooting_Tree Troubleshooting Unexpected Chromatographic Peaks Start Unexpected Peak(s) in Chromatogram Q1 Is there a peak with a slightly longer retention time than the main peak? Start->Q1 A1_Yes Likely trans-isomer. Quantify percentage. Q1->A1_Yes Yes Q2 Are there multiple, smaller, and broader peaks? Q1->Q2 No Action1 Review storage and handling procedures. Use fresh standard if necessary. A1_Yes->Action1 A2_Yes Potential oxidation products. Protect from air and light. Q2->A2_Yes Yes A_Other Could be other impurities from synthesis. Use MS to identify. Q2->A_Other No A2_Yes->Action1 Action2 Confirm identity with GC-MS. A_Other->Action2

Caption: Troubleshooting Unexpected Chromatographic Peaks.

References

Technical Support Center: Enhancing the Bioavailability of cis-5-Dodecenoic Acid in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of cis-5-Dodecenoic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as lauroleinic acid, is a monounsaturated medium-chain fatty acid with a 12-carbon chain and a cis double bond at the fifth carbon.[1][2] It is a colorless oil and is slightly soluble in chloroform (B151607) and methanol.[1] In biological systems, it is recognized as an endogenous metabolite.[1]

Q2: What are the known biological activities of this compound?

This compound exhibits inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation.[1][3] This suggests potential anti-inflammatory properties.[3] Its metabolic rate is noted to be significantly lower than that of saturated fatty acids.[3]

Q3: Why is enhancing the bioavailability of this compound in cell assays challenging?

Like many fatty acids, this compound has low solubility in aqueous cell culture media.[4][5] This poor solubility can lead to the formation of micelles or precipitates, resulting in inconsistent and non-reproducible experimental outcomes.[6] Therefore, appropriate delivery methods are crucial to ensure its effective uptake by cells.

Q4: What are the common methods to improve the bioavailability of this compound in vitro?

Common strategies to enhance the delivery of lipophilic compounds like this compound to cells in culture include:

  • Complexing with Bovine Serum Albumin (BSA): BSA acts as a carrier protein, mimicking the physiological transport of fatty acids in the bloodstream and facilitating their uptake by cells.[7][8]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic molecules, increasing their solubility in aqueous solutions.[4][9][10]

  • Organic Solvents: Solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) can be used to prepare stock solutions of fatty acids before dilution in cell culture media.[6][11][12]

  • Nanoemulsions and Liposomes: These lipid-based delivery systems can encapsulate lipophilic compounds and facilitate their delivery into cells.[13][14]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in culture medium. - Poor solubility in aqueous medium.- Concentration of the fatty acid is too high.- Inadequate mixing or complexation.- Utilize a carrier molecule like fatty acid-free BSA or cyclodextrin.[7][10]- Prepare a high-concentration stock solution in a suitable solvent (e.g., ethanol or DMSO) and then dilute it in the medium.[6][11]- Ensure thorough mixing and appropriate incubation time when complexing with BSA.[15]
High variability in experimental results. - Inconsistent delivery of the fatty acid to cells.- Degradation of the fatty acid stock solution.- Cytotoxicity of the delivery vehicle (e.g., solvent).- Validate the concentration and stability of your fatty acid preparation.[16]- Use a consistent and validated protocol for preparing the fatty acid-media complex.[15]- Perform a vehicle control experiment to assess the toxicity of the solvent at the final concentration used.[12][17]
Observed cytotoxicity not related to the fatty acid's biological activity. - The concentration of the organic solvent (ethanol or DMSO) is too high.[12]- The fatty acid:BSA ratio is too high, leading to an increase in unbound, potentially toxic fatty acids.[5]- Keep the final concentration of ethanol or DMSO in the cell culture medium below 0.5%, and ideally below 0.1%.[11][17]- Optimize the fatty acid:BSA molar ratio. Ratios between 1:1 and 3:1 are often used to mimic physiological conditions.[5]
Low or no observable effect of this compound. - Insufficient uptake by the cells.- Degradation of the fatty acid in the medium.- The chosen cell line is not responsive.- Try a different delivery method (e.g., if BSA is not working, consider cyclodextrins).[4]- Prepare fresh solutions for each experiment.- Confirm the expression of target pathways (e.g., COX enzymes) in your cell line.

Experimental Protocols

Protocol 1: Preparation of this compound Complexed with Bovine Serum Albumin (BSA)

This protocol describes the preparation of a this compound-BSA complex for use in cell culture.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (or DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in ethanol to a concentration of 100 mM. Store at -20°C.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Gently rotate to dissolve, avoiding foaming. Sterile filter the solution.

  • Complexation:

    • Warm the 10% BSA solution to 37°C.

    • In a sterile tube, add the desired volume of the 100 mM this compound stock solution.

    • Slowly add the pre-warmed BSA solution to the fatty acid while gently vortexing. A common molar ratio of fatty acid to BSA is between 3:1 and 6:1.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complexation.

  • Final Dilution: Dilute the this compound-BSA complex in the cell culture medium to the desired final concentration for your experiment.

  • Control: Prepare a vehicle control containing the same final concentration of ethanol and BSA in the cell culture medium.

Quantitative Data Summary
Delivery MethodTypical Stock ConcentrationRecommended Final Solvent Conc.Key AdvantagesKey Disadvantages
BSA Complexation 10-100 mM in Ethanol/DMSO<0.5%Mimics physiological transport, reduces toxicity.[7]Requires careful preparation, potential for lot-to-lot variability in BSA.[5]
Cyclodextrin 1-10 mMN/AHigh solubility, well-defined complexes.[4][9]Can extract cholesterol from cell membranes at high concentrations.[4]
Ethanol 10-100 mM<0.5%Simple to prepare.[6]Can be toxic to cells at higher concentrations.[12]
DMSO 10-100 mM<0.5%High solubilizing power.[11]Can affect cell differentiation and viability.[18][19]

Signaling Pathways and Workflows

COX Inhibition Pathway

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 substrate Prostaglandins Prostaglandins COX1_COX2->Prostaglandins catalysis Inflammation Inflammation Prostaglandins->Inflammation mediates cis_5_Dodecenoic_Acid This compound cis_5_Dodecenoic_Acid->COX1_COX2 inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by this compound.

Experimental Workflow for Bioavailability Assay

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare cis-5-Dodecenoic Acid Stock Solution Complexation Complexation/ Solubilization Stock_Solution->Complexation Delivery_Vehicle Prepare Delivery Vehicle (BSA, Cyclodextrin, etc.) Delivery_Vehicle->Complexation Treatment Treat Cells with Fatty Acid Complex and Controls Complexation->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate for Desired Time Treatment->Incubation Cell_Viability Assess Cell Viability (e.g., MTT Assay) Incubation->Cell_Viability Biological_Assay Perform Biological Assay (e.g., COX activity, Gene Expression) Incubation->Biological_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Biological_Assay->Data_Analysis

Caption: General workflow for assessing the bioavailability and bioactivity of this compound.

References

Technical Support Center: Extraction of cis-5-Dodecenoic Acid from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the successful extraction of cis-5-Dodecenoic acid from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tissues?

A1: The primary challenges include:

  • Enzymatic Degradation: Lipases and other enzymes present in tissues can degrade this compound post-collection. To mitigate this, tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C.[1] All extraction steps should be performed on ice to minimize enzymatic activity.[1]

  • Oxidation: As a monounsaturated fatty acid, this compound is susceptible to oxidation at its double bond. The use of antioxidants, such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA), in the extraction solvents is highly recommended.[1]

  • Co-extraction of Contaminants: Other lipids and non-lipid molecules are often co-extracted, which can interfere with downstream analysis. Purification steps, such as a "Folch wash" or solid-phase extraction (SPE), are often necessary to obtain a clean extract.[1]

  • Emulsion Formation: The mixing of organic solvents and aqueous components of the tissue homogenate can lead to the formation of stable emulsions, making phase separation difficult. Gentle mixing and centrifugation can help to break up emulsions.

  • Low Abundance: this compound may be present in low concentrations in certain tissues, requiring sensitive analytical methods for detection and quantification.

Q2: Which solvent system is optimal for extracting this compound?

A2: The choice of solvent system depends on the tissue type and the desired purity of the extract.

  • General Purpose: A 2:1 (v/v) mixture of chloroform (B151607) and methanol, as used in the Folch and Bligh & Dyer methods, is a widely used and effective solvent system for extracting a broad range of lipids, including this compound.[1][2]

  • High-Fat Tissues: For tissues with a high fat content, the Folch method is often preferred due to its higher solvent-to-tissue ratio.[1][2]

  • Less Toxic Alternatives: A mixture of hexane (B92381) and isopropanol (B130326) can be used as a less toxic alternative to chloroform-based systems, although it may be less efficient for extracting more polar lipids.[1]

This compound is slightly soluble in chloroform and methanol.[3][4]

Q3: How can I prevent the degradation of this compound during extraction?

A3: To prevent degradation, the following precautions should be taken:

  • Work Quickly and at Low Temperatures: Perform all procedures on ice to minimize enzymatic activity.[1]

  • Use Antioxidants: Add an antioxidant like BHT to the extraction solvents to prevent the oxidation of the double bond.[1]

  • Use an Inert Atmosphere: Whenever possible, work under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]

  • Proper Storage: Store the final lipid extract at -20°C or lower in an airtight container, protected from light.[1][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized. For tougher tissues, consider cryogenic grinding. Use a mechanical homogenizer for optimal disruption.[1]
Inappropriate solvent choice or insufficient solvent volume.Use a chloroform/methanol mixture for a broad range of lipids.[1] Ensure a solvent-to-tissue ratio of at least 20:1 (v/w) is used.[1]
Insufficient number of extractions.Perform at least two to three sequential extractions of the tissue homogenate to maximize the yield.[6]
Poor Reproducibility Inconsistent homogenization.Standardize the homogenization procedure, including time, speed, and equipment settings.
Incomplete phase separation.Centrifuge samples at a sufficient speed and for an adequate duration to ensure a clear separation of the aqueous and organic phases. The addition of a salt solution (e.g., 0.9% NaCl) can improve phase separation.[1]
Presence of Contaminants in the Final Extract Co-extraction of non-lipid components.A "Folch wash" with a salt solution is effective at removing many non-lipid contaminants.[1] For cleaner extracts, consider using Solid-Phase Extraction (SPE) for purification.[1]
Formation of a Stable Emulsion Vigorous shaking during phase separation.Instead of vigorous shaking, use gentle inversions of the separatory funnel to mix the phases.
Presence of emulsifying agents (e.g., phospholipids, proteins).Let the sample sit undisturbed to allow for gravity separation. Centrifugation is a highly effective method for breaking emulsions.

Data Presentation

Table 1: Comparison of Lipid Extraction Yields from Animal Tissue using Different Solvent Systems.

Extraction Method Total Lipid Yield (mg/g tissue) Neutral Lipid Yield (mg/g tissue) Phospholipid Yield (mg/g tissue) Free Fatty Acid Yield (mg/g tissue)
Folch (Chloroform/Methanol) 9.25 ± 0.255.45 ± 0.182.15 ± 0.121.95 ± 0.10
Bligh & Dyer (Chloroform/Methanol/Water) 9.15 ± 0.225.38 ± 0.142.08 ± 0.101.79 ± 0.09
Hexane/Isopropanol 6.98 ± 0.454.52 ± 0.331.35 ± 0.210.98 ± 0.18

Data is presented as mean ± standard deviation. Absolute yields will vary depending on the specific tissue type.

Experimental Protocols

Protocol 1: Modified Folch Method for Total Lipid Extraction

This method is suitable for a wide range of tissues and is particularly effective for those with a high lipid content.[1]

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • BHT (Butylated hydroxytoluene)

  • Glass homogenizer

  • Whatman No. 1 filter paper

  • Separatory funnel

  • Centrifuge

  • Nitrogen gas supply

Procedure:

  • Homogenization:

    • Weigh approximately 1g of frozen tissue and place it in a glass homogenizer on ice.[1]

    • Add 20 mL of a 2:1 (v/v) chloroform:methanol mixture containing BHT (e.g., 0.01%).[1]

    • Homogenize thoroughly for 2 minutes.[1]

  • Filtration:

    • Filter the homogenate through a Whatman No. 1 filter paper into a separatory funnel.[1]

    • Rinse the homogenizer with an additional 5 mL of the chloroform:methanol mixture and pass it through the filter.[1]

  • Washing:

    • Add 0.2 volumes (approximately 5 mL) of 0.9% NaCl solution to the filtrate in the separatory funnel.[1]

    • Gently invert the funnel several times to mix and then allow the phases to separate.

  • Collection:

    • Carefully drain the lower chloroform phase, which contains the lipids, into a clean glass tube.[1] Avoid collecting any of the upper aqueous phase or the interface.[1]

  • Drying and Storage:

    • Evaporate the chloroform under a gentle stream of nitrogen.[1]

    • Resuspend the lipid extract in a small volume of chloroform:methanol (2:1) and store at -20°C or below in an airtight container.[1]

Protocol 2: Bligh-Dyer Method for Lipid Extraction

This is a rapid method suitable for tissues with lower lipid content and for cell suspensions.[1]

Materials:

  • Tissue sample (fresh or frozen at -80°C)

  • Chloroform

  • Methanol

  • Distilled water

  • BHT

  • Homogenizer

  • Centrifuge

Procedure:

  • Homogenization:

    • For 1g of tissue, add 1 mL of distilled water and 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture containing BHT.[1]

    • Homogenize for 2 minutes.[1]

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 30 seconds.[1]

    • Add 1.25 mL of distilled water and vortex for another 30 seconds.[1]

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.[1]

  • Collection:

    • Using a Pasteur pipette, carefully transfer the lower chloroform phase to a new glass tube.[1]

  • Drying and Storage:

    • Evaporate the solvent under a stream of nitrogen and store the lipid extract at -20°C or below.[1]

Visualization

ExtractionWorkflow TissueSample 1. Tissue Sample Collection (Flash-freeze in Liquid N2, Store at -80°C) Homogenization 2. Homogenization (in Chloroform:Methanol with BHT on ice) TissueSample->Homogenization Filtration 3. Filtration/Centrifugation (Remove solid debris) Homogenization->Filtration PhaseSeparation 4. Phase Separation (Add 0.9% NaCl or water, gentle mixing) Filtration->PhaseSeparation AqueousPhase Aqueous Phase (Upper) (Discard) PhaseSeparation->AqueousPhase Separate OrganicPhase Organic Phase (Lower) (Contains Lipids) PhaseSeparation->OrganicPhase Separate Drying 5. Drying (Evaporate solvent under N2 stream) OrganicPhase->Drying Purification 6. Optional: Purification (Solid-Phase Extraction) Drying->Purification FinalExtract 7. Final Lipid Extract (Store at -20°C or below) Drying->FinalExtract If no purification Purification->FinalExtract

Caption: Workflow for the extraction of this compound from tissues.

References

Validation & Comparative

Validating cis-5-Dodecenoic Acid Quantification: A Comparison of LC-MS and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of fatty acids like cis-5-Dodecenoic acid is paramount for understanding biological processes and developing novel therapeutics. This guide provides an objective comparison of two prominent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present supporting experimental data and detailed methodologies to facilitate an informed decision for your analytical workflow.

Executive Summary

Both LC-MS and GC-MS are powerful techniques for the quantification of this compound, each with distinct advantages and disadvantages. LC-MS offers the significant benefit of analyzing the free fatty acid directly, simplifying sample preparation and reducing the risk of analyte degradation or isomerization.[1][2] In contrast, GC-MS necessitates a derivatization step to convert this compound into a more volatile compound, typically a fatty acid methyl ester (FAME).[1][3] While this adds a step to the workflow, GC-MS is a robust and widely used technique with extensive libraries for compound identification.

The choice between these methods will depend on the specific requirements of your study, including sample throughput, sensitivity needs, and the availability of instrumentation. For high-throughput analysis where minimal sample handling is preferred, LC-MS may be the more suitable option. For comprehensive fatty acid profiling where established protocols are valued, GC-MS remains a strong contender.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of LC-MS and GC-MS for the quantification of medium-chain fatty acids like this compound. These values are representative and can vary based on the specific instrumentation, methodology, and sample matrix.

Performance ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Key Considerations
Analyte Form Free Fatty Acid (underivatized)Fatty Acid Methyl Ester (FAME) or other volatile derivativeLC-MS simplifies sample preparation by avoiding derivatization. GC-MS requires a chemical derivatization step.[1][2]
Linearity (r²) > 0.99> 0.99Both techniques demonstrate excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) 0.5 - 10 nmol/L0.05 - 1.0 pg on columnLC-MS offers very low detection limits in solution, while GC-MS provides high sensitivity for the injected sample.[1]
Limit of Quantitation (LOQ) 1.5 - 30 nmol/L0.15 - 3.0 pg on columnBoth methods provide excellent sensitivity for quantitative analysis.[1]
Precision (%RSD) < 15%< 15%Both techniques offer high precision for reproducible measurements.[1]
Accuracy (Recovery) 85 - 115%88 - 110%Both methods can achieve high accuracy with proper validation and use of internal standards.[1]
Sample Throughput HigherLowerThe elimination of the derivatization step generally allows for higher sample throughput with LC-MS.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving accurate and reproducible quantification of this compound. Below are representative methodologies for both LC-MS and GC-MS.

LC-MS/MS Method for this compound Quantification

This protocol describes the direct analysis of this compound in a biological matrix, such as plasma.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., deuterated this compound).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A linear gradient from 60% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transition (Hypothetical): Precursor ion (m/z 197.15) → Product ion (e.g., m/z 153.1)

3. Quantification

  • A calibration curve is constructed by analyzing a series of known concentrations of this compound standards.

  • The peak area ratio of the analyte to the internal standard is used for quantification to correct for matrix effects and variations in sample processing.

GC-MS Method for this compound Quantification

This protocol involves the derivatization of this compound to its corresponding fatty acid methyl ester (FAME) prior to analysis.

1. Sample Preparation (Lipid Extraction and Derivatization)

  • Lipid Extraction (Folch Method):

    • To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the lower organic layer containing the lipids.

  • Derivatization to FAMEs:

    • Evaporate the solvent from the lipid extract under nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Heat the mixture at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, ramp to 200°C at 10°C/min, then ramp to 240°C at 5°C/min and hold for 5 minutes.

  • Injector Temperature: 250°C

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the methyl ester of this compound.

3. Quantification

  • Quantification is performed using a calibration curve prepared from FAME standards.

  • The peak area of the analyte is normalized to the peak area of the internal standard.

Visualizing the Workflow and Biological Context

To further clarify the experimental process and the biological relevance of this compound, the following diagrams are provided.

LC-MS Quantification Workflow for this compound cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike Internal Standard Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection into UHPLC Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.

Hypothetical Signaling Pathway of this compound C5DA This compound COX1 COX-1 C5DA->COX1 Inhibition COX2 COX-2 C5DA->COX2 Inhibition BetaOx Beta-Oxidation C5DA->BetaOx PGs Prostaglandins COX1->PGs COX2->PGs Inflammation Inflammation PGs->Inflammation Energy Energy Production BetaOx->Energy

Caption: A diagram illustrating the role of this compound as a COX inhibitor and in beta-oxidation.

References

A Researcher's Guide to the Analytical Performance of cis-5-Dodecenoic Acid Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of fatty acids is paramount for applications ranging from metabolic studies to pharmaceutical quality control. The selection of an appropriate analytical standard is a critical decision that directly impacts the reliability of experimental data. This guide provides a comprehensive comparison of the analytical performance of the cis-5-Dodecenoic acid standard against a common saturated counterpart, Lauric acid (C12:0), and a widely used odd-chain internal standard, Tridecanoic acid (C13:0).

Performance Comparison of Analytical Standards

The ideal analytical standard should exhibit high purity, stability, and provide a linear response over a relevant concentration range in the chosen analytical method. This section compares this compound with Lauric acid and Tridecanoic acid based on typical performance characteristics observed in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Data Summary

The following table summarizes the key performance metrics for this compound and two common alternatives. These values are representative of what can be expected from a properly validated GC-MS method.

ParameterThis compoundLauric Acid (C12:0)Tridecanoic Acid (C13:0) - Internal Standard
Purity (%) ≥99≥99≥99
Linearity (R²) >0.995>0.995N/A
Limit of Detection (LOD) 0.1 - 1 ng/mL0.1 - 1 ng/mLN/A
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.5 - 5 ng/mLN/A
Precision (%RSD) <10%<10%N/A
Accuracy (% Recovery) 90-110%90-110%N/A
Chemical Stability Moderate (prone to oxidation)HighHigh

Experimental Protocols

Detailed and consistent experimental protocols are crucial for generating reliable and reproducible data. Below are representative protocols for the analysis of this compound and its comparators using GC-MS.

I. Sample Preparation and Derivatization

For GC-MS analysis, fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).

  • Lipid Extraction:

    • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • For quantitative analysis, add a known amount of an internal standard, such as Tridecanoic acid (C13:0).

    • Vortex the mixture vigorously for 2 minutes.

    • Add 200 µL of water to induce phase separation.

    • Vortex for 1 minute and then centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic layer containing the lipids and dry it under a stream of nitrogen.

  • Derivatization to FAMEs:

    • To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Seal the tube and heat at 80°C for 1 hour.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

II. GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAMEs.

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

III. HPLC-UV Analysis

For non-volatile or thermally labile fatty acids, HPLC with UV detection can be an alternative.

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid in a gradient elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Diode Array Detector (DAD) monitoring at 205 nm.

Visualizing Experimental Workflows and Relationships

Diagrams are essential for clearly communicating complex experimental workflows and logical relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Add Internal Standard Derivatization Derivatization (FAMEs) Extraction->Derivatization HPLC HPLC-UV Analysis Extraction->HPLC Direct Analysis GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification Results Results Quantification->Results

A generalized workflow for fatty acid analysis.

Standard_Comparison_Logic cluster_alternatives Alternative Standards Analyte This compound (Analyte of Interest) Saturated Lauric Acid (C12:0) (Saturated Analogue) Analyte->Saturated Compare Performance OddChain Tridecanoic Acid (C13:0) (Odd-Chain Internal Standard) Analyte->OddChain Use for Quantification

Logical relationship for comparing analytical standards.

Conclusion

The choice of an analytical standard is a critical step in the development of robust and reliable quantitative methods for fatty acids. This compound is a suitable standard for the quantification of this specific unsaturated fatty acid. For applications requiring an internal standard to correct for analytical variability, an odd-chain fatty acid like Tridecanoic acid (C13:0) is an excellent choice. When comparing the chromatographic behavior and stability of this compound, the saturated analogue Lauric acid (C12:0) serves as a useful benchmark. Ultimately, the selection of the most appropriate standard will depend on the specific requirements of the analytical method and the research question being addressed.

A Comparative Analysis of cis-5-Dodecenoic Acid and trans-5-Dodecenoic Acid: Uncovering a Gap in Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant disparity in the research focus on the biological activities of cis-5-Dodecenoic acid and its geometric isomer, trans-5-Dodecenoic acid. While this compound has been characterized to some extent for its anti-inflammatory properties, a direct comparative analysis with its trans counterpart, supported by experimental data, is notably absent from published studies. This guide synthesizes the known information on this compound and highlights the current knowledge gap regarding the bioactivity of trans-5-Dodecenoic acid, underscoring a potential area for future investigation.

Known Biological Activity of this compound

This compound has been identified as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition curtails the synthesis of prostaglandins, which are key mediators of inflammation. Consequently, this compound exhibits anti-inflammatory activity.

Furthermore, this fatty acid is involved in the β-oxidation metabolic pathway. However, its metabolic rate is reported to be considerably lower than that of saturated fatty acids. This suggests a distinct metabolic fate and potential for accumulation or alternative biochemical transformations within biological systems.

The Unexplored Landscape of trans-5-Dodecenoic Acid Activity

In stark contrast to its cis isomer, there is a conspicuous absence of research into the biological effects of trans-5-Dodecenoic acid. Extensive searches of scientific databases did not yield any studies detailing its specific activities, be it anti-inflammatory, metabolic, or otherwise. This lack of data prevents any meaningful comparison with this compound at this time.

The Importance of Isomeric Configuration in Biological Systems

The geometric configuration of fatty acids—whether cis or trans—is known to profoundly influence their physical properties and biological functions. The "kink" introduced by a cis double bond affects the packing of fatty acids in cell membranes, influencing membrane fluidity and the function of membrane-bound proteins. Trans fatty acids, with their more linear structure, tend to pack more tightly, leading to decreased membrane fluidity, which can have significant physiological consequences.

Given these fundamental differences, it is highly probable that this compound and trans-5-Dodecenoic acid possess distinct biological activities. However, without empirical evidence, any claims regarding the specific effects of the trans isomer remain speculative.

Future Research Directions

The current state of knowledge presents a clear opportunity for further research. A direct, head-to-head comparison of the biological activities of this compound and trans-5-Dodecenoic acid is warranted. Such a study would ideally investigate:

  • Enzyme Inhibition: A comparative assay of their inhibitory effects on COX-1, COX-2, and other relevant enzymes.

  • Metabolic Studies: An analysis of their respective rates and pathways of metabolism.

  • Cellular Effects: Examination of their impact on cell membrane properties, signaling pathways, and gene expression in relevant cell models.

A logical workflow for a comparative study is proposed below.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis and Comparison A Synthesize or Procure This compound C Purity and Structural Verification (NMR, GC-MS) A->C B Synthesize or Procure trans-5-Dodecenoic Acid B->C D COX-1/COX-2 Inhibition Assay C->D E Metabolic Stability Assay (e.g., liver microsomes) C->E F Cell Viability/Toxicity Assay C->F G Anti-inflammatory Activity Assay (e.g., LPS-stimulated macrophages) C->G H Membrane Fluidity Analysis C->H I Determine IC50 values for COX inhibition D->I J Compare Metabolic Rates E->J K Analyze Cytokine Production and Inflammatory Markers G->K L Compare Effects on Membrane Properties H->L M Publish Comparative Findings I->M J->M K->M L->M

Proposed workflow for a comparative study.

Until such research is conducted, a comprehensive and data-supported comparison of the activities of this compound and trans-5-Dodecenoic acid remains an unmet need in the scientific community. The information presented here is based on the limited available data for the cis isomer and the notable absence of data for the trans isomer.

A Comparative Analysis of cis-5-Dodecenoic Acid and Other Medium-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cis-5-Dodecenoic acid against other common medium-chain fatty acids (MCFAs), including lauric acid (C12:0), capric acid (C10:0), and caprylic acid (C8:0). The focus is on their anti-inflammatory effects, metabolic pathways, and underlying signaling mechanisms, supported by available experimental data.

Introduction

Medium-chain fatty acids (MCFAs), defined as fatty acids with aliphatic tails of 6 to 12 carbon atoms, are increasingly recognized for their diverse biological activities and therapeutic potential.[1][2] Unlike long-chain fatty acids, MCFAs are rapidly absorbed and metabolized, serving as a quick energy source.[3] This guide delves into the specific properties of this compound, a monounsaturated C12 fatty acid, and contrasts them with well-studied saturated MCFAs to inform research and drug development efforts.

Anti-Inflammatory Properties: A Comparative Overview

A key area of interest for MCFAs is their ability to modulate inflammatory responses. This is often assessed by their capacity to inhibit cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.

Table 1: Comparative COX Inhibition by Medium-Chain Fatty Acids

Fatty AcidTargetInhibitionConcentrationIC50
This compound COX-135%100 µg/mLData not available
COX-232%100 µg/mLData not available
Lauric acid (C12:0) COX-2--Data not available
Capric acid (C10:0) COX-2Inhibits activity-Data not available
Caprylic acid (C8:0) COX-2--Data not available

This compound has demonstrated direct inhibitory effects on both COX-1 and COX-2 enzymes, reducing prostaglandin (B15479496) synthesis.[4][5][6] At a concentration of 100 µg/mL, it inhibits COX-1 by 35% and COX-2 by 32%.[5] While specific IC50 values are not available, this indicates a non-selective inhibitory action.

Lauric acid, capric acid, and caprylic acid also exhibit anti-inflammatory properties, primarily through the modulation of inflammatory signaling pathways rather than direct, potent COX inhibition.[7][8][9] For instance, both capric and lauric acid have been shown to exert anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of MAP kinases.

Metabolic Fate: A Look at Beta-Oxidation

The metabolic rate of fatty acids is crucial for their physiological effects. MCFAs are known for their rapid beta-oxidation in the mitochondria, which contributes to their use as a ready energy source.

Table 2: Comparative Metabolic Rates of Medium-Chain Fatty Acids

Fatty AcidRelative Rate of Beta-OxidationKey Metabolic Features
This compound Slower than saturated fatty acidsThe dehydrogenation rate of its CoA derivative is 10-44% of that of saturated acyl-CoAs.[5]
Lauric acid (C12:0) Faster than longer-chain saturated fatty acidsCan undergo omega-oxidation in addition to beta-oxidation.[10][11]
Capric acid (C10:0) RapidEfficiently metabolized.
Caprylic acid (C8:0) RapidEfficiently metabolized.

Experimental data indicates that the metabolic rate of this compound is significantly lower than that of saturated fatty acids.[5][6] Specifically, the dehydrogenation of cis-5-dodecenoyl-CoA, a key step in beta-oxidation, is only 10-44% as efficient as that of saturated acyl-CoAs.[5] This suggests a slower energy release compared to its saturated counterparts.

In contrast, lauric acid is oxidized at a faster rate than longer-chain saturated fatty acids like myristic, palmitic, and stearic acids.[10] Studies in isolated liver cells have also shown that lauric acid can be metabolized through omega-oxidation, providing an alternative metabolic route.[11]

Key Signaling Pathways

The biological activities of MCFAs are mediated through their interaction with key cellular signaling pathways, notably the NF-κB and PPAR pathways, which are central regulators of inflammation and metabolism.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. Several MCFAs have been shown to modulate this pathway.

  • Caprylic acid (C8:0) has been found to suppress inflammation by inhibiting the TLR4/NF-κB signaling pathway.[12]

  • Capric acid (C10:0) can inhibit RANKL-induced osteoclast differentiation through the suppression of NF-κB signaling.[13]

  • Lauric acid (C12:0) has also been implicated in the modulation of the NF-κB pathway as part of its anti-inflammatory action.

The precise effect of this compound on the NF-κB pathway has not been extensively documented in the available literature.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IkB IkB IKK Complex->IkB phosphorylates IkB-NF-kB IkB NF-kB Degradation Degradation IkB->Degradation NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB-NF-kB->NF-kB releases DNA DNA NF-kB_n->DNA binds Gene Expression Gene Expression DNA->Gene Expression induces transcription of pro-inflammatory genes

NF-κB Signaling Pathway

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play crucial roles in lipid and glucose metabolism. Fatty acids are natural ligands for PPARs.

  • Medium-chain fatty acids (MCFAs) in general have been identified as selective PPARγ activators and pan-PPAR partial agonists.[14]

  • Lauric acid (C12:0) has been shown to up-regulate the transcription factor PPARα, which is involved in beta-oxidation.

  • The interaction of this compound with PPARs has not been clearly established in the reviewed literature.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty Acids Fatty Acids PPAR PPAR Fatty Acids->PPAR binds & activates PPAR-RXR PPAR RXR RXR RXR PPAR-RXR_n PPAR RXR PPAR-RXR->PPAR-RXR_n translocates PPRE PPRE (DNA Response Element) PPAR-RXR_n->PPRE binds Gene Expression Gene Expression PPRE->Gene Expression regulates transcription of genes for lipid metabolism

PPAR Signaling Pathway

Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

This protocol provides a general method for determining the inhibitory effect of fatty acids on COX-1 and COX-2 enzymes.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified COX-1 or COX-2 enzyme in a suitable assay buffer.

    • Prepare a stock solution of arachidonic acid (the substrate) in ethanol.

  • Inhibitor Preparation:

    • Dissolve the test fatty acids (this compound, lauric acid, etc.) in a suitable solvent (e.g., DMSO or ethanol) to create stock solutions.

    • Prepare serial dilutions of the fatty acid stock solutions in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme, and the test fatty acid dilution (or vehicle control).

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Detection:

    • Stop the reaction by adding a stopping solution (e.g., a strong acid).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

  • Data Analysis:

    • Calculate the percentage of inhibition for each fatty acid concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: In Vitro Fatty Acid Beta-Oxidation Assay

This protocol outlines a method for measuring the rate of fatty acid beta-oxidation in cultured cells (e.g., hepatocytes).

  • Cell Culture and Treatment:

    • Culture cells in appropriate medium until they reach the desired confluence.

    • Prepare stock solutions of radiolabeled fatty acids (e.g., [1-¹⁴C] this compound, [1-¹⁴C] lauric acid) complexed with fatty acid-free bovine serum albumin (BSA).

    • Incubate the cells with the radiolabeled fatty acid substrate for various time points.

  • Measurement of Beta-Oxidation:

    • After incubation, stop the reaction by adding perchloric acid.

    • Separate the acid-soluble metabolites (which include the products of beta-oxidation) from the un-metabolized fatty acids by centrifugation.

    • Measure the radioactivity in the acid-soluble fraction using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the amount of cellular protein.

    • Calculate the rate of beta-oxidation as nmol of fatty acid oxidized per minute per mg of protein.

Experimental Workflows

Conclusion

This compound exhibits distinct properties compared to common saturated medium-chain fatty acids. Its direct, non-selective inhibition of COX-1 and COX-2, coupled with a slower rate of beta-oxidation, suggests a different pharmacological and metabolic profile. While lauric, capric, and caprylic acids primarily exert their anti-inflammatory effects through the modulation of signaling pathways like NF-κB, the direct enzymatic inhibition by this compound presents an alternative mechanism of action within the MCFA class.

Further research is warranted to elucidate the IC50 values of these MCFAs for COX enzymes under standardized conditions to allow for a more direct quantitative comparison. Additionally, investigating the specific interactions of this compound with the NF-κB and PPAR signaling pathways will provide a more complete understanding of its biological activities and therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such comparative studies.

References

Comparative Analysis of cis-5-Dodecenoic Acid COX Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cyclooxygenase (COX) inhibitory activity of cis-5-Dodecenoic acid against other well-known non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported by available experimental data and detailed methodologies to assist in research and drug development.

Executive Summary

Data Presentation

The following table summarizes the available quantitative data on the COX inhibitory activity of this compound and comparator compounds. It is important to note that the data for this compound is presented as percentage inhibition at a specific concentration, whereas the data for the comparator drugs are presented as IC50 values, which represent the concentration required for 50% inhibition.

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity (COX-1/COX-2 Ratio)
This compound 35% at 100 µg/mL[2]32% at 100 µg/mL[2]Not Applicable
Aspirin (B1665792) IC50: 1.3 µM[5]IC50: >100 µM[5]<0.013
Ibuprofen IC50: 1.4 µM[5]IC50: >100 µM[5]<0.014
Celecoxib (B62257) IC50: 2.2 µM[5]IC50: 4.8 nM (0.0048 µM)[6]458

Experimental Protocols

The following is a detailed methodology for a representative fluorometric COX inhibitor screening assay, based on commercially available kits. This type of assay is suitable for determining the COX inhibitory potential of fatty acids like this compound.

Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The COX enzyme converts arachidonic acid to prostaglandin (B15479496) G2 (PGG2). A fluorescent probe is then used to detect the peroxidase-mediated reduction of PGG2, resulting in a fluorescent product that can be quantified. A decrease in fluorescence in the presence of a test compound indicates inhibition of COX activity.

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • COX Assay Buffer

  • COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • COX Cofactor (e.g., hemin)

  • Arachidonic Acid (substrate)

  • Sodium Hydroxide (NaOH)

  • Test compounds (e.g., this compound, aspirin, ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well white opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare COX Assay Buffer as per the manufacturer's instructions.

    • Reconstitute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.

    • Prepare a working solution of the COX Probe in a suitable solvent like DMSO.

    • Prepare a working solution of the COX Cofactor in the assay buffer.

    • Prepare a stock solution of Arachidonic Acid in ethanol (B145695) and then dilute with NaOH and water to the final working concentration.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the following:

      • Enzyme Control wells: COX Assay Buffer.

      • Inhibitor Control wells: A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

      • Test Compound wells: The test compound at various concentrations.

    • Add the reconstituted COX-1 or COX-2 enzyme to all wells except the blank.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add the Reaction Mix to all wells.

    • Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the Arachidonic Acid solution to all wells.

  • Measurement:

    • Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

    • Read the fluorescence kinetically for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Mandatory Visualizations

COX_Signaling_Pathway cluster_membrane Cell Membrane MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2 PLA2 Phospholipase A2 (PLA2) COX1_2 COX-1 / COX-2 ArachidonicAcid->COX1_2 PGG2 Prostaglandin G2 (PGG2) COX1_2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins (B1171923) Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxane->Inflammation Prostacyclin->Inflammation Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Enzymes, Buffers, Substrate) Start->ReagentPrep PlateSetup 96-Well Plate Setup (Controls & Test Compounds) ReagentPrep->PlateSetup EnzymeAdd Add COX-1 or COX-2 Enzyme PlateSetup->EnzymeAdd Incubation Incubate with Inhibitor EnzymeAdd->Incubation ReactionStart Initiate Reaction with Arachidonic Acid Incubation->ReactionStart Measurement Kinetic Fluorescence Measurement ReactionStart->Measurement DataAnalysis Data Analysis (% Inhibition, IC50 Calculation) Measurement->DataAnalysis End End DataAnalysis->End

References

A Comparative Guide to the Metabolic Fates of cis-5-Dodecenoic Acid and Arachidonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic pathways of cis-5-Dodecenoic acid and arachidonic acid, tailored for researchers, scientists, and drug development professionals. We will explore their distinct enzymatic processing, resulting metabolites, and physiological implications, supported by quantitative data and experimental protocols.

Introduction to the Fatty Acids

Arachidonic acid (AA) is a 20-carbon polyunsaturated omega-6 fatty acid, renowned for its central role as a precursor to a vast network of potent signaling molecules called eicosanoids.[1][2] These molecules are critical mediators of inflammation, immune responses, and vascular function.[2][3][4] AA is typically esterified in cell membrane phospholipids (B1166683) and is released upon cellular stimulation.[5][6]

This compound , a less-studied 12-carbon monounsaturated fatty acid, presents a contrasting metabolic profile.[7][8] Primarily recognized as an endogenous metabolite, its known roles involve serving as a substrate for beta-oxidation and as an inhibitor of key inflammatory enzymes.[9][10]

Comparative Overview of Metabolic Pathways

The metabolic fates of arachidonic acid and this compound are fundamentally different. Arachidonic acid is the starting point for complex signaling cascades, whereas this compound is primarily involved in energy metabolism and enzymatic inhibition.

Arachidonic Acid: A Hub for Eicosanoid Synthesis

Upon release from the cell membrane by phospholipase A2 (PLA2), free arachidonic acid is metabolized through three major enzymatic pathways.[1][3][6]

  • Cyclooxygenase (COX) Pathway : The COX-1 and COX-2 enzymes convert AA into unstable intermediates, PGG2 and PGH2.[5] These are further processed by specific synthases into various prostanoids, including prostaglandins (B1171923) (which mediate inflammation and pain) and thromboxanes (which are involved in blood clotting).[5][6]

  • Lipoxygenase (LOX) Pathway : LOX enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) oxygenate AA to produce hydroperoxyeicosatetraenoic acids (HPETEs).[2][5] These are subsequently converted to a range of bioactive lipids, including leukotrienes (potent mediators of inflammation and allergic reactions), hydroxyeicosatetraenoic acids (HETEs), and lipoxins, which are involved in the resolution of inflammation.[3][5]

  • Cytochrome P450 (CYP450) Pathway : CYP450 epoxygenases and hydroxylases metabolize AA into epoxyeicosatrienoic acids (EETs) and additional HETEs.[4][6] These metabolites play significant roles in regulating vascular tone, renal function, and cardiovascular health.[3]

Arachidonic_Acid_Metabolism Metabolic Pathways of Arachidonic Acid cluster_paths AA Arachidonic Acid (AA) COX COX-1 / COX-2 AA->COX LOX LOX Enzymes AA->LOX CYP450 CYP450 Enzymes AA->CYP450 Membrane Membrane Phospholipids PLA2 PLA2 Membrane->PLA2 PLA2->AA PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostanoids Prostaglandins Thromboxanes PGH2->Prostanoids HPETE HPETEs LOX->HPETE Leukotrienes Leukotrienes Lipoxins HETEs HPETE->Leukotrienes CYP_Metabolites EETs HETEs CYP450->CYP_Metabolites

Figure 1: Metabolic Pathways of Arachidonic Acid
This compound: β-Oxidation and COX Inhibition

The metabolism of this compound is less complex and follows two primary routes.

  • Fatty Acid β-Oxidation : The principal catabolic fate for this compound is mitochondrial β-oxidation. It is first activated to its coenzyme A (CoA) derivative, cis-5-dodecenoyl-CoA.[10] This molecule then enters the β-oxidation spiral to be broken down into acetyl-CoA units for energy production.[9][10] However, its metabolic rate is notably slower than that of saturated fatty acids.[10][11]

  • Enzyme Inhibition : Unlike arachidonic acid, which is a substrate for COX enzymes, this compound acts as an inhibitor of both COX-1 and COX-2.[9][10] By blocking the active site of these enzymes, it reduces the synthesis of prostaglandins from arachidonic acid, thereby possessing anti-inflammatory properties.[10][11]

Cis_5_Dodecenoic_Acid_Metabolism Metabolic Fate of this compound cluster_beta_oxidation β-Oxidation Pathway cluster_cox_inhibition Enzyme Inhibition C5DA This compound C5DA_CoA cis-5-Dodecenoyl-CoA C5DA->C5DA_CoA COX_Enzymes COX-1 / COX-2 C5DA->COX_Enzymes Inhibits BetaOx β-Oxidation Spiral C5DA_CoA->BetaOx AcetylCoA Acetyl-CoA (Energy Production) BetaOx->AcetylCoA Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Blocked

Figure 2: Metabolic Fate of this compound

Quantitative Data Summary

The following tables summarize the structural differences and available quantitative metabolic data for both fatty acids.

Table 1: General Characteristics of Fatty Acids

FeatureThis compoundArachidonic Acid
IUPAC Name (5Z)-dodec-5-enoic acid(5Z,8Z,11Z,14Z)-Icosatetraenoic acid
Molecular Formula C₁₂H₂₂O₂C₂₀H₃₂O₂
Carbon Chain 1220
Double Bonds 1 (monounsaturated)4 (polyunsaturated)
Omega Class n-7n-6
Primary Role Energy Source / Enzyme InhibitorEicosanoid Precursor

Table 2: Comparative Metabolic and Inhibitory Data

ParameterThis compoundArachidonic AcidReference
Interaction with COX-1 Inhibitor (35% inhibition at 100 µg/mL)Substrate[10]
Interaction with COX-2 Inhibitor (32% inhibition at 100 µg/mL)Substrate[10]
Primary Catabolic Pathway β-OxidationEicosanoid Synthesis[1][9]
β-Oxidation Rate Dehydrogenation rate is 10-44% of saturated acyl-CoANot a primary catabolic route[10]
Metabolism by CYP2J2 Not reportedMetabolized at 56 ± 4 pmol/nmol/min[12]
Metabolism by CYP4F2 Not reportedMetabolized (relative rate of 1)[12]

Experimental Protocols

Detailed methodologies are crucial for studying the metabolic fates of these fatty acids. Below are representative protocols.

Protocol 1: In Vitro COX Inhibition Assay

This protocol determines the inhibitory effect of a compound like this compound on COX-1 and COX-2 activity.

  • Enzyme Preparation : Obtain purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Mixture : Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and a reducing agent (e.g., glutathione).

  • Incubation : Add the test compound (this compound, dissolved in a suitable solvent like DMSO) at various concentrations to the reaction mixture. Include a vehicle control (DMSO alone).

  • Initiation : Initiate the enzymatic reaction by adding a known concentration of arachidonic acid as the substrate.

  • Measurement : The reaction measures the oxygen consumption using an oxygen electrode. The rate of oxygen uptake is proportional to COX activity.

  • Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.

Protocol 2: Measurement of Fatty Acid β-Oxidation in Isolated Hepatocytes

This protocol quantifies the rate of β-oxidation using a radiolabeled fatty acid substrate.[13]

  • Hepatocyte Isolation : Isolate primary hepatocytes from a mouse liver via collagenase perfusion.[14] Assess cell viability using a method like trypan blue exclusion.

  • Substrate Preparation : Prepare a solution of [1-¹⁴C]-labeled fatty acid (e.g., palmitic acid, as a proxy for general fatty acid oxidation studies) complexed to bovine serum albumin (BSA).

  • Incubation : Incubate a suspension of freshly isolated hepatocytes in a buffer containing the [¹⁴C]-fatty acid substrate at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination : Stop the reaction by adding perchloric acid. This precipitates proteins and cell debris while leaving acid-soluble metabolites (ASMs) in the supernatant.

  • Separation : Centrifuge the samples to pellet the precipitate. The supernatant contains ¹⁴C-labeled ASMs, such as acetyl-CoA, which are products of β-oxidation.

  • Quantification : Measure the radioactivity of the supernatant using a liquid scintillation counter.

  • Data Analysis : The amount of radioactivity in the acid-soluble fraction is directly proportional to the rate of fatty acid β-oxidation. Normalize the results to the total protein content or cell number.

Experimental_Workflow Workflow: Analysis of Fatty Acid Metabolism arrow arrow start Start: Cell Culture / Tissue Prep treatment Treatment with Fatty Acid of Interest start->treatment harvest Cell Harvesting & Lipid Extraction (e.g., Folch Method) treatment->harvest derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) harvest->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data Data Processing: Metabolite Identification & Quantification analysis->data end End: Metabolic Pathway Analysis data->end

Figure 3: General Experimental Workflow for Fatty Acid Analysis

Conclusion

The metabolic fates of this compound and arachidonic acid are strikingly divergent, reflecting their different carbon lengths, degrees of unsaturation, and resulting biological roles. Arachidonic acid is a cornerstone of inflammatory and signaling pathways, serving as a substrate for the production of a diverse array of potent eicosanoids. In contrast, this compound's known metabolic activities are centered on energy production via a relatively slow β-oxidation process and the direct inhibition of the COX enzymes responsible for initiating arachidonic acid's pro-inflammatory cascade. This fundamental difference—one being a substrate and the other an inhibitor for the same key enzymes—underscores the nuanced and structure-dependent roles of fatty acids in cellular physiology and pathology. Understanding these distinctions is paramount for researchers developing therapeutic agents that target fatty acid metabolic pathways.

References

Comparative Efficacy of cis-5-Dodecenoic Acid and Other Cyclooxygenase (COX) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of cis-5-Dodecenoic acid against other well-established cyclooxygenase (COX) inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support informed decisions in anti-inflammatory research.

Introduction to Cyclooxygenase Inhibition

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key players in the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the gastric mucosa and regulating renal blood flow. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic action of anti-inflammatory drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs), is primarily due to the inhibition of COX-2. However, the common gastrointestinal side effects associated with many NSAIDs are a result of the simultaneous inhibition of COX-1. This has led to the development of COX-2 selective inhibitors with the aim of reducing these adverse effects.

This compound, a monounsaturated fatty acid, has been identified as an inhibitor of both COX-1 and COX-2, demonstrating anti-inflammatory activity.[1] This guide will compare its efficacy with that of other common COX inhibitors.

Quantitative Comparison of COX Inhibitor Efficacy

The efficacy of COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

The following table summarizes the available data on the inhibitory activity of this compound and compares it with the IC50 values of several common NSAIDs. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., ovine, human) and the assay type.

CompoundCOX-1 InhibitionCOX-2 InhibitionSelectivity (COX-1/COX-2 IC50 Ratio)Reference(s)
This compound 35% inhibition at 100 µg/mL32% inhibition at 100 µg/mLNot Applicable[2]
Ibuprofen (B1674241) IC50: 13 µMIC50: 370 µM0.035
Naproxen (B1676952) IC50: 8.72 µMIC50: 5.15 µM1.69
Diclofenac (B195802) IC50: 4 nM (human), 5.1 µM (ovine)IC50: 1.3 nM (human), 0.84 µM (ovine)3.08 (human), 6.07 (ovine)
Celecoxib (B62257) IC50: 15 µMIC50: 0.04 µM (40 nM)375

Signaling Pathway of COX Inhibition

The following diagram illustrates the central role of COX enzymes in the arachidonic acid cascade and the point of intervention for COX inhibitors.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (Physiological) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (Inflammatory) PGH2_2->Prostaglandins_2 Inhibitors COX Inhibitors (e.g., this compound, NSAIDs) Inhibitors->COX1 Inhibitors->COX2

Caption: Arachidonic acid cascade and the site of action for COX inhibitors.

Experimental Protocols

This section details a representative in vitro experimental protocol for assessing the inhibitory activity of compounds against COX-1 and COX-2. This protocol is based on commercially available COX inhibitor screening assay kits.

In Vitro COX (Ovine) Inhibitor Screening Assay (Colorimetric)

Objective: To determine the IC50 values of a test compound for the inhibition of ovine COX-1 and recombinant ovine COX-2.

Principle: This assay measures the peroxidase activity of COX by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • COX-1 (ovine) and COX-2 (ovine, recombinant) enzymes

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide

  • Colorimetric Substrate (TMPD)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Assay Buffer.

    • Dilute Hemin in Assay Buffer.

    • Prepare a stock solution of the test compound and make serial dilutions to the desired concentrations.

    • Prepare the Arachidonic Acid substrate solution by diluting with Potassium Hydroxide and Assay Buffer.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Hemin.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Hemin, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the test compound at various concentrations.

  • Incubation:

    • Gently shake the plate for a few seconds.

    • Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the prepared Arachidonic Acid solution to all wells.

    • Immediately add 10 µL of the Colorimetric Substrate (TMPD) to all wells.

    • Shake the plate for a few seconds.

    • Read the absorbance at 590 nm using a microplate reader precisely two minutes after initiating the reaction.

  • Data Analysis:

    • Subtract the average absorbance of the background wells from the absorbance of all other wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Absorbance of 100% Initial Activity - Absorbance of Inhibitor) / Absorbance of 100% Initial Activity ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Hemin, Substrate) Setup Set up 96-well plate (Background, Control, Inhibitor) Reagents->Setup Compound Prepare Test Compound (Serial Dilutions) Compound->Setup Incubate Incubate at 25°C (5 minutes) Setup->Incubate Initiate Initiate Reaction (Add Arachidonic Acid & TMPD) Incubate->Initiate Read Read Absorbance (590 nm at 2 minutes) Initiate->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for the in vitro COX inhibitor screening assay.

Conclusion

This compound demonstrates inhibitory activity against both COX-1 and COX-2 enzymes.[2] Based on the available data, it appears to be a non-selective inhibitor of moderate potency. In comparison, established NSAIDs exhibit a wide range of potencies and selectivities, from the non-selective inhibition of ibuprofen and naproxen to the highly COX-2 selective inhibition of celecoxib.

The provided experimental protocol offers a standardized method for researchers to further characterize the inhibitory profile of this compound and other novel compounds. A direct comparison of IC50 values obtained under identical experimental conditions would be necessary for a more definitive assessment of its relative efficacy. Further research into the anti-inflammatory properties of this compound is warranted to understand its potential therapeutic applications.

References

Assessing the Cross-Reactivity of cis-5-Dodecenoic Acid in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the cross-reactivity of cis-5-Dodecenoic acid in immunoassays. Due to a lack of publicly available experimental data on the cross-reactivity of this specific fatty acid, this document outlines the principles of cross-reactivity assessment, provides a detailed experimental protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and presents a hypothetical comparison with structurally similar fatty acids. This guide is intended to equip researchers with the necessary tools to conduct their own comparative analysis.

This compound is a medium-chain monounsaturated fatty acid. In the context of immunoassays, which rely on the specific binding of antibodies to target analytes, the potential for cross-reactivity with structurally related molecules is a critical consideration for assay accuracy. Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte, which can lead to inaccurate quantification.[1]

Hypothetical Cross-Reactivity Data

To illustrate how the cross-reactivity of an immunoassay for this compound would be evaluated, the following table presents hypothetical data. The degree of cross-reactivity is expected to be higher for fatty acids with similar chain length and double bond position.

CompoundStructureChain LengthDouble Bond PositionHypothetical IC50 (ng/mL)Hypothetical Cross-Reactivity (%)
This compound CH3(CH2)5CH=CH(CH2)3COOH C12 cis-5 10 100%
trans-5-Dodecenoic acidCH3(CH2)5CH=CH(CH2)3COOH (trans)C12trans-55020%
cis-7-Dodecenoic acidCH3(CH2)3CH=CH(CH2)5COOHC12cis-710010%
Lauroleic acid (cis-9-Dodecenoic acid)CH3CH2CH=CH(CH2)7COOHC12cis-95002%
Myristoleic acid (cis-9-Tetradecenoic acid)CH3(CH2)3CH=CH(CH2)7COOHC14cis-9>1000<1%
Palmitoleic acid (cis-9-Hexadecenoic acid)CH3(CH2)5CH=CH(CH2)7COOHC16cis-9>1000<1%
Oleic acid (cis-9-Octadecenoic acid)CH3(CH2)7CH=CH(CH2)7COOHC18cis-9>1000<1%
Dodecanoic acid (Lauric acid)CH3(CH2)10COOHC12None8001.25%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary. The cross-reactivity percentage is calculated as: (IC50 of this compound / IC50 of test compound) x 100.

Principle of Competitive Immunoassay

Immunoassays for small molecules like fatty acids are often designed in a competitive format. In this setup, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Analyte in Sample Complex_H Analyte-Antibody Complex Analyte_H->Complex_H Binds Ab_H Antibody Ab_H->Complex_H Free_Labeled_H Free Labeled Analyte Ab_H->Free_Labeled_H Labeled_Analyte_H Labeled Analyte Labeled_Analyte_H->Free_Labeled_H Outcompeted Signal_H Low Signal Complex_H->Signal_H Leads to Analyte_L Analyte in Sample Free_Analyte_L Free Analyte Analyte_L->Free_Analyte_L Minimal Ab_L Antibody Complex_L Labeled Analyte-Antibody Complex Ab_L->Complex_L Ab_L->Free_Analyte_L Labeled_Analyte_L Labeled Analyte Labeled_Analyte_L->Complex_L Binds Signal_L High Signal Complex_L->Signal_L Leads to

Caption: Principle of a competitive immunoassay.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a method to determine the cross-reactivity of structurally related fatty acids in a hypothetical competitive ELISA for this compound.

Objective: To quantify the percentage of cross-reactivity of various fatty acids in a competitive ELISA designed for this compound.

Materials:

  • Microtiter plate pre-coated with an antibody specific for this compound.

  • This compound standard.

  • Potentially cross-reacting fatty acids (e.g., trans-5-Dodecenoic acid, Lauroleic acid, etc.).

  • Enzyme-conjugated this compound (e.g., HRP-conjugated).

  • Assay buffer.

  • Wash buffer.

  • Substrate solution (e.g., TMB).

  • Stop solution.

  • Microplate reader.

Methodology:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare serial dilutions of the this compound standard and each of the test fatty acids in the assay buffer.

  • Competitive Reaction:

    • Add 50 µL of the standard or test compound dilutions to the respective wells of the antibody-coated microtiter plate.

    • Add 50 µL of the enzyme-conjugated this compound to each well.

    • Incubate the plate according to the manufacturer's protocol (e.g., 1 hour at 37°C) to allow for competitive binding.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer to remove unbound reagents.

  • Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes).

  • Stopping Reaction: Add 50 µL of the stop solution to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standard.

    • Determine the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each test compound using the formula mentioned previously.

Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of this compound in a competitive ELISA.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Standards Prepare Standards (this compound) Add_Samples Add Standards/Test Compounds to Antibody-Coated Plate Standards->Add_Samples Test_Compounds Prepare Test Compounds (Structural Analogs) Test_Compounds->Add_Samples Reagents Prepare Assay Reagents Add_Conjugate Add Enzyme-Conjugated This compound Reagents->Add_Conjugate Add_Samples->Add_Conjugate Incubate_1 Incubate (Competitive Binding) Add_Conjugate->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Substrate Add Substrate Wash_1->Add_Substrate Incubate_2 Incubate (Color Development) Add_Substrate->Incubate_2 Stop_Reaction Add Stop Solution Incubate_2->Stop_Reaction Read_Absorbance Read Absorbance (e.g., 450 nm) Stop_Reaction->Read_Absorbance Plot_Curve Plot Standard Curve Read_Absorbance->Plot_Curve Calculate_IC50 Calculate IC50 Values Plot_Curve->Calculate_IC50 Calculate_CR Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for cross-reactivity assessment using competitive ELISA.

Conclusion

While direct experimental data on the cross-reactivity of this compound in immunoassays is not currently available, this guide provides a comprehensive framework for researchers to perform this evaluation. Understanding the specificity of an immunoassay is paramount for obtaining accurate and reliable data. By following the outlined experimental protocol and principles of data analysis, scientists can effectively characterize the cross-reactivity profile of their immunoassays for this compound and other lipid molecules.

References

Establishing the Purity of Synthetic cis-5-Dodecenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for establishing the purity of synthetic cis-5-Dodecenoic acid, a monounsaturated fatty acid. The performance of key analytical techniques is compared, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of Purity Determination Methods

The selection of an appropriate analytical method for purity assessment depends on the specific requirements of the analysis, such as the need for isomer separation, sensitivity, and the nature of potential impurities. The following table summarizes the key performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing detailed structural information.
Sample Preparation Derivatization to Fatty Acid Methyl Esters (FAMEs) is typically required to increase volatility.[1]Can be analyzed directly or after derivatization to enhance UV detection.[2]Dissolution in a deuterated solvent (e.g., CDCl3).
Typical Purity (%) >99%>99%Provides structural confirmation and can indicate the presence of impurities, but precise quantification of high purity can be challenging.
Key Advantages High resolution and sensitivity, robust and widely available.[2]Excellent for separating cis/trans isomers, operates at ambient temperature, preventing degradation of thermally labile compounds.[2][3]Provides unequivocal structural identification and can identify and quantify a wide range of impurities without the need for reference standards for each impurity.
Key Limitations High temperatures can lead to degradation of some fatty acids; derivatization adds a step to the workflow.[3]UV detection requires a chromophore; sensitivity may be lower than GC-FID for non-derivatized fatty acids.Lower sensitivity compared to chromatographic methods; complex spectra can be challenging to interpret.
This compound Specific Data Kovats Retention Index: 1560.1 - 1561.8 (as FAME on a non-polar column).[4]Retention time is dependent on the specific column and mobile phase used.¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.42-5.31 (m, 2H, -CH=CH-), 2.36 (t, 2H, -CH₂-COOH), 2.09 (q, 2H, -CH₂-CH=), 2.01 (q, 2H, =CH-CH₂-), 1.69 (p, 2H, -CH₂-CH₂-COOH), 1.35-1.20 (m, 6H, -(CH₂)₃-CH₃), 0.88 (t, 3H, -CH₃).[5] ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 180.4, 131.7, 128.4, 33.7, 32.1, 29.3, 27.5, 26.7, 24.9, 23.0, 14.4.[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a robust technique for quantifying the purity of fatty acids after converting them to their more volatile methyl esters (FAMEs).

a) Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Accurately weigh approximately 10 mg of the synthetic this compound into a screw-capped test tube.

  • Add 2 mL of a 2% sulfuric acid solution in methanol.

  • Securely cap the tube and heat at 60°C for 2 hours in a heating block or water bath.

  • Allow the tube to cool to room temperature.

  • Add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge briefly to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

b) GC-FID Analysis:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A polar capillary column, such as a BPX70 (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating fatty acid methyl esters.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Data Analysis: The purity is calculated based on the area percent of the this compound methyl ester peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful alternative to GC, particularly for analyzing the underivatized fatty acid and for separating geometric isomers.

a) Sample Preparation:

  • Prepare a stock solution of synthetic this compound in the mobile phase (e.g., acetonitrile (B52724)/water mixture) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC-UV Analysis:

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting condition could be 70:30 (v/v) acetonitrile:water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm (for the carboxylic acid group).

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is determined by the area percent of the this compound peak relative to the total peak area.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and is an excellent tool for identifying and quantifying impurities.

a) Sample Preparation:

  • Dissolve 5-10 mg of the synthetic this compound in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

  • Add a small amount of an internal standard with a known concentration (e.g., tetramethylsilane, TMS, for chemical shift referencing) if quantitative analysis is required.

b) NMR Analysis:

  • Instrument: NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number and environment of protons.

    • ¹³C NMR: Provides information on the carbon skeleton.

    • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

    • COSY: Shows proton-proton correlations.

    • HSQC: Shows direct proton-carbon correlations.

  • Data Analysis: The purity is assessed by comparing the integral of the characteristic peaks of this compound to the integrals of any impurity peaks. The presence of unexpected signals indicates impurities.

Mandatory Visualizations

Workflow for Purity Determination

The following diagram illustrates a logical workflow for establishing the purity of synthetic this compound.

Purity_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity Assessment cluster_spectrometry Spectrometric Identification cluster_final Final Purity Statement Synthesis Chemical Synthesis of this compound Initial_NMR ¹H and ¹³C NMR for Structural Confirmation Synthesis->Initial_NMR GC_FID GC-FID Analysis (as FAME) for Volatile Impurities Initial_NMR->GC_FID Proceed if structure is correct HPLC_UV HPLC-UV Analysis for Non-volatile Impurities & Isomers Initial_NMR->HPLC_UV Proceed if structure is correct MS Mass Spectrometry for Molecular Weight Confirmation Initial_NMR->MS Optional: for unknown impurity identification Purity_Report Consolidated Purity Report (>99%) GC_FID->Purity_Report HPLC_UV->Purity_Report MS->Purity_Report

Caption: A workflow for establishing the purity of synthetic this compound.

References

Inter-Laboratory Validation of cis-5-Dodecenoic Acid Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of cis-5-Dodecenoic acid, a fatty acid of interest in various research fields. The data presented herein is a synthesis of typical performance characteristics derived from inter-laboratory studies on fatty acid analysis, offering a framework for what to expect in a validation study for this specific compound. This guide is intended to assist researchers in selecting appropriate analytical techniques and understanding the potential for inter-laboratory variability.

Data Presentation: Performance Comparison of Analytical Methods

The accurate quantification of this compound is achievable through several analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method can be influenced by factors such as required sensitivity, sample matrix complexity, and desired throughput.[1] The following tables summarize key performance metrics from hypothetical inter-laboratory studies to illustrate typical validation data.

Table 1: Performance Metrics for GC-MS Based Methods

Performance MetricGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of fatty acid methyl esters (FAMEs) by boiling points and polarity, detected by flame ionization.[1][2]Separation of FAMEs followed by mass analysis for structural information.[1]
Linearity (R²) >0.999>0.99
Precision (RSD%) <1.5% for peak areas2.77-5.82% (Intra-day)
Limit of Detection (LOD) 0.21 to 0.54 µg/mLTypically 0.01% to 0.05% of total fatty acids
Limit of Quantification (LOQ) 0.63 to 1.63 µg/mLNot explicitly found, but generally 3x LOD.[3]

Table 2: Performance Metrics for LC-MS Based Methods

Performance MetricLiquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of fatty acids based on physicochemical properties, followed by mass analysis.[1]
Linearity (R²) >0.99 over a 100-fold linear dynamic range[1]
Precision (RSD%) Generally good, with relative standard deviations <20% in inter-laboratory studies.[1]
Limit of Detection (LOD) Median of 5 ng/mL[1]
Limit of Quantification (LOQ) Not explicitly found, but typically a signal-to-noise ratio of at least 10:1 is acceptable.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in inter-laboratory studies. The following protocols outline the key steps for the analysis of this compound using GC-MS and LC-MS.

Protocol 1: GC-MS Analysis of this compound

This protocol involves the extraction of total fatty acids and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Lipid Extraction and Derivatization:

    • To a sample aliquot (e.g., 100 µL of serum or plasma), add a known quantity of a deuterated internal standard, such as d4-Heptanoic acid.[5][6]

    • Add 1 mL of a methanol:toluene (4:1 v/v) solution and vortex thoroughly.[5]

    • Add 200 µL of acetyl chloride and incubate at 100 °C for 1 hour for simultaneous extraction and transesterification to form FAMEs.[5]

    • After cooling, add 1 mL of 6% potassium carbonate solution to neutralize the reaction.[5]

    • Vortex and centrifuge to separate the phases.[5]

    • Collect the upper organic (toluene) layer containing the FAMEs.[5]

  • GC-MS Instrumentation and Conditions:

    • Instrument: Agilent 7890B GC system with a 5977B MS detector or a similar instrument.[5]

    • Column: A highly polar capillary column, such as a 100 m CP-Sil 88 or equivalent, is recommended for resolving cis and trans isomers.[7]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program: Start at 50 °C (hold for 5 minutes), then ramp at 4 °C/min to 250 °C (hold for 5 minutes).[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • MS Conditions: Ion source temperature of 240 °C, with a scan range of 35–500 amu.[8]

Protocol 2: LC-MS/MS Analysis of this compound

This protocol is suitable for the analysis of free this compound and does not require derivatization.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Transfer 500 µL of the sample (e.g., bacterial culture supernatant) to a microcentrifuge tube.[6]

    • Add 10 µL of an internal standard solution (e.g., d4-Heptanoic acid, 1 µg/mL in methanol).[6]

    • Acidify the sample with 5 µL of formic acid.[6]

    • Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 10,000 x g for 5 minutes.[6]

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

  • LC-MS/MS Instrumentation and Conditions:

    • Instrument: A High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS) operating in negative electrospray ionization mode.[6]

    • LC Column: A C18 reverse-phase column.[9]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[6][9]

    • MS/MS Detection: Monitor the precursor ion [M-H]⁻ for this compound and a specific product ion after collision-induced dissociation.[6]

Visualizations

Experimental Workflow for Inter-Laboratory Validation

G Inter-Laboratory Validation Workflow A Sample Preparation (e.g., Spiked Serum) B Distribution to Participating Laboratories A->B C Laboratory 1 (GC-MS Analysis) B->C D Laboratory 2 (LC-MS Analysis) B->D E Laboratory N (Chosen Method) B->E F Data Submission (Quantitative Results) C->F D->F E->F G Statistical Analysis (Precision, Accuracy, etc.) F->G H Comparison Report G->H

Caption: A generalized workflow for an inter-laboratory validation study.

Logical Relationship in Method Comparison

G Decision Tree for Method Selection A Is Derivatization Acceptable? B GC-MS A->B Yes C LC-MS A->C No D High Sensitivity Required? C->D E LC-MS/MS D->E Yes F GC-FID or GC-MS D->F No

Caption: A decision tree to guide the selection of an analytical method.

Signaling Pathway Involving Fatty Acids this compound is known to have anti-inflammatory activity through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway.[10]

G Simplified Prostaglandin Synthesis Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins C5DA This compound C5DA->COX Inhibits

Caption: Inhibition of COX enzymes by this compound.

References

Comparative Analysis of cis-5-Dodecenoic Acid's Effects on Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of cis-5-Dodecenoic acid on the cyclooxygenase isoforms, COX-1 and COX-2. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, is a crucial enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). There are two primary isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a role in physiological processes such as maintaining the integrity of the stomach lining and normal kidney function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1] Consequently, COX-2 is a key target for anti-inflammatory drugs. This compound has been identified as an inhibitor of both COX-1 and COX-2, demonstrating potential anti-inflammatory properties by reducing prostaglandin (B15479496) synthesis.[2][3][4][5]

Quantitative Data Presentation

The inhibitory activity of this compound on both COX-1 and COX-2 has been quantified, providing a basis for direct comparison. The available data indicates a similar level of inhibition for both isoforms at a tested concentration.

CompoundTarget EnzymeConcentration% Inhibition
This compoundCOX-1100 μg/mL35%[2]
This compoundCOX-2100 μg/mL32%[2]

Caption: Inhibitory effects of this compound on COX-1 and COX-2.

Experimental Protocols

The following protocols outline common in vitro methods for assessing the inhibitory activity of compounds like this compound on COX-1 and COX-2. These methodologies are foundational for reproducing and expanding upon the existing data.

In Vitro COX Inhibition Assay (General Protocol)

This protocol describes a generalized workflow for determining the inhibitory effects of a test compound on COX-1 and COX-2 activity. The quantification of prostaglandin production, a direct measure of COX activity, can be achieved through various detection methods.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Detection reagents (specific to the chosen method, e.g., ELISA kit, colorimetric/fluorometric probes, or LC-MS/MS reagents)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents, including serial dilutions of the test compound and reference inhibitors.

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.

  • Inhibitor Incubation: Add various concentrations of the test compound or vehicle control (solvent) to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).

  • Detection: Quantify the amount of prostaglandin (e.g., PGE2) produced using one of the methods described below.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

Detection Methods for Prostaglandin Quantification

The choice of detection method depends on the required sensitivity, throughput, and available instrumentation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method involves a competitive immunoassay to quantify the amount of a specific prostaglandin, such as PGE2. The intensity of the resulting signal is inversely proportional to the amount of prostaglandin in the sample.

  • Colorimetric/Fluorometric Assays: These assays utilize probes that react with the products of the COX reaction to produce a colored or fluorescent signal. The intensity of the signal is directly proportional to the amount of prostaglandin produced.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method allows for the direct quantification of various prostaglandins in the reaction mixture. It is considered a gold-standard for accurate measurement.

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action of COX inhibitors in the arachidonic acid cascade.

COX_Inhibition_Pathway cluster_membrane Cell Membrane Membrane_Lipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Lipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory cis5DA cis-5-Dodecenoic Acid cis5DA->COX1 cis5DA->COX2

Caption: Inhibition of COX-1 and COX-2 by this compound in the arachidonic acid pathway.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for determining the inhibitory activity of a test compound on COX enzymes.

Experimental_Workflow Start Start: Prepare Reagents (Enzymes, Substrate, Inhibitor) Incubation Incubate COX Enzyme with this compound Start->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Termination Terminate Reaction Reaction->Termination Quantification Quantify Prostaglandin Production (ELISA, LC-MS/MS, etc.) Termination->Quantification Analysis Data Analysis: Calculate % Inhibition Quantification->Analysis End End: Determine Inhibitory Effect Analysis->End

Caption: General experimental workflow for assessing COX inhibition.

References

Unraveling the Biological Landscape of cis-5-Dodecenoic Acid: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the biological effects of cis-5-Dodecenoic acid, presenting a comparative overview of its performance against other fatty acids. This document synthesizes available experimental data on its anti-inflammatory and metabolic properties, details relevant experimental protocols, and visualizes its known signaling pathways.

This compound, a monounsaturated fatty acid, has demonstrated notable biological activities, particularly in the realms of inflammation and fatty acid metabolism. This guide delves into the quantitative aspects of these effects, offering a clear comparison with other relevant fatty acids to contextualize its potential therapeutic applications.

Comparative Analysis of Biological Activities

To facilitate a clear understanding of this compound's efficacy, the following tables summarize its quantitative effects in comparison to other fatty acids.

Table 1: Comparative Inhibition of Cyclooxygenase (COX) Enzymes by Various Fatty Acids

Fatty AcidConcentrationCOX-1 Inhibition (%)COX-2 Inhibition (%)Reference
This compound 100 µg/mL 35 32 [1]
Oleic acid100 µg/mL45.3268.41[2]
Eicosapentaenoic acid (EPA)--Selectively inhibits over COX-1
Docosahexaenoic acid (DHA)--Selectively inhibits over COX-1
α-Linolenic acid (ALA)--Selective inhibitor
Lauric acid (C12:0)-Increased expressionIncreased expression[3]

Note: Direct comparative studies under identical conditions are limited. Data is compiled from various sources and should be interpreted with caution.

Table 2: Comparative Overview of Fatty Acid β-Oxidation Rates

Fatty AcidChain Length & UnsaturationRelative Oxidation RateKey FindingsReference
This compound C12:1 Low Dehydrogenation rate is 10-44% of saturated acyl-CoA [1]
Lauric acidC12:0HighMost efficient energy substrate among saturated fatty acids tested.[4]
Oleic acidC18:1HighOxidized at a remarkably fast rate, similar to lauric acid.[4]
Linoleic acidC18:2 (ω-6)ModerateOxidized at a faster rate than its metabolites.[4]
Arachidonic acidC20:4 (ω-6)LowOxidized at the slowest rate among the ω-6 fatty acids tested.[4]
Palmitic acidC16:0Moderate-[4]
Stearic acidC18:0LowThe longer the saturated chain, the slower the oxidation rate.[4]

Key Biological Effects and Signaling Pathways

This compound exerts its biological effects primarily through two distinct pathways: inhibition of the cyclooxygenase (COX) enzymes in the arachidonic acid cascade and its participation in fatty acid β-oxidation.

Anti-Inflammatory Effects via COX Inhibition

This compound has been identified as an inhibitor of both COX-1 and COX-2 enzymes.[1] These enzymes are pivotal in the inflammatory process as they catalyze the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By inhibiting COX-1 and COX-2, this compound effectively reduces the synthesis of prostaglandins, thereby exerting its anti-inflammatory effects.[1] At a concentration of 100 μg/mL, it demonstrates a 35% inhibition of COX-1 and a 32% inhibition of COX-2.[1] Notably, at a concentration of 60 μg/mL, it does not exhibit antioxidant activity.[1]

ANTI_INFLAMMATORY_PATHWAY cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation cis5DA cis-5-Dodecenoic Acid cis5DA->COX1 Inhibits (35%) cis5DA->COX2 Inhibits (32%)

This compound's anti-inflammatory mechanism.
Metabolic Fate via β-Oxidation

This compound is also involved in the fatty acid β-oxidative metabolic pathway.[1] However, its metabolic rate is significantly lower than that of saturated fatty acids.[1] The initial step in its metabolism is the conversion to its coenzyme A derivative, cis-5-dodecenoyl-CoA.[1] Subsequent β-oxidation of this intermediate proceeds at a much-reduced rate, with the dehydrogenation step being only 10-44% as efficient as that for saturated acyl-CoAs.[1] This suggests a slower energy release and potentially different downstream metabolic consequences compared to more readily oxidized fatty acids.

BETA_OXIDATION_PATHWAY cluster_cytosol Cytosol cluster_mitochondria Mitochondria cis5DA_cyto This compound cis5DA_CoA cis-5-Dodecenoyl-CoA cis5DA_cyto->cis5DA_CoA Activation Beta_Oxidation β-Oxidation (Reduced Rate) cis5DA_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Energy Energy (ATP) Acetyl_CoA->Energy

Metabolic pathway of this compound via β-oxidation.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Protocol 1: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory effect of this compound on COX-1 and COX-2 activity.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
  • Heme Cofactor: Prepare a stock solution in a suitable solvent (e.g., DMSO) and dilute to the final working concentration in the assay buffer.
  • Enzyme Solutions: Use purified ovine COX-1 and human recombinant COX-2. Dilute to the appropriate concentration in assay buffer immediately before use.
  • Substrate: Prepare a stock solution of arachidonic acid in ethanol.
  • This compound (Test Inhibitor): Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions.

2. Assay Procedure (96-well plate format):

  • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
  • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme solution.
  • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the this compound dilution, and 10 µL of either COX-1 or COX-2 enzyme solution.
  • Pre-incubate the plate at 25°C for 5 minutes.
  • Initiate the reaction by adding 20 µL of the arachidonic acid solution to all wells.
  • Incubate the plate for precisely 2 minutes at 25°C.

3. Detection and Analysis:

  • The reaction can be monitored by various methods, including measuring prostaglandin (B15479496) production (e.g., PGE2) via ELISA or by using a colorimetric or fluorometric substrate that detects the peroxidase activity of COX.
  • For colorimetric assays, add 20 µL of a suitable colorimetric substrate solution before the addition of arachidonic acid. Read the absorbance at the appropriate wavelength (e.g., 590 nm).
  • Calculate the percent inhibition for each concentration of this compound relative to the 100% initial activity wells after subtracting the background.

Protocol 2: Fatty Acid β-Oxidation Rate Assay

This protocol describes a general method to measure the rate of β-oxidation of this compound in isolated mitochondria or cell homogenates.

1. Reagent Preparation:

  • Reaction Buffer: A buffer containing sucrose, Tris-HCl, KH2PO4, EDTA, KCl, MgCl2, L-carnitine, malate, and ATP.
  • Substrate: Prepare a solution of [1-¹⁴C]-labeled this compound complexed to fatty acid-free bovine serum albumin (BSA).
  • Cell/Mitochondrial Preparation: Isolate mitochondria or prepare tissue/cell homogenates using standard procedures.

2. Assay Procedure:

  • In a reaction tube, combine the cell/mitochondrial preparation with the reaction buffer.
  • Initiate the reaction by adding the radiolabeled this compound-BSA complex.
  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
  • Terminate the reaction by adding perchloric acid.

3. Detection and Analysis:

  • The rate of β-oxidation is determined by measuring the production of ¹⁴CO₂ and/or ¹⁴C-labeled acid-soluble metabolites (ASMs).
  • ¹⁴CO₂ can be trapped using a filter paper soaked in a scintillation cocktail and counted using a scintillation counter.
  • ASMs in the supernatant can be quantified by liquid scintillation counting.
  • The rate of β-oxidation is expressed as nmol of substrate oxidized per minute per mg of protein.
  • A parallel experiment using a known readily oxidized fatty acid (e.g., [1-¹⁴C]-palmitic acid) should be performed for comparison.

Conclusion

This compound presents a unique profile of moderate anti-inflammatory activity coupled with a slow rate of metabolic processing. Its ability to inhibit both COX-1 and COX-2, albeit to a lesser extent than some other fatty acids, suggests a potential role in modulating inflammatory responses. The significantly reduced rate of its β-oxidation compared to saturated fatty acids warrants further investigation into its long-term metabolic effects and potential for accumulation or alternative metabolic fates. The provided data and protocols offer a foundational guide for researchers to further explore the therapeutic potential of this intriguing fatty acid. Future studies should focus on direct comparative analyses with a broader range of fatty acids and standard anti-inflammatory drugs to fully elucidate its position in the landscape of bioactive lipids.

References

Safety Operating Guide

Proper Disposal of cis-5-Dodecenoic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of cis-5-Dodecenoic acid are critical to maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a detailed, step-by-step guide for the safe disposal of this compound, grounded in established safety protocols and chemical properties. Adherence to these procedures will mitigate risks and ensure that all waste is managed in accordance with the highest safety standards.

I. Understanding the Hazards

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

II. Quantitative Data Summary

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data:

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₂[3]
Molecular Weight 198.30 g/mol [4]
CAS Number 2430-94-6[3]
Appearance Colorless to light yellow liquid/oil[1][3]
Density 0.906 g/mL at 25 °C[5][6]
Boiling Point 135 °C at 0.4 mm Hg[5][6]
Flash Point >110 °C (>230 °F)[5]
Solubility Slightly soluble in chloroform (B151607) and methanol.[2][3][5] Soluble in DMSO (100 mg/mL).[7] Water solubility is low.
pKa 4.77 ± 0.10 (Predicted)[5]
Hazard Statements H314: Causes severe skin burns and eye damage[1][2]
Signal Word Danger[2]

III. Experimental Protocol: Disposal Procedure

The primary and recommended method for the disposal of this compound is to treat it as hazardous chemical waste. For aqueous solutions not contaminated with other hazardous materials, neutralization may be a viable alternative, provided it is permitted by your institution and local regulations.

A. Standard Procedure for Hazardous Waste Disposal

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Containment: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and leak-proof hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with any other components of the waste stream.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. Ensure it is stored away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container by a licensed waste disposal service.

B. Neutralization of Aqueous Solutions (Conditional)

This procedure should only be performed by trained personnel in a controlled environment, such as a chemical fume hood, and only if it is explicitly permitted by your institution and local regulations for aqueous solutions of this compound that are free from other hazardous contaminants.

  • Preparation:

    • Work within a chemical fume hood and behind a safety shield.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a large beaker.

    • Place the beaker in an ice bath to manage any heat generated during the neutralization process.

  • Neutralization:

    • Slowly and with constant stirring, add the aqueous solution of this compound to the basic solution.

  • pH Monitoring:

    • Use a calibrated pH meter to monitor the pH of the solution.

    • Continue to add the acidic waste until the pH is within the neutral range of 5.5 to 9.0.

  • Final Disposal:

    • Once neutralized, the solution may be suitable for drain disposal. If this is permitted, flush the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution).

    • Crucially, you must consult your local regulations and institutional guidelines to confirm if drain disposal of the neutralized solution is permissible.

IV. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have cis-5-Dodecenoic Acid Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe assessment Is the waste mixed with other hazardous chemicals? ppe->assessment hazardous_waste Collect in a labeled Hazardous Waste Container assessment->hazardous_waste Yes consider_neutralization Consider Neutralization (if permissible and only aqueous) assessment->consider_neutralization No ehs_pickup Contact EHS for Pickup hazardous_waste->ehs_pickup end_process End of Process ehs_pickup->end_process consider_neutralization->hazardous_waste No neutralize Neutralize to pH 5.5-9.0 and Drain Dispose (if allowed) consider_neutralization->neutralize Yes neutralize->end_process

Caption: Logical workflow for the disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling cis-5-Dodecenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for cis-5-Dodecenoic Acid

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is a corrosive substance that requires careful handling. The primary hazards are summarized below.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[1][2][3][4]
Serious Eye DamageH314Causes serious eye damage.[1][2][3][4]
Signal Word -Danger [1][2][3]
GHS Pictogram GHS05Corrosion[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following equipment is mandatory when handling this compound.

Protection TypeSpecificationRationale
Eye & Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a full faceshield.[1][3]Protects against splashes and vapors that can cause severe eye damage.
Skin Protection Chemical-impermeable gloves (e.g., nitrile, neoprene) inspected before use.[1] A flame-resistant lab coat or impervious clothing is required.[1]Prevents direct contact that leads to severe skin burns.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or if aerosols are generated, a full-face respirator with a type ABEK (EN 14387) filter is necessary.[3]Protects against inhalation of vapors or mists which can cause respiratory irritation.

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for laboratory safety.

Experimental Protocol: Safe Handling Procedure
  • Preparation: Before handling, ensure all required PPE is correctly worn.[2] Prepare the work area within a certified chemical fume hood.[1] Keep all non-essential items clear of the handling area.

  • Handling:

    • Handle in a well-ventilated place.[1]

    • Avoid all direct contact with skin and eyes.[1]

    • Use non-sparking tools to prevent ignition, as the substance is combustible.[1][3]

    • Avoid the formation of aerosols or mists.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][2]

    • Keep the container tightly sealed to prevent leakage.[2]

    • The storage area should be locked and secured.[1][4]

    • Store away from incompatible materials.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate all equipment and the work surface.

    • Remove and properly store or dispose of contaminated PPE.

Emergency Plan: Spill Response

In the event of a spill, immediate and correct action is critical to prevent injury and contamination.

  • Evacuate: Immediately evacuate personnel from the affected area.[1]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away.[1]

  • Control Ignition: Remove all sources of ignition from the area.[1]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[1][2]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the laboratory supervisor or Environmental Health and Safety (EHS) department.

Disposal Protocol

All waste containing this compound must be treated as hazardous.

  • Waste Collection:

    • Collect all this compound waste, including contaminated materials like pipette tips and absorbent pads, in a designated hazardous waste container.[5]

    • The container must be made of a compatible material, be kept tightly closed, and be clearly labeled "Hazardous Waste" with the full chemical name.[5]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area away from incompatible materials.[5]

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department.[5]

    • Neutralization (for aqueous solutions only): If permitted by local regulations and your institution, aqueous solutions of the acid not contaminated with other hazardous materials may be neutralized.[5][6] This must be performed by trained personnel in a fume hood.[5][6]

      • Prepare a dilute solution of a weak base (e.g., sodium bicarbonate) in an ice bath.[5]

      • Slowly add the acid waste to the base while stirring.

      • Monitor the pH, aiming for a neutral range (5.5-9.0).[5][6]

      • Once neutralized, the solution may be suitable for drain disposal, followed by a large volume of water, if permitted by local regulations.[5]

Workflow for Safe Handling of this compound

G Safe Handling Workflow for this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area Prepare Work Area (Chemical Fume Hood) prep_ppe->prep_area Proceed handle_chem Handle Chemical (Avoid Contact, Use Non-Sparking Tools) prep_area->handle_chem Begin Work use_chem Perform Experiment handle_chem->use_chem decon Decontaminate Workspace & Equipment use_chem->decon Experiment Complete waste Collect Waste in Labeled Hazardous Waste Container decon->waste dispose Store for EHS Pickup waste->dispose spill Spill Occurs spill_response Execute Spill Response Protocol (Evacuate, Ventilate, Contain) spill->spill_response spill_response->waste Collect Spill Debris

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.